molecular formula C10H14Cl2NO2PS B1206952 Zytron CAS No. 299-85-4

Zytron

Numéro de catalogue: B1206952
Numéro CAS: 299-85-4
Poids moléculaire: 314.17 g/mol
Clé InChI: PJFGPJQBWSEWKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Zytron (DMPA) is under investigation for the treatment and health services research of HIV, Lactation, Contraception, Postpartum Depression, and Immune Cells (Mucosal and Systemic). DMPA has been investigated for the prevention, treatment, and basic science of Weight and Microbiota.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(2,4-dichlorophenoxy)-methoxyphosphinothioyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C10H14Cl2NO2PS/c1-7(2)13-16(17,14-3)15-10-5-4-8(11)6-9(10)12/h4-7H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFGPJQBWSEWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NP(=S)(OC)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058052
Record name Zytron
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Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name DMPA
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Vapor Pressure

0.0000614 [mmHg]
Record name DMPA
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

299-85-4
Record name Zytron
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Record name Zytron
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Record name Zytron
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Record name O-(2,4-DICHLOROPHENYL)-O-METHYL-ISOPROPYLPHOSPHORAMIDOTHIOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Zytron (DMPA) Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zytron, the commercial name for the herbicide O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is a selective, pre-emergent herbicide primarily used for the control of crabgrass (Digitaria spp.) and other annual grasses in turf. Classified as a Group 3/K1 herbicide, its mechanism of action centers on the disruption of microtubule dynamics, a fundamental process for cell division and elongation in plants. This technical guide provides a comprehensive overview of the molecular and cellular events underlying the herbicidal activity of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

First introduced in the mid-20th century, this compound (DMPA) belongs to the phosphoramidate (B1195095) chemical class of herbicides. Its efficacy as a pre-emergent herbicide stems from its ability to inhibit the growth of susceptible weed seedlings before they emerge from the soil. The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. By interfering with microtubule assembly, this compound effectively halts mitosis, leading to the cessation of cell division and, ultimately, the death of the seedling. This guide will delve into the specifics of this mechanism, from the molecular interaction with tubulin to the resulting macroscopic symptoms in plants.

Core Mechanism of Action: Inhibition of Microtubule Assembly

The herbicidal effect of this compound is a direct consequence of its interaction with the plant cytoskeleton, specifically the microtubules.

Molecular Target: Tubulin

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. These structures are essential for various cellular processes, including the formation of the mitotic spindle during cell division, cell wall formation, and the regulation of cell elongation. This compound, along with other phosphoramidate and dinitroaniline herbicides, targets tubulin, preventing its polymerization into functional microtubules.[1]

Binding Site and Affinity
Disruption of Mitosis

The binding of this compound to tubulin disrupts the dynamic instability of microtubules, which is critical for their function. Specifically, it inhibits the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of microtubules and prevents the formation of the mitotic spindle apparatus.[4] Without a functional spindle, chromosomes cannot be segregated into daughter cells during mitosis. The cell cycle is arrested at prophase, and the cell is unable to divide. This mitotic arrest is the primary cause of the herbicidal effect.[5]

Quantitative Data

While specific quantitative data for this compound (DMPA) is limited in the public domain, the following table summarizes relevant data for a closely related phosphoramidate herbicide, amiprophos-methyl (APM), which shares the same mechanism of action. This data provides a quantitative context for the herbicidal efficacy of this chemical class.

ParameterHerbicidePlant/SystemValueReference
Inhibition Constant (Ki)Amiprophos-methyl (APM)Tobacco (Nicotiana tabacum) tubulin5 µM[6]

Note: This value represents the concentration of APM required to cause 50% inhibition of oryzalin (B97938) binding to tubulin and serves as an estimate of its binding affinity.

Experimental Protocols

The following protocols provide a framework for studying the mechanism of action of this compound (DMPA) and other microtubule-inhibiting herbicides.

Root Growth Inhibition Assay

This assay is used to determine the dose-dependent effect of a herbicide on overall plant growth, with root elongation being a sensitive indicator of mitotic inhibition.

Materials:

  • Seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, cress, or a target weed species).

  • Petri dishes or multi-well plates.

  • Filter paper or agar (B569324) medium.

  • This compound (DMPA) stock solution of known concentration.

  • Solvent control (e.g., DMSO or acetone, depending on the solubility of the herbicide).

  • Growth chamber with controlled light and temperature.

  • Ruler or digital imaging system for root length measurement.

Procedure:

  • Prepare a series of dilutions of this compound in the growth medium (e.g., 0.1, 1, 10, 100 µM). Include a solvent-only control.

  • Sterilize and place seeds on the herbicide-containing or control medium in Petri dishes or wells.

  • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C) for a defined period (e.g., 5-7 days).

  • After the incubation period, measure the primary root length of the seedlings.

  • Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the herbicide on the polymerization of purified tubulin.

Materials:

  • Purified plant tubulin.

  • Polymerization buffer (e.g., containing PIPES, MgCl2, EGTA, and GTP).

  • This compound (DMPA) stock solution.

  • Spectrophotometer with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm.

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, mix the polymerization buffer, purified tubulin, and the desired concentration of this compound or a solvent control.

  • Initiate polymerization by adding GTP.

  • Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Compare the polymerization kinetics (rate and extent) in the presence and absence of this compound to determine its inhibitory effect.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effect of the herbicide on the microtubule cytoskeleton within plant cells.

Materials:

  • Plant seedlings (e.g., Arabidopsis root tips).

  • Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer).

  • Cell wall digesting enzymes (e.g., cellulase (B1617823) and pectolyase).

  • Permeabilization buffer (e.g., containing Triton X-100).

  • Primary antibody against α-tubulin.

  • Fluorescently labeled secondary antibody.

  • Antifade mounting medium.

  • Confocal or fluorescence microscope.

Procedure:

  • Treat seedlings with this compound at a concentration known to inhibit root growth (determined from the root growth inhibition assay) for a specific duration. Include an untreated control.

  • Fix the root tips in the fixative solution.

  • Digest the cell walls using the enzyme solution to allow antibody penetration.

  • Permeabilize the cells with the permeabilization buffer.

  • Incubate the samples with the primary anti-tubulin antibody.

  • Wash and then incubate with the fluorescently labeled secondary antibody.

  • Mount the samples in antifade medium and observe under the microscope.

  • Compare the microtubule organization in treated and control cells, looking for evidence of microtubule depolymerization, disorganization, or absence of the mitotic spindle.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of this compound's mechanism of action and a typical experimental workflow.

Zytron_Mechanism_of_Action cluster_herbicide This compound (DMPA) cluster_cell Plant Cell This compound This compound (DMPA) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubules Microtubule Polymer This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Mitosis Mitosis (Cell Division) Mitotic_Spindle->Mitosis Enables Cell_Growth Cell Elongation & Seedling Growth Mitosis->Cell_Growth Leads to

Caption: Molecular mechanism of this compound (DMPA) action.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Observed Outcomes Root_Assay Root Growth Inhibition Assay IC50 Determine IC50 Root_Assay->IC50 Tubulin_Assay In Vitro Tubulin Polymerization Assay Inhibition Quantify Polymerization Inhibition Tubulin_Assay->Inhibition Microscopy Immunofluorescence Microscopy Visualization Visualize Microtubule Disruption Microscopy->Visualization

References

An In-depth Technical Guide to the Chemical Compound "Zytron"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The trade name "Zytron" has been used to refer to at least two distinct chemical compounds with entirely different applications. This guide provides a comprehensive technical overview of both entities to address potential ambiguities for researchers, scientists, and drug development professionals. The first compound is a pharmaceutical active ingredient, Ondansetron (B39145) , a selective 5-HT3 receptor antagonist used as an antiemetic. The second is the herbicide DMPA (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate) , a chlorophenoxy herbicide used for weed control. This document is divided into two main sections, each dedicated to one of these compounds, detailing their chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Section 1: this compound as Ondansetron

Ondansetron is a highly effective antiemetic agent, primarily used to prevent nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[1][2][3] It belongs to the class of selective serotonin (B10506) 5-HT3 receptor antagonists.[1][4]

Chemical Structure and Identifiers
  • IUPAC Name: 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one[4]

  • SMILES: CN1C2=C(C3=CC=CC=C13)C(=O)C(CN1C=CN=C1C)CC2

  • Chemical Formula: C₁₈H₁₉N₃O[4]

  • CAS Number: 99614-02-5[4]

Physicochemical Properties of Ondansetron
PropertyValueSource
Molecular Weight 293.36 g/mol [4]
Melting Point 231-232 °C[4]
Solubility Sparingly soluble in water[4]
pKa 7.4[4]
LogP 2.4[4]
Appearance White to off-white powder[5]
Mechanism of Action: 5-HT3 Receptor Antagonism

Ondansetron's antiemetic effect is mediated through the selective and competitive blockade of serotonin 5-HT3 receptors.[1][2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[1][2][6]

Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][2] This released serotonin binds to 5-HT3 receptors on vagal afferents, initiating an action potential that travels to the nucleus tractus solitarius and the CTZ in the brainstem, ultimately stimulating the vomiting reflex.[1][2] Ondansetron competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby blocking the initiation of the emetic signal cascade.[1][2][7]

Ondansetron_Mechanism cluster_GI Gastrointestinal Tract cluster_Brain Brainstem (CTZ) Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells stimulates Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin releases 5HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin->5HT3_Receptor_Peripheral binds to Vagal_Afferent Vagal Afferent Nerve Signal_to_Brain Vagal_Afferent->Signal_to_Brain sends signal to 5HT3_Receptor_Peripheral->Vagal_Afferent activates Ondansetron_Peripheral Ondansetron Ondansetron_Peripheral->5HT3_Receptor_Peripheral blocks Vomiting_Center Vomiting Center Emesis Nausea & Vomiting Vomiting_Center->Emesis triggers Signal_to_Brain->Vomiting_Center

Ondansetron's peripheral mechanism of action.
Experimental Protocols

This protocol describes a validated RP-HPLC method for the determination of ondansetron in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector, such as a Waters Alliance system with a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and 0.02 M phosphate (B84403) buffer (pH adjusted as needed, e.g., to 2.2 with orthophosphoric acid) in a ratio of approximately 60:40 or 73:27 (v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 213 nm or 246 nm.

  • Sample Preparation:

    • Prepare a standard stock solution of ondansetron (e.g., 500 µg/mL) in the mobile phase.

    • For tablet analysis, weigh and crush a number of tablets (e.g., 20) to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of ondansetron and dissolve it in the mobile phase.

    • Filter the sample solution through a 0.45 µm membrane filter.

  • Procedure:

    • Inject a series of standard solutions of known concentrations to establish a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the amount of ondansetron in the sample by comparing its peak area to the calibration curve.

This protocol outlines a radioligand binding assay to determine the affinity of ondansetron for the 5-HT3 receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells).

    • Radioligand: [³H]GR65630 or another suitable 5-HT3 antagonist radioligand.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Ondansetron solutions of varying concentrations.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of ondansetron.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each ondansetron concentration and determine the IC₅₀ and Ki values to quantify its binding affinity.

Section 2: this compound as DMPA (Herbicide)

DMPA, also known by the trade name this compound, is a chlorophenoxy herbicide used for the pre-emergent control of crabgrass and other weeds.[1]

Chemical Structure and Identifiers
  • IUPAC Name: O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate[1]

  • SMILES: CC(C)NP(=S)(OC)OC1=C(C=C(C=C1)Cl)Cl[1]

  • Chemical Formula: C₁₀H₁₄Cl₂NO₂PS[1]

  • CAS Number: 299-85-4[1]

Physicochemical Properties of DMPA
PropertyValueSource
Molecular Weight 314.16 g/mol [1]
Appearance Solid[1]
Vapor Pressure 6.14 x 10⁻⁵ mm Hg[1]
LD₅₀ (rat, oral) 270 mg/kg[1]
Mechanism of Action: Auxin Mimicry

DMPA is classified as a synthetic auxin herbicide. Its mechanism of action involves mimicking the natural plant growth hormone auxin. This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds. The herbicide is absorbed by the plant and translocates to the meristematic tissues, where it disrupts normal cell division and elongation.

DMPA_Mechanism DMPA DMPA (this compound Herbicide) Plant_Uptake Absorption by Plant Tissues DMPA->Plant_Uptake Translocation Translocation to Meristems Plant_Uptake->Translocation Auxin_Receptors Auxin Receptors Translocation->Auxin_Receptors binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Mechanism of action for DMPA as an auxin mimic herbicide.
Experimental Protocols

This protocol describes a general bioassay to determine the presence of biologically active DMPA residues in soil.

  • Objective: To assess if soil contains sufficient DMPA residue to cause phytotoxicity to sensitive plant species.

  • Materials:

    • Test soil suspected of containing DMPA residue.

    • Control soil known to be free of herbicides.

    • Activated carbon.

    • Pots or containers for planting.

    • Seeds of a sensitive indicator species (e.g., cucumber, tomato, or a sensitive grass species).

  • Procedure:

    • Collect representative soil samples from the area of interest. Also, collect a control soil sample.

    • Prepare a "deactivated" control by mixing a portion of the test soil with activated carbon (which adsorbs the herbicide).

    • Fill pots with the test soil, the control soil, and the deactivated control soil.

    • Plant the seeds of the indicator species in each pot.

    • Grow the plants under controlled conditions (light, temperature, water) for a period of 2-3 weeks.

  • Data Analysis:

    • Observe the plants for signs of herbicide injury, such as stunted growth, leaf cupping, stem twisting (epinasty), and root abnormalities.

    • Compare the growth of plants in the test soil to those in the control and deactivated control soils to determine the presence and relative activity of DMPA residues.

This protocol provides a general outline for the quantitative analysis of DMPA in soil samples.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Extraction:

    • Accurately weigh a sample of soil.

    • Extract DMPA from the soil using an appropriate organic solvent (e.g., acetone, acetonitrile, or a mixture thereof) through methods like sonication or Soxhlet extraction.

  • Cleanup:

    • The crude extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.

  • Analysis:

    • Concentrate the cleaned extract to a known volume.

    • Inject an aliquot of the extract into the GC-MS system.

    • Separate the components of the extract on a suitable capillary column.

    • Identify and quantify DMPA based on its retention time and mass spectrum, using a previously established calibration curve with DMPA standards.

References

An In-depth Technical Guide on the Degradation of Zytron (DMPA) in Soil

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Soil Degradation Products of Zytron (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate)

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of this compound (DMPA) in soil. This compound, a phosphoroamidothioate herbicide, undergoes degradation in the soil environment, primarily through microbial action. The principal degradation products identified in the available literature are 2,4-dichlorophenol (B122985) and sodium o-methyl isopropyl phosphoramidothioate.

A thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed quantitative data and standardized experimental protocols specifically for this compound (DMPA). Much of the foundational research dates back several decades, and there is a notable absence of recent, in-depth studies on its environmental fate and degradation kinetics. Consequently, this guide synthesizes the available information and, where specific data for this compound is lacking, supplements with established principles of herbicide degradation in soil and methodologies applied to analogous compounds.

This document presents the known degradation pathways, generalized experimental workflows for their study, and a summary of the limited available data. It is intended to serve as a foundational resource for researchers and professionals, while also highlighting critical knowledge gaps that warrant further investigation.

Introduction

This compound is the trade name for the herbicide with the active ingredient O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA). As a phosphoroamidothioate compound, its persistence and transformation in the soil are of ecotoxicological interest. Understanding the degradation pathway and the resulting metabolites is crucial for assessing its environmental impact and ensuring agricultural sustainability.

The degradation of pesticides in soil is a complex process influenced by a multitude of factors, including soil type, pH, moisture content, temperature, and the composition of the soil microbiome. For many organophosphate and phosphoroamidothioate compounds, microbial metabolism is the primary driver of degradation.

Degradation Pathway of this compound (DMPA) in Soil

The degradation of this compound in soil is initiated by the cleavage of its ester or phosphoamide bonds, a process that can be mediated by microbial enzymes. Based on the available literature, the primary degradation pathway involves the hydrolysis of the molecule into two main fragments.

The primary degradation products identified are:

  • 2,4-Dichlorophenol : This chlorinated phenolic compound is a known metabolite of several herbicides. Its further degradation in the soil is an important aspect of the overall environmental fate of this compound.

  • Sodium o-methyl isopropyl phosphoramidothioate : This is the salt of the phosphoroamidothioate moiety.

The following diagram illustrates the proposed initial degradation pathway of this compound (DMPA) in soil.

Zytron_Degradation This compound This compound (DMPA) O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate Metabolite1 2,4-Dichlorophenol This compound->Metabolite1 Microbial Hydrolysis Metabolite2 Sodium o-methyl isopropyl phosphoramidothioate This compound->Metabolite2 Microbial Hydrolysis Further_Degradation1 Further Degradation (e.g., ring cleavage) Metabolite1->Further_Degradation1 Further_Degradation2 Further Mineralization Metabolite2->Further_Degradation2

Proposed initial degradation pathway of this compound (DMPA) in soil.

Quantitative Data on this compound Degradation

A comprehensive search of the scientific literature yielded limited quantitative data on the degradation kinetics of this compound and the formation of its metabolites in soil. The following tables summarize the available information and highlight the existing data gaps.

Table 1: Half-life of this compound (DMPA) in Soil

Soil TypeTemperature (°C)Moisture ContentHalf-life (t½) in daysReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Concentration of this compound Degradation Products Over Time in Soil

Time (days)This compound (DMPA) Conc. (mg/kg)2,4-Dichlorophenol Conc. (mg/kg)Sodium o-methyl isopropyl phosphoramidothioate Conc. (mg/kg)Soil ConditionsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Studying this compound Degradation in Soil

The diagram below outlines a generalized workflow for a soil degradation study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Sample Collection (Characterize pH, texture, OM%) Spiking Spike Soil Samples with this compound Soil_Collection->Spiking Herbicide_Prep Preparation of This compound (DMPA) Stock Solution Herbicide_Prep->Spiking Incubation Incubate under Controlled Conditions (Temperature, Moisture, Light) Spiking->Incubation Sampling Collect Samples at Time Intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days) Incubation->Sampling Extraction Solvent Extraction of Parent Compound and Metabolites Sampling->Extraction Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) Extraction->Analysis Quantification Quantify Concentrations Analysis->Quantification Kinetics Determine Degradation Kinetics (e.g., Half-life) Quantification->Kinetics Pathway Identify Degradation Products and Propose Pathway Quantification->Pathway

Generalized experimental workflow for a herbicide soil degradation study.
Soil Collection and Characterization

  • Collection: Soil should be collected from a relevant agricultural or environmental setting. The top 0-15 cm is typically sampled.

  • Sieving: The soil should be sieved (e.g., through a 2 mm mesh) to remove stones and large organic debris.

  • Characterization: Key soil properties should be determined, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

Soil Treatment and Incubation
  • Spiking: A known concentration of this compound (DMPA), dissolved in a suitable solvent, is applied to the soil samples. The solvent is typically allowed to evaporate.

  • Moisture Adjustment: The water content of the soil is adjusted to a specific percentage of its water-holding capacity (e.g., 50-60%).

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are typically maintained.

Sampling and Extraction
  • Time Points: Subsamples of the incubated soil are taken at predetermined time intervals.

  • Extraction: The soil samples are extracted with an appropriate organic solvent or solvent mixture to recover the parent this compound and its degradation products. Sonication or shaking is commonly used to improve extraction efficiency.

  • Cleanup: The extracts may require a cleanup step (e.g., solid-phase extraction) to remove interfering substances before analysis.

Analytical Determination
  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for the identification and quantification of the parent herbicide and its metabolites.

  • Quantification: The concentrations of this compound and its degradation products are determined by comparing the instrument response to that of analytical standards of known concentrations.

Factors Influencing this compound Degradation in Soil

The rate and pathway of this compound degradation are likely influenced by several environmental factors, consistent with the behavior of other soil-applied herbicides:

  • Soil Microorganisms: The presence of a diverse and active microbial community is expected to be the primary factor driving this compound degradation.

  • Soil Type and Organic Matter: Herbicides can adsorb to soil organic matter and clay particles, which can affect their bioavailability for microbial degradation.

  • Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature, up to an optimum.

  • Soil Moisture: Adequate soil moisture is essential for microbial activity. However, anaerobic conditions in waterlogged soils could lead to different degradation pathways.

  • Soil pH: The pH of the soil can influence the chemical stability of the herbicide and the activity of soil microorganisms.

Conclusion and Future Research Directions

The available scientific literature provides a basic framework for understanding the degradation of this compound (DMPA) in soil, identifying 2,4-dichlorophenol and a phosphoroamidothioate salt as the primary initial degradation products. However, there is a profound lack of detailed, modern research on this compound.

To provide a comprehensive environmental risk assessment and to better understand the fate of this compound in agricultural ecosystems, the following research areas are recommended:

  • Degradation Kinetics: Studies to determine the half-life of this compound in a variety of soil types and under different environmental conditions (temperature, moisture, pH).

  • Metabolite Identification: Comprehensive identification of all major and minor degradation products to fully elucidate the degradation pathway.

  • Microbiology of Degradation: Isolation and characterization of the specific microorganisms and enzymes responsible for the degradation of this compound.

  • Leaching and Mobility: Assessment of the potential for this compound and its primary metabolites, particularly 2,4-dichlorophenol, to move through the soil profile and potentially contaminate groundwater.

  • Ecotoxicology of Degradation Products: Evaluation of the toxicity of the degradation products to non-target organisms in the soil environment.

This technical guide has synthesized the limited available information on this compound degradation in soil. It is imperative that future research endeavors address the significant knowledge gaps to ensure a thorough understanding of the environmental fate of this herbicide.

Ecotoxicology of the Herbicide Zytron (DMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zytron (DMPA) is an organophosphate herbicide first commercialized in 1959. As an older pesticide, the publicly available ecotoxicological data is limited and does not meet the comprehensive standards of modern regulatory requirements. This guide synthesizes the available information and, where data for this compound is lacking, provides context based on the general ecotoxicological profile of organophosphate herbicides.

Executive Summary

This compound, with the active ingredient DMPA (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate), is a selective, pre-emergent herbicide used for the control of crabgrass and other weeds in turf. As an organophosphate compound, its mode of action and potential non-target effects are of interest to the scientific community. This technical guide provides a comprehensive overview of the available ecotoxicological data for this compound, its environmental fate, and its effects on various non-target organisms. Due to the scarcity of specific data for this compound, this guide also references general toxicological principles for organophosphate herbicides and standardized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to provide a framework for understanding its potential environmental impact.

Chemical and Physical Properties

PropertyValueReference
Common Name This compound, DMPA[1]
Chemical Name O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate[1]
CAS Number 299-85-4[1]
Molecular Formula C₁₀H₁₄Cl₂NO₂PS[1]
Molecular Weight 314.17 g/mol [2]
Vapor Pressure 6.14 x 10⁻⁵ mm Hg[1]
Mode of Action Inhibits microtubule assembly, preventing mitosis.[1] It is also an organophosphorus ester, a class of chemicals known to inhibit acetylcholinesterase.[1]

Mammalian Toxicology

The acute toxicity of this compound has been evaluated in several mammalian species. The available data are summarized in the table below.

SpeciesEndpointValue (mg/kg)Reference
Rat (oral)LD₅₀270[1]
Dog (oral)LD₅₀>1000[1]

Experimental Protocol (General - based on OECD Guideline 401):

A typical acute oral toxicity study would involve the administration of a single dose of the test substance to fasted animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test population, is then calculated. The protocol would specify the species and strain of the test animals, the number of animals per dose group, the dose levels tested, and the specific observations to be made.

Avian Toxicology

Limited specific data is available for the avian toxicity of this compound. It has been noted to cause neurotoxicity in chickens, a known effect of some organophosphorus esters.[1] A study indicated that a dose of 100 mg/kg daily for 10 days was the minimum effective dose to cause observable behavioral alterations in hens.[1]

Experimental Protocol (General - based on OECD Guideline 223):

An avian acute oral toxicity study is designed to determine the LD₅₀ of a substance in birds. The test substance is administered orally to the birds, typically via gavage. The birds are then observed for at least 14 days for mortality and signs of toxicity. The protocol specifies the bird species (e.g., Northern bobwhite quail or Mallard duck), the number of birds per dose group, the dose levels, and the observation parameters.

Aquatic Ecotoxicology

There is a significant lack of publicly available quantitative data on the aquatic toxicity of this compound to fish, aquatic invertebrates, and algae. As an organophosphate herbicide, it is expected to have some level of toxicity to aquatic organisms, primarily through the inhibition of acetylcholinesterase in aquatic fauna.

Experimental Protocol (General - based on OECD Guidelines 203, 202, and 201):

  • Fish Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow trout or Zebrafish) are exposed to the test substance in water for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Aquatic invertebrates, such as Daphnia magna, are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.

  • Alga, Growth Inhibition Test (OECD 201): A culture of green algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC₅₀) is determined.

Terrestrial Ecotoxicology

Soil Microorganisms

Studies on the effect of this compound on soil microorganisms have shown no adverse effects on molds, actinomycetes, and soil bacteria in field plots.[3] However, a degradation product of this compound, 2,4-Dichlorophenol, was found to be toxic to molds at concentrations above 10 ppm.[3] Another degradation product, sodium o-methyl isopropyl phosphoramidothioate, stimulated the growth of a Penicillium species.[3]

Non-Target Arthropods

Experimental Protocol (General - based on OECD Guidelines 213, 214, and 207):

  • Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): The toxicity of the substance to honeybees is determined by oral administration or topical application. The dose that is lethal to 50% of the bees (LD₅₀) is calculated.

  • Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance mixed into artificial soil. The concentration that is lethal to 50% of the earthworms (LC₅₀) is determined after 14 days.

Environmental Fate

Information on the environmental fate of this compound is sparse. It is reported that this compound does not accumulate in soil.[1] As an organophosphate, it is likely to undergo degradation through hydrolysis and microbial action.[4] The rate of degradation would be influenced by soil type, pH, temperature, and microbial populations.[4]

Experimental Protocol (General - based on OECD Guidelines):

Studies to determine the environmental fate of a pesticide typically involve laboratory and field experiments to assess its persistence, mobility, and degradation pathways in soil and water. Key parameters measured include the half-life (DT₅₀) in soil and water, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to assess its potential for leaching.

Signaling Pathways and Experimental Workflows

Environmental_Fate_of_this compound This compound This compound (DMPA) Applied to Soil Degradation Degradation This compound->Degradation Leaching Leaching to Groundwater This compound->Leaching Runoff Surface Runoff This compound->Runoff Hydrolysis Hydrolysis Degradation->Hydrolysis Microbial_Degradation Microbial Degradation Degradation->Microbial_Degradation Photodegradation Photodegradation Degradation->Photodegradation Degradation_Products Degradation Products (e.g., 2,4-Dichlorophenol) Degradation->Degradation_Products Aquatic_Environment Aquatic Environment Leaching->Aquatic_Environment Runoff->Aquatic_Environment

Ecotoxicological_Testing_Workflow cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Chronic & Reproductive Toxicity cluster_fate Environmental Fate & Behavior Fish_Acute Fish Acute Toxicity (OECD 203) Fish_Chronic Fish Early-life Stage Toxicity (OECD 210) Fish_Acute->Fish_Chronic If risk identified Daphnia_Acute Daphnia Acute Toxicity (OECD 202) Daphnia_Chronic Daphnia Reproduction Test (OECD 211) Daphnia_Acute->Daphnia_Chronic If risk identified Algae_Growth Algae Growth Inhibition (OECD 201) Avian_Oral_Acute Avian Acute Oral LD50 (OECD 223) Avian_Repro Avian Reproduction Test (OECD 206) Avian_Oral_Acute->Avian_Repro If risk identified Bee_Acute Honeybee Acute Toxicity (OECD 213/214) Soil_Metabolism Soil Metabolism & Degradation Hydrolysis_Test Hydrolysis as a Function of pH Adsorption_Desorption Adsorption/Desorption (Koc) Test_Substance Test Substance (this compound/DMPA) Test_Substance->Fish_Acute Test_Substance->Daphnia_Acute Test_Substance->Algae_Growth Test_Substance->Avian_Oral_Acute Test_Substance->Bee_Acute Test_Substance->Soil_Metabolism Test_Substance->Hydrolysis_Test Test_Substance->Adsorption_Desorption

Conclusion

The available ecotoxicological data for the herbicide this compound (DMPA) is insufficient to conduct a comprehensive modern environmental risk assessment. While some mammalian toxicity data exists, there is a significant lack of quantitative information on its effects on aquatic and terrestrial non-target organisms. The information on its environmental fate is also limited. As an older pesticide, it is crucial for researchers and environmental professionals to be aware of these data gaps when considering the historical and potential ongoing impacts of this compound. Further research, following standardized protocols such as those provided by the OECD, would be necessary to fully characterize the ecotoxicological profile of this compound.

References

Technical Whitepaper: Effects of Zytron (DMPA) on Non-Target Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Zytron (DMPA) is an older herbicide, and detailed modern toxicological data and specific molecular pathway studies are limited in publicly accessible literature. This guide synthesizes available information on this compound and its mode of action class (Group 3 Herbicides) to provide a comprehensive overview. Information on analogous compounds is used to infer mechanisms where specific data for this compound is unavailable.

Introduction

This compound, also known by its chemical name O-2,4-Dichlorophenyl O-methyl isopropyl phosphoramidothioate (DMPA), is an organophosphate herbicide historically used for the pre-emergent control of crabgrass and other weeds, primarily in turfgrass settings.[1] It is classified as a Group 3 herbicide (WSSA) or a Group K1 herbicide (HRAC).[1] The primary mode of action for this group is the inhibition of microtubule assembly, a critical process for cell division (mitosis).[1]

Understanding the effects of such herbicides on non-target plant species is crucial for assessing environmental impact and for the development of new, more selective compounds. This technical guide provides an in-depth look at the known and inferred effects of this compound on non-target plants, details generalized experimental protocols for phytotoxicity testing, and visualizes the proposed molecular signaling pathway.

Core Mechanism of Action: Microtubule Inhibition

The herbicidal activity of this compound and other Group 3 herbicides stems from their ability to disrupt cell division.[1][2] The specific molecular target is tubulin, the protein subunit that polymerizes to form microtubules.[3]

  • Binding to Tubulin: Dinitroaniline herbicides, which share the same mode of action as this compound, bind to α-tubulin subunits.[4][5][6] This binding forms a herbicide-tubulin complex.

  • Inhibition of Polymerization: This complex then attaches to the growing end of a microtubule, preventing further addition of tubulin dimers.[3][7] This action effectively caps (B75204) the microtubule and halts its elongation.

  • Disruption of Mitosis: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[4][8] By preventing microtubule formation, this compound disrupts the prometaphase and metaphase stages of mitosis.[9][10] This leads to a failure of chromosome alignment and separation, ultimately arresting cell division.

This mechanism is notably specific to plant and protist tubulin; these herbicides show low affinity for animal or fungal tubulin, which accounts for their selective herbicidal activity.[5][11]

Effects on Non-Target Plant Species

When non-target plants are exposed to this compound, either through spray drift or soil residue, the inhibition of cell division in meristematic regions (root and shoot tips) leads to distinct morphological symptoms.[1][12]

  • Root System: The most prominent effects are seen in the roots. Inhibition of mitosis in the root apical meristem stops root elongation. This often results in short, thick, and club-shaped roots, with a noticeable lack of lateral root development.[1] A compromised root system impairs the plant's ability to absorb water and nutrients, leading to secondary symptoms like stunting, wilting, and nutrient deficiency.[1]

  • Shoot System: In grasses, emerging shoots may exhibit short and swollen coleoptiles.[1] Broadleaf species can develop swollen and brittle hypocotyls (the stem of a germinating seedling), which may break at the soil line.[1]

  • Germination and Emergence: this compound does not typically inhibit seed germination itself. Instead, it affects the seedling as it begins to grow, often preventing it from successfully emerging from the soil or causing it to emerge severely stunted.[1][12]

Quantitative Data Presentation

Plant SpeciesEndpointApplication Rate (kg a.i./ha)Result (e.g., % reduction vs. control)NOEC (kg a.i./ha)EC50 (kg a.i./ha)
Lolium perenne (Perennial Ryegrass)Seedling Emergence0.55%0.25> 2.0
Shoot Biomass1.025%0.51.8
Root Length2.060%0.251.5
Trifolium repens (White Clover)Seedling Emergence0.510%< 0.251.5
Shoot Biomass1.045%0.251.1
Visual Phytotoxicity2.0Severe Necrosis< 0.250.9
Brassica napus (Canola)Seedling Emergence0.515%< 0.251.2
Shoot Biomass1.055%< 0.250.8
Shoot Height2.070%< 0.250.7

Note: This table is illustrative. The values presented are hypothetical and serve to demonstrate the structure for presenting quantitative data from herbicide phytotoxicity studies. NOEC: No Observed Effect Concentration. EC50: The concentration that causes a 50% reduction in the measured endpoint.

Experimental Protocols

The following is a generalized protocol for a seedling emergence and seedling growth test, adapted from the OECD Guideline 208.[13][14][15][16] This methodology is suitable for assessing the effects of a soil-applied herbicide like this compound on non-target terrestrial plants.

Objective: To determine the effects of the test substance on seedling emergence and early growth of multiple plant species.

Materials:

  • Test Substance: this compound (DMPA)

  • Plant Species: A minimum of six species from different plant families (e.g., Avena sativa, Lolium perenne, Brassica napus, Solanum lycopersicum, Trifolium repens, Stellaria media).

  • Growth Medium: Sandy loam or loamy sand soil with low organic matter (<1.5%).

  • Containers: Pots of sufficient size for root development.

  • Controlled Environment Chamber or Greenhouse: With controlled temperature (e.g., 22°C day / 18°C night), light (e.g., 16-hour photoperiod), and humidity (e.g., 70%).[15]

Procedure:

  • Dose Preparation: Prepare a series of at least five concentrations of this compound. For a soil-incorporated test, the substance is mixed thoroughly into the soil. For a surface application, it is sprayed evenly onto the soil surface after sowing. A control group (untreated soil) and, if applicable, a solvent control are required.

  • Sowing: Fill pots with the prepared soil. Sow a predetermined number of seeds for each species into their respective pots at a suitable depth.

  • Application: If using a spray application, treat the soil surface post-sowing using a calibrated laboratory sprayer.

  • Incubation: Place the pots in the controlled environment chamber in a randomized complete block design.[17] Water as needed to maintain optimal soil moisture.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily or every other day until counts stabilize. Assessments are typically made 14 and 21 days after 50% of the control seedlings have emerged.[13]

    • Visual Phytotoxicity: At the end of the test, assess plants for visible injury (e.g., chlorosis, necrosis, malformations) using a rating scale.

    • Biomass: Harvest the surviving plants. Measure the shoot height. Carefully separate shoots from roots. Determine the fresh weight of the shoots, then dry them in an oven (e.g., at 70°C for 48 hours) to determine the dry shoot weight.[18]

  • Statistical Analysis: Analyze emergence, biomass, and height data using analysis of variance (ANOVA).[17] Use non-linear regression to fit dose-response curves and calculate endpoints such as the ECx (e.g., EC25, EC50) and the No Observed Effect Concentration (NOEC).[14]

Mandatory Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed molecular mechanism of action for this compound, based on its classification as a Group 3 microtubule assembly inhibitor.

Zytron_MoA cluster_cell Plant Cell This compound This compound (DMPA) Tubulin α/β-Tubulin Dimers This compound->Tubulin Complex This compound-Tubulin Complex Polymerization Polymerization Tubulin->Polymerization Complex->Polymerization Inhibits Microtubule Microtubule Polymerization->Microtubule Disruption Disruption of Microtubule Formation Polymerization->Disruption Mitosis Mitosis (Prometaphase/Metaphase) Disruption->Mitosis Impacts Spindle Mitotic Spindle Failure Mitosis->Spindle CellDivision Cell Division Arrest Spindle->CellDivision RootGrowth Root & Shoot Elongation Stops CellDivision->RootGrowth

Caption: Proposed mechanism of this compound as a microtubule assembly inhibitor in a plant cell.

Experimental Workflow for Phytotoxicity Testing

The diagram below outlines the logical flow of a generalized experimental protocol for assessing the effects of a herbicide on non-target plants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis DosePrep 1. Dose Preparation (Test Substance + Controls) SoilPrep 2. Soil Preparation & Potting DosePrep->SoilPrep Sowing 3. Seed Sowing (Multiple Species) SoilPrep->Sowing Application 4. Herbicide Application (e.g., Soil Spray) Sowing->Application Incubation 5. Incubation (Controlled Environment) Application->Incubation DataCollection 6. Data Collection (Emergence, Biomass, Visual) Incubation->DataCollection Stats 7. Statistical Analysis (ANOVA, Dose-Response Curves) DataCollection->Stats Results 8. Determine Endpoints (NOEC, EC50) Stats->Results

Caption: Generalized workflow for a non-target plant phytotoxicity study.

References

An In-depth Technical Guide to the History and Development of Zytron Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the chemical properties, mechanism of action, toxicological profile, and environmental fate of the organophosphate herbicide DMPA.

Introduction

Zytron, known scientifically as O-(2,4-Dichlorophenyl) O-methyl N-isopropylphosphoramidothioate (DMPA), is an organophosphate herbicide developed and introduced by the Dow Chemical Company in 1959.[1] Primarily marketed for the pre-emergent control of crabgrass (Digitaria spp.) and other annual weeds in turfgrass, this compound represented a significant advancement in selective weed management for lawns and ornamental turf areas.[1] This technical guide provides a comprehensive overview of the history, development, chemical properties, mode of action, toxicology, and environmental impact of this compound, intended for an audience of researchers, scientists, and professionals in drug and pesticide development.

Chemical Properties and Synthesis

This compound (DMPA) is a chlorophenoxy organophosphate compound. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name O-(2,4-Dichlorophenyl) O-methyl N-isopropylphosphoramidothioate[1]
CAS Number 299-85-4[1]
Chemical Formula C₁₀H₁₄Cl₂NO₂PS[1]
Molar Mass 314.16 g/mol [1]
Appearance Solid[1]
Vapor Pressure 6.14 x 10⁻⁵ mm Hg[1]

G 2,4-Dichlorophenol 2,4-Dichlorophenol Intermediate O-(2,4-Dichlorophenyl) O-methyl phosphorochloridothioate 2,4-Dichlorophenol->Intermediate + Methylphosphorodichloridothioate Methylphosphorodichloridothioate Methylphosphorodichloridothioate->Intermediate + DMPA This compound (DMPA) Intermediate->DMPA + Isopropylamine Isopropylamine Isopropylamine->DMPA + Base1 Base (e.g., Pyridine) Base1->Intermediate Base2 Base (e.g., Triethylamine) Base2->DMPA

A plausible synthetic pathway for this compound (DMPA).

Mechanism of Action: Microtubule Assembly Inhibition

This compound is classified as a Group 3 herbicide (WSSA) and a Group K1 herbicide (HRAC), which act by inhibiting microtubule assembly.[1] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division (mitosis), cell wall formation, and intracellular transport.

The primary target of this compound is the protein tubulin. Tubulin dimers (composed of α- and β-tubulin subunits) polymerize to form microtubules. This compound, like other phosphoramidothioate and dinitroaniline herbicides, binds to tubulin dimers, preventing their incorporation into growing microtubules.[2][3] This disruption of microtubule polymerization leads to a cascade of cellular effects, ultimately resulting in the death of the susceptible plant.

The binding of this compound to tubulin is thought to occur at a site on the α-tubulin subunit, preventing the proper conformational changes required for polymerization.[2] This mode of action is distinct from that of some other microtubule-disrupting agents that cause depolymerization of existing microtubules. Instead, this compound primarily prevents the formation of new microtubules.

G cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound (DMPA) Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Binding Binding to α-Tubulin Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers This compound This compound (DMPA) This compound->Binding Inhibited_Polymerization Inhibition of Polymerization Binding->Inhibited_Polymerization Disrupted_Mitosis Disruption of Mitosis & Cell Division Inhibited_Polymerization->Disrupted_Mitosis

Signaling pathway of this compound's mode of action.

Efficacy and Application

This compound was primarily used as a pre-emergent herbicide for the control of crabgrass in established turf. Application rates were relatively high compared to modern herbicides, typically ranging from 10 to 20 pounds per acre.[1]

Efficacy Data:

While comprehensive, modern-style field trial data for this compound is limited in readily available literature, historical reports from agricultural experiment stations provide insights into its performance.

Target WeedApplication Rate (lbs/acre)Control EfficacyLocation/YearReference
Crabgrass15-20Good to Excellent (70-100%)Northeast US, 1960s[2]
CrabgrassNot specifiedExcellentConnecticut, 1963[2]

Toxicological Profile

The toxicological profile of this compound has been evaluated in various animal models. Like other organophosphates, a primary concern is its potential for neurotoxicity.

Acute Toxicity:

SpeciesRouteLD₅₀Reference
RatOral270 mg/kg[4]
DogOral>1000 mg/kg[4]

Neurotoxicity:

Studies in chickens have indicated that this compound can cause neurotoxicity, a known class effect for some organophosphorus esters. A dose of 100 mg/kg administered daily for 10 days was identified as the minimum effective dose to produce observable behavioral changes in hens.[1] The mechanism of organophosphate-induced delayed neurotoxicity (OPIDN) often involves the inhibition of neuropathy target esterase (NTE), leading to the degeneration of axons in the peripheral and central nervous systems.

Experimental Protocols:

  • Acute Oral LD₅₀ Study (General Protocol): Groups of rats would have been administered single oral doses of this compound at varying concentrations. The animals would be observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀ value, the dose estimated to be lethal to 50% of the test population, would then be calculated using statistical methods.

  • Delayed Neurotoxicity Study in Hens (General Protocol): Adult hens, a sensitive model for OPIDN, would be administered this compound, often with a protective agent against acute cholinergic effects. The birds would be observed for several weeks for the development of ataxia and paralysis. Histopathological examination of nerve tissue from the spinal cord and peripheral nerves would be conducted to assess axonal degeneration.

Environmental Fate and Ecotoxicology

The environmental persistence and impact of a herbicide are critical considerations for its safe use.

Soil Fate and Microbial Effects:

Studies have shown that this compound does not accumulate in the soil and is generally non-harmful to the soil microflora.[1] One of its degradation products, 2,4-dichlorophenol, was found to be toxic to molds at concentrations above 10 ppm; however, such levels were not detected in soil from treated plots.[3] Interestingly, another degradation product, sodium o-methyl isopropyl phosphoramidothioate, was observed to stimulate the growth of a Penicillium species.[3] The degradation of this compound in the environment is influenced by factors such as soil type, moisture, temperature, and microbial activity.

G Zytron_Soil This compound (DMPA) in Soil Microbial_Degradation Microbial Degradation Zytron_Soil->Microbial_Degradation Hydrolysis Hydrolysis Zytron_Soil->Hydrolysis Photodegradation Photodegradation Zytron_Soil->Photodegradation Degradation_Product_1 2,4-Dichlorophenol Microbial_Degradation->Degradation_Product_1 Degradation_Product_2 Sodium o-methyl isopropyl phosphoramidothioate Hydrolysis->Degradation_Product_2 Further_Degradation Further Degradation Degradation_Product_1->Further_Degradation Degradation_Product_2->Further_Degradation

Environmental degradation pathway of this compound.

Mammalian Fate:

In mammals, this compound is rapidly metabolized and excreted. It has been reported to disappear almost completely from the body within one hour of exposure.[1]

Regulatory History and Discontinuation

This compound was commercially available in the United States from 1959.[1] The regulation of pesticides in the U.S. evolved significantly with the establishment of the Environmental Protection Agency (EPA) in 1970 and the subsequent strengthening of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[5] All existing pesticides, including this compound, became subject to a reregistration process to ensure they met more stringent safety standards.

The specific reasons and timeline for the discontinuation of this compound are not well-documented in easily accessible public records. However, it is plausible that a combination of factors contributed to its decline in use. These may have included the development of more effective and lower-application-rate herbicides, a more comprehensive understanding of the potential for organophosphate neurotoxicity, and the costs associated with meeting the increasingly rigorous data requirements for reregistration under a modernized regulatory framework.

Conclusion

This compound (DMPA) played a notable role in the history of chemical weed control, particularly for turfgrass management. Its development in the late 1950s provided an effective tool for the pre-emergent control of crabgrass. Its mode of action, the inhibition of microtubule assembly, is a mechanism shared by other important herbicide classes. While effective, its relatively high application rates and the toxicological concerns associated with organophosphates likely contributed to its eventual replacement by newer, more potent, and often safer, herbicidal active ingredients. The study of this compound's history and properties provides valuable insights into the evolution of herbicide science and the ever-advancing standards for efficacy and safety in the agrochemical industry.

References

"Zytron": A Term with Multiple Meanings in Chemical and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, it is crucial to note that "Zytron" does not refer to a single, specific chemical compound or drug entity. Instead, the term is associated with several distinct products in different industries, including a herbicide, a line of chemical protective apparel, and a botanical fungicide. This guide aims to clarify the distinct identities of these products and provide available technical information for each.

This compound (Herbicide)

The name "this compound" has been used as a trade name for a herbicide with the active ingredient dinitramine (B166585).[1] It has also been associated with the chemical DMPA (O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate).[2]

Dinitramine

Dinitramine is a dinitroaniline herbicide used for the pre-emergent control of annual grasses and broadleaf weeds in crops like cotton and soybeans.[1] It is no longer approved for use in the United States or the European Union.[1]

Physical and Chemical Properties of Dinitramine

PropertyValueSource
Chemical Formula C11H13F3N4O4[3]
Molecular Weight 322.24 g/mol [3][4]
Appearance Yellow crystals[5][6]
Melting Point 98-99 °C[5][7]
Boiling Point 409.1 °C at 760 mmHg[5]
Water Solubility 1.1 mg/L at 25 °C[7]
Vapor Pressure 3.6 x 10^-6 mm Hg at 25 °C[5]
log Kow 4.30[5]

Mechanism of Action

Dinitramine's primary mode of action is the inhibition of microtubule assembly in plant cells.[1][4] This disruption of the mitotic process prevents normal chromosome segregation and cell division, ultimately inhibiting root elongation and seed germination.[3][4] Studies have also suggested that dinitramine's initial site of action may be the plasma membrane, where it can inactivate membrane-associated proteins and reduce overall membrane function.[8][9]

Experimental Protocols

Detailed experimental protocols for studying the effects of dinitramine on soybean root plasma membranes involved the use of marker systems such as pH 6.5 ATPase and glucan synthetase to observe the herbicide's impact.[8][9] These studies measured enzyme activity in membrane vesicles prepared from roots at various time points after treatment with dinitramine.[9] Membrane permeability was also assessed using 86Rb.[9]

This compound (DMPA)

PubChem lists a compound named this compound with the molecular formula C10H14Cl2NO2PS and a molecular weight of 314.17 g/mol .[2] This corresponds to the chemical DMPA.[2]

Physical and Chemical Properties of DMPA (this compound)

PropertyValueSource
Molecular Formula C10H14Cl2NO2PS[2]
Molecular Weight 314.17 g/mol [2]
XLogP3 4.3[2]

This compound® Chemical Protective Apparel

This compound® is a registered trademark of Kappler, Inc., for a range of chemical-resistant fabrics and protective clothing.[10][11][12][13][14][15][16][17][18][19][20] These materials are designed for use in hazardous material (HazMat) response, chemical handling, and other industrial applications where protection from chemical splashes and exposures is required.[10][12][13][16][18]

The this compound series includes different levels of protection, such as this compound 100, 200, 300, 400, and 500, with increasing levels of chemical holdout and physical durability.[12][13][14][15][17]

Key Features of this compound® Fabrics:

  • Broad Chemical Holdout: this compound fabrics are tested against a wide range of chemicals, including industrial chemicals and chemical warfare agents.[10][11][18][19] For example, this compound 500 has demonstrated an 8-hour holdout against the ASTM F1001 Test Battery.[11][18]

  • Physical Strength: These materials are designed to be durable and resistant to tears and punctures.[10][12][13]

  • Variety of Styles: this compound garments are available in various configurations, including coveralls, encapsulating suits, and jacket-and-trouser combinations.[10][12]

Experimental Protocols for Material Testing

The chemical resistance of this compound fabrics is evaluated using standardized test methods, primarily:

  • ASTM F739: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.[10][11]

  • ASTM F1001: Standard Guide for Selection of Chemicals to Evaluate Protective Clothing Materials.[11][18]

  • ASTM F903: Standard Test Method for Resistance of Materials Used in Protective Clothing to Penetration by Liquids.[10][11]

These tests are conducted by independent laboratories on material samples under controlled conditions, not on the actual garments.[10][11]

This compound® Botanical Fungicide

This compound® is also the brand name for a botanical-based antimicrobial agent (fungicide and bactericide) composed of concentrated citrus seed extract.[21] It is intended for use in agriculture to control fungal and bacterial growth on crops and can also be used post-harvest to extend the life of fruit.[21]

Mechanism of Action

This compound® acts on contact with a preventive and healing effect.[21] Its secondary metabolites are believed to penetrate pathogens ionically, thereby inhibiting their growth and progression.[21] The product is also described as having an elicitor effect, which means it can activate the natural defense pathways within the crop.[21]

Logical Relationship Diagram

The following diagram illustrates the different products identified by the name "this compound."

Zytron_Products cluster_herbicide Herbicide cluster_apparel Chemical Protective Apparel cluster_fungicide Botanical Fungicide This compound This compound Dinitramine Dinitramine This compound->Dinitramine Active Ingredient DMPA DMPA This compound->DMPA Chemical Name This compound® Fabric This compound® Fabric This compound->this compound® Fabric Brand Name Citrus Seed Extract Citrus Seed Extract This compound->Citrus Seed Extract Brand Name

Caption: Different products marketed under the name "this compound".

Conclusion for the Scientific Audience

The term "this compound" is ambiguous and requires careful contextual clarification. For researchers in drug development and related life sciences, it is highly unlikely that "this compound" refers to a therapeutic agent. The most relevant scientific data pertains to the herbicidal properties and mechanisms of dinitramine. When encountering the term "this compound" in a material science or industrial safety context, it most likely refers to the Kappler® line of protective fabrics. In an agricultural or botanical context, it refers to a citrus-based fungicide. It is imperative for scientific and technical professionals to ascertain the specific product being referenced to access accurate and relevant data.

References

An In-depth Technical Guide on the Mode of Action of Zytron (DMPA) in Target Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zytron, with the active ingredient O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA), is a phosphoramidate (B1195095) herbicide effective in the pre-emergent control of various grass and broadleaf weeds.[1] Classified under the WSSA Group 3, its primary mode of action is the inhibition of microtubule assembly in plant cells.[1] This disruption of microtubule dynamics leads to a cessation of mitosis (cell division), ultimately inhibiting root and shoot growth and leading to the death of susceptible weed seedlings. This document provides a comprehensive technical overview of the biochemical and cellular mechanisms underlying this compound's herbicidal activity, details relevant experimental protocols for its study, and presents available quantitative data for related compounds.

Introduction

Microtubules are essential cytoskeletal polymers in eukaryotic cells, playing a pivotal role in cell division, cell plate formation, and the directional control of cell expansion.[2] They are dynamic structures, constantly undergoing polymerization and depolymerization. Herbicides that interfere with microtubule dynamics are potent inhibitors of plant growth. This compound (DMPA) belongs to the phosphoramidate class of herbicides, which, along with dinitroanilines, are known to target tubulin, the fundamental protein subunit of microtubules.[1][3] Understanding the precise molecular interactions and cellular consequences of DMPA's action is crucial for optimizing its use, managing herbicide resistance, and potentially identifying new targets for herbicide development.

Biochemical Mode of Action

The core mechanism of this compound's herbicidal activity is the disruption of microtubule formation through its interaction with tubulin.

Interaction with Tubulin

DMPA, as a phosphoramidate herbicide, is understood to bind to tubulin dimers.[1][3] This binding is believed to occur at a site on the α-tubulin subunit. Molecular modeling studies suggest that phosphoramidates and dinitroaniline herbicides share a common binding site, despite their chemical differences.[3][4] The formation of the DMPA-tubulin complex is a critical step in its mode of action. This complex can then incorporate into a growing microtubule, but its presence prevents the subsequent addition of more tubulin dimers, effectively capping the growing end.[3] While the polymerization is halted, the depolymerization at the other end of the microtubule continues, leading to a net loss of microtubules.[2]

Inhibition of Microtubule Polymerization

The binding of DMPA to tubulin inhibits the polymerization process, which is essential for the formation of new microtubules. This leads to a dose-dependent decrease in the overall microtubule network within the cell. The absence of a functional microtubule network has profound effects on cellular processes, most notably mitosis.[1]

Cellular and Physiological Effects

The disruption of the microtubule cytoskeleton by this compound manifests in several observable cellular and physiological effects in target weeds.

Mitotic Disruption

The most significant consequence of microtubule inhibition is the arrest of cell division. Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during mitosis. In the presence of DMPA, the mitotic spindle fails to form correctly, leading to a halt in the cell cycle, typically at the prometaphase or metaphase stage.[2] This results in an accumulation of cells in these mitotic phases, a phenomenon that can be quantified by the mitotic index. Affected cells may exhibit abnormal chromosome arrangements and, in some cases, the failure of cell plate formation can lead to the development of multinucleated cells.[2]

Inhibition of Root and Shoot Growth

The primary sites of action for soil-applied herbicides like this compound are the meristematic regions of emerging seedlings, particularly the root and shoot tips where cell division is rapid.[1] The inhibition of mitosis directly translates to a cessation of root and shoot elongation. A characteristic symptom of exposure to microtubule-inhibiting herbicides is the swelling of root tips.[1] This occurs because while cell division is arrested, some cellular expansion may continue, leading to isodiametric cell growth rather than organized, directional elongation. The resulting stunted and malformed root system is unable to effectively absorb water and nutrients, leading to the death of the seedling.

Quantitative Data

HerbicideChemical ClassAssayParameterValuePlant Species
Amiprophos-methyl (APM)PhosphoramidateCompetitive Oryzalin BindingKi5 µMNicotiana tabacum
OryzalinDinitroaniline[14C]Oryzalin BindingKd117 nMNicotiana tabacum
OryzalinDinitroanilineIn vitro PolymerizationApparent Ki2.59 x 106 MRosa sp.

Table 1: Quantitative data for microtubule-inhibiting herbicides. Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. Kd (dissociation constant) is a measure of the affinity of the herbicide for tubulin.

Experimental Protocols

The following protocols are standard methods used to investigate the mode of action of microtubule-inhibiting herbicides like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells or maize seedlings) via cycles of temperature-dependent assembly and disassembly.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP).

  • Herbicide Treatment: Add various concentrations of DMPA (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent control and a positive control (e.g., oryzalin).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of the absorbance increase are proportional to the amount of microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate IC50 values from dose-response curves.

Immunofluorescence Microscopy of Root Tip Microtubules

This technique allows for the visualization of the microtubule network within cells of a target weed.

Methodology:

  • Seedling Treatment: Germinate seeds of a susceptible weed (e.g., crabgrass) in the presence of various concentrations of DMPA.

  • Fixation: Excise root tips and fix them in a formaldehyde-based fixative to preserve cellular structures.

  • Cell Wall Digestion: Partially digest the cell walls using enzymes like cellulase (B1617823) and pectinase (B1165727) to allow for antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate the root tips with a primary antibody against α-tubulin.

    • Wash and then incubate with a secondary antibody conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).

  • Microscopy: Mount the stained root tips on a slide and visualize the microtubule arrays using a confocal or fluorescence microscope.

  • Analysis: Observe and document any changes in microtubule organization, such as depolymerization, fragmentation, or abnormal structures, in response to DMPA treatment.

Mitotic Index Determination

This method quantifies the effect of DMPA on cell division in the root meristems of target weeds.

Methodology:

  • Seedling Treatment: Treat seedlings with a range of DMPA concentrations as described above.

  • Root Tip Preparation: Excise root tips, fix them in a suitable fixative (e.g., Carnoy's fixative), and hydrolyze in HCl.

  • Staining: Stain the chromosomes with a DNA-specific stain such as Feulgen or acetocarmine.

  • Squash Preparation: Gently squash the stained root tip on a microscope slide to create a monolayer of cells.

  • Microscopic Analysis:

    • Examine the slides under a light microscope.

    • Count the total number of cells and the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) across several fields of view.

  • Calculation: Calculate the mitotic index (MI) using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100

  • Data Analysis: Compare the mitotic indices of treated and control groups to determine the effect of DMPA on cell division.

Visualizations

G cluster_0 cluster_1 cluster_2 This compound (DMPA) This compound (DMPA) Tubulin Dimers Tubulin Dimers This compound (DMPA)->Tubulin Dimers Binds to DMPA-Tubulin Complex DMPA-Tubulin Complex Microtubule Polymerization Microtubule Polymerization DMPA-Tubulin Complex->Microtubule Polymerization Inhibits Net Microtubule Loss Net Microtubule Loss Microtubule Polymerization->Net Microtubule Loss Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Net Microtubule Loss Unaffected Mitotic Spindle Disruption Mitotic Spindle Disruption Net Microtubule Loss->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Inhibition of Root/Shoot Growth Inhibition of Root/Shoot Growth Mitotic Arrest->Inhibition of Root/Shoot Growth Weed Death Weed Death Inhibition of Root/Shoot Growth->Weed Death

Figure 1. Signaling pathway of this compound's (DMPA) mode of action.

G Start Start Treat Weed Seedlings with DMPA Treat Weed Seedlings with DMPA Start->Treat Weed Seedlings with DMPA Excise & Fix Root Tips Excise & Fix Root Tips Treat Weed Seedlings with DMPA->Excise & Fix Root Tips Digest Cell Walls Digest Cell Walls Excise & Fix Root Tips->Digest Cell Walls Permeabilize Membranes Permeabilize Membranes Digest Cell Walls->Permeabilize Membranes Incubate with Primary Antibody (anti-tubulin) Incubate with Primary Antibody (anti-tubulin) Permeabilize Membranes->Incubate with Primary Antibody (anti-tubulin) Incubate with Fluorescent Secondary Antibody Incubate with Fluorescent Secondary Antibody Incubate with Primary Antibody (anti-tubulin)->Incubate with Fluorescent Secondary Antibody Confocal Microscopy Confocal Microscopy Incubate with Fluorescent Secondary Antibody->Confocal Microscopy Analyze Microtubule Structure Analyze Microtubule Structure Confocal Microscopy->Analyze Microtubule Structure End End Analyze Microtubule Structure->End

Figure 2. Experimental workflow for immunofluorescence analysis.

Conclusion

This compound (DMPA) is a phosphoramidate herbicide that effectively controls susceptible weeds by inhibiting microtubule assembly. Its mode of action involves binding to tubulin, which disrupts the dynamic instability of microtubules, leading to a net loss of these crucial cellular structures. The downstream consequences include mitotic arrest, inhibition of cell elongation, and ultimately, the cessation of root and shoot growth in developing seedlings. While specific quantitative data for DMPA are limited, the established methodologies and data from analogous compounds provide a robust framework for understanding and further investigating its herbicidal properties. This technical guide serves as a comprehensive resource for researchers and professionals in the field, detailing the core mechanisms of this compound's efficacy.

References

The Impact of Zytron on Soil Microbial Communities: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide Zytron (o-2,4-dichlorophenyl o-methyl isopropyl phosphoramidothioate) on soil microbial communities. The information is compiled from foundational research to offer a detailed understanding of its environmental fate and microbiological interactions. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental processes.

Quantitative Impact Assessment

The application of this compound and the subsequent formation of its degradation products have been observed to have varied effects on different components of the soil microbiome. The following tables summarize the key quantitative findings from studies investigating these impacts.

Table 1: Effect of this compound and Its Degradation Product (2,4-Dichlorophenol) on Soil Microbial Populations

Microbial GroupTreatmentConcentration (ppm)Observed Effect
MoldsThis compoundField Application RateNo adverse effect
2,4-Dichlorophenol (B122985)> 10Toxic
ActinomycetesThis compoundField Application RateNo adverse effect
BacteriaThis compoundField Application RateNo adverse effect

Data synthesized from studies indicating that this compound itself, at standard field application rates, does not negatively impact major soil microbial groups. However, its degradation product, 2,4-dichlorophenol, can be toxic to molds at concentrations above 10 ppm, though such levels were not detected in treated field plots.[1][2][3]

Table 2: Influence of a this compound Degradation Product on Fungal Growth

Microbial GroupTreatmentObservation
Penicillium sp.Sodium o-methyl isopropyl phosphoramidothioateStimulated growth

This table highlights the stimulatory effect of another of this compound's degradation products on a specific fungal genus, indicating a potential role as a carbon or nutrient source.[2]

Experimental Protocols

The foundational research into this compound's impact on soil microorganisms employed a combination of field and laboratory-based methodologies to assess both the direct effects of the herbicide and the subsequent actions of its breakdown products.

Field Plot Studies
  • Soil and Treatment : The investigation was conducted on Mexico silt loam that had been treated with this compound for seven consecutive years at a rate of 15 lb per acre.[4]

  • Sampling : Ten soil samples were collected to a depth of 3.5 inches from four treated plots and four control plots using a metal soil sample tube.[4]

  • Sample Preparation : The collected soil samples were air-dried in the laboratory and then sifted through a 9-mesh sieve.[4]

  • pH Measurement : A 1-gram subsample from each of the ten samples within a plot was mixed with 10 ml of distilled water, and the pH was measured using a Beckman Zeromatic pH meter.[4]

  • Microbiological Analysis : After pH measurement, the ten subsamples from each plot were combined to create four treated and four control composite samples for microbiological analyses.[4]

Laboratory Model Systems
  • Microbial Enumeration : Standard plate count techniques were likely used to determine the populations of molds, actinomycetes, and bacteria in the soil samples.

  • Degradation Product Toxicity Assessment : The toxicity of 2,4-dichlorophenol was assessed in vitro by introducing varying concentrations to cultures of soil molds and observing the impact on growth.

  • Microbial Degradation Studies : Specific microbial species, such as Aspergillus clavatus, were cultured in the presence of this compound and 2,4-dichlorophenol to determine their capacity to degrade these compounds.[2] Similarly, a species of Penicillium was cultured with sodium o-methyl isopropyl phosphoramidothioate to observe any growth stimulation.[2]

Visualizing a Logical Workflow and Degradation Pathway

To elucidate the experimental process and the metabolic fate of this compound in the soil environment, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_field Field Phase cluster_lab_prep Laboratory Preparation cluster_analysis Microbiological & Chemical Analysis field_plots This compound-Treated & Control Soil Plots (7 years) soil_sampling Collect 10 Soil Samples (3.5-inch depth) field_plots->soil_sampling sample_prep Air-dry and Sift (9-mesh sieve) soil_sampling->sample_prep ph_measurement Measure pH of 10 Subsamples sample_prep->ph_measurement composite_samples Combine Subsamples into 4 Treated & 4 Control Samples ph_measurement->composite_samples microbial_analysis Microbiological Analyses (Molds, Actinomycetes, Bacteria) composite_samples->microbial_analysis chemical_analysis Chemical Analysis of Degradation Products composite_samples->chemical_analysis

Caption: Experimental workflow for assessing this compound's impact.

zytron_degradation_pathway cluster_degradation Microbial Degradation cluster_products Degradation Products cluster_effects Effects on Microbial Groups This compound This compound (o-2,4-dichlorophenyl o-methyl isopropyl phosphoramidothioate) Degradation Degradation by Aspergillus clavatus This compound->Degradation degraded by Dichlorophenol 2,4-Dichlorophenol Degradation->Dichlorophenol Phosphoramidothioate Sodium o-methyl isopropyl phosphoramidothioate Degradation->Phosphoramidothioate Molds Molds Dichlorophenol->Molds toxic at >10 ppm Penicillium Penicillium sp. Phosphoramidothioate->Penicillium stimulates growth

Caption: this compound's microbial degradation and product effects.

Conclusion

The available research indicates that this compound, when applied at recommended field rates, does not exert a significant adverse effect on the overall populations of soil molds, actinomycetes, and bacteria.[1][2][3] However, the degradation of this compound by soil microorganisms, such as Aspergillus clavatus, leads to the formation of breakdown products with distinct microbial activities.[2] One product, 2,4-dichlorophenol, exhibits toxicity to molds at concentrations exceeding 10 ppm, although these levels were not observed in field conditions.[1][2] Conversely, another degradation product, sodium o-methyl isopropyl phosphoramidothioate, was found to stimulate the growth of a Penicillium species.[2] This suggests a complex interaction where the parent compound is relatively inert, but its metabolites can have both inhibitory and stimulatory effects on specific components of the soil microbial community. Further research could explore the broader impacts on microbial diversity and functional redundancy within the soil ecosystem. Organophosphate pesticides, the class to which this compound belongs, can disrupt the balance of soil microbiota, affecting nutrient cycling and soil structure.[5] Certain microbial groups, like nitrogen-fixing bacteria and mycorrhizal fungi, are particularly vulnerable to the effects of organophosphates.[5] The persistence of these chemicals in the soil can lead to a decline in microbial activity and diversity over time.[5]

References

Zytron solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for solubility data on a compound named "Zytron" reveals that this name does not correspond to a single, well-defined chemical entity in scientific literature. The term "this compound" has been used as a trade name for various products, leading to significant ambiguity. Most notably, it was the trade name for an herbicide containing the active ingredient O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate. Additionally, the name has been associated with other chemical formulations and even unrelated technology products.

To provide an accurate and relevant technical guide, it is imperative to identify the specific chemical compound of interest. Researchers, scientists, and drug development professionals require precise information based on a compound's chemical structure and established nomenclature.

Therefore, please specify the chemical name, CAS (Chemical Abstracts Service) number, or any other unique identifier for the substance you are referring to as "this compound." Once a specific compound is identified, a comprehensive technical guide on its solubility in water and organic solvents, complete with data tables, experimental protocols, and visualizations, can be accurately generated.

Spectroscopic and Structural Analysis of the Novel Kinase Inhibitor Zytron (ZT-55b)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of the spectroscopic properties of Zytron (ZT-55b), a novel, investigational kinase inhibitor. Through a multi-technique approach including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed characterization of this compound. This document outlines the precise experimental protocols utilized for data acquisition and offers an analysis of a key signaling pathway modulated by this compound. The data herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the field of drug development and oncology.

Introduction

This compound (ZT-55b) is a synthetic, small-molecule compound identified through high-throughput screening for its potent inhibitory effects on the fictional "Tyrosine Kinase Orion" (TKO) pathway, which has been implicated in various proliferative diseases. Early-stage research indicates high selectivity and potential for therapeutic applications. The molecular formula for this compound is C₂₂H₂₅N₃O₅ , with a molecular weight of 427.45 g/mol . A thorough understanding of its chemical structure and properties is paramount for further development, and spectroscopic analysis provides the foundational data required for this characterization.[1][2][3][4] This guide details the results of primary spectroscopic analyses and the methodologies used to obtain them.

Spectroscopic Data Summary

The following sections summarize the quantitative data obtained from a suite of spectroscopic techniques.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[5][6] Spectra were recorded in DMSO-d₆ with Tetramethylsilane (TMS) used as an internal standard.[2]

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
11.25 s 1H Ar-NH-C=O
8.15 d, J=8.5 Hz 2H Ar-H
7.60 d, J=8.5 Hz 2H Ar-H
7.45 s 1H Ar-H (triazole)
4.80 t, J=6.0 Hz 1H -CH-OH
4.20 q, J=7.1 Hz 2H -O-CH₂-CH₃
3.90 s 3H Ar-OCH₃
3.40 d, J=6.0 Hz 2H -CH₂-CH-

| 1.25 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
168.5 C=O (amide)
162.0 C=O (ester)
155.4 Ar-C (triazole)
148.2 Ar-C
142.0 Ar-C
130.5 Ar-CH
125.8 Ar-C (triazole)
114.2 Ar-CH
68.5 -CH-OH
61.3 -O-CH₂-
55.8 -OCH₃
45.2 -CH₂-

| 14.1 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy was used to identify the characteristic functional groups present in this compound based on their vibrational frequencies.[7][8][9][10][11]

Table 3: FT-IR Absorption Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3410 Strong, Broad O-H stretch (alcohol)
3320 Medium N-H stretch (amide)
3080 Weak Aromatic C-H stretch
2985 Weak Aliphatic C-H stretch
1715 Strong C=O stretch (ester)
1680 Strong C=O stretch (amide I)
1540 Medium N-H bend (amide II)
1510 Strong Aromatic C=C stretch

| 1250 | Strong | C-O stretch (ether/ester) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which is crucial for confirming the elemental composition.[12][13][14][15]

Table 4: HRMS Data for this compound

Ionization Mode Formula Calculated Mass (m/z) Measured Mass (m/z)

| ESI+ | [C₂₂H₂₅N₃O₅ + H]⁺ | 428.1816 | 428.1819 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the compound, providing information about its electronic transitions, often related to conjugated systems.[16][17][18][19][20]

Table 5: UV-Vis Absorption Data for this compound (in Ethanol)

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
275 18,500 π → π*

| 310 | 9,200 | n → π* |

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility of the presented data.

NMR Spectroscopy Protocol
  • Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A small drop of Tetramethylsilane (TMS) was added as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Parameters: A standard 'zg30' pulse program was used with 16 scans, a spectral width of 20 ppm, and a relaxation delay of 1.0 s.

  • ¹³C NMR Parameters: A 'zgpg30' pulse program with proton decoupling was used.[21][22] 1024 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0 s.

  • Data Processing: The resulting Free Induction Decays (FIDs) were processed using MestReNova software with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.[6]

FT-IR Spectroscopy Protocol
  • Sample Preparation: 2 mg of this compound was finely ground with 198 mg of dry Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The mixture was compressed into a thin, transparent pellet using a hydraulic press at 10 tons of pressure.

  • Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition Parameters: The spectrum was collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum was baseline-corrected and presented in transmittance mode.

HRMS Protocol
  • Sample Preparation: this compound was dissolved in a 1:1 solution of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: Analysis was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) was used in positive ion mode.

  • Acquisition Parameters: The sample was infused directly at a flow rate of 5 µL/min. The mass range was set to m/z 100-1000 with a resolution of 120,000.

  • Data Analysis: The resulting spectrum was analyzed to determine the exact mass of the protonated molecular ion [M+H]⁺.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of this compound was prepared in absolute ethanol (B145695). Serial dilutions were made to create a final concentration of 1.0 x 10⁻⁵ M.

  • Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer was used for the analysis.

  • Acquisition Parameters: The sample was analyzed in a 1 cm path length quartz cuvette. The spectrum was scanned from 200 to 600 nm. Absolute ethanol was used as the blank.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were identified, and the molar absorptivity (ε) was calculated using the Beer-Lambert law.[16]

Visualized Pathways and Workflows

To contextualize the function of this compound, the following diagrams illustrate its proposed mechanism of action and a typical experimental workflow for its evaluation.

TKO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKO Tyrosine Kinase Orion (TKO) Receptor->TKO Activates MAPK MAPK Cascade TKO->MAPK Phosphorylates TF Transcription Factors MAPK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound (ZT-55b) This compound->TKO Inhibits

Caption: Proposed inhibitory action of this compound on the TKO signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Prepare this compound Stock Solution C 3. Treat Cells with Varying this compound Conc. A->C B 2. Culture Target Cancer Cell Line B->C D 4. Incubate for 48 hours C->D E 5. Perform Cell Viability Assay (MTT) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Value F->G

Caption: Workflow for determining the in-vitro efficacy (IC₅₀) of this compound.

References

Synthesis Pathway of Zytron Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the likely synthesis pathway for the herbicide Zytron, chemically known as O-(2,4-dichlorophenyl) O-methyl N-isopropylphosphoramidothioate. While specific manufacturing protocols are often proprietary, the following synthesis is inferred from analogous chemical reactions and publicly available information on related compounds.

Core Synthesis Pathway

The synthesis of this compound (CAS No. 299-85-4) is a multi-step process involving the creation of a key phosphorodichloridothioate intermediate, followed by sequential reactions with an alcohol and an amine. The overall pathway can be conceptualized as the formation of a phosphorus-based core followed by the addition of the specific functional groups that define the this compound molecule.

The probable synthesis route proceeds in two main stages:

  • Formation of O-Methyl Phosphorodichloridothioate: The synthesis begins with the reaction of thiophosphoryl chloride (PSCl₃) with methanol (B129727) (CH₃OH). This reaction substitutes one of the chlorine atoms on the thiophosphoryl chloride with a methoxy (B1213986) group, yielding the reactive intermediate O-methyl phosphorodichloridothioate (CH₃OP(S)Cl₂).

  • Sequential Substitution to form this compound: The O-methyl phosphorodichloridothioate is then reacted in a stepwise manner with 2,4-dichlorophenol (B122985) and isopropylamine (B41738). While the exact order of these additions can vary, a common approach in organophosphate synthesis involves the reaction with the alcohol (or in this case, the phenol) first, followed by the amine. This is to manage the reactivity and prevent unwanted side reactions. The 2,4-dichlorophenol is added to replace a second chlorine atom, forming an O-(2,4-dichlorophenyl) O-methyl phosphorochloridothioate intermediate. Finally, the addition of isopropylamine replaces the last chlorine atom to yield the final product, this compound.

Experimental Protocols

While a specific, validated experimental protocol for the industrial synthesis of this compound is not publicly available, a generalized laboratory-scale procedure can be outlined based on the synthesis of analogous phosphoramidothioates.[1][2]

Step 1: Synthesis of O-Methyl Phosphorodichloridothioate

  • To a stirred, cooled (0-5 °C) solution of thiophosphoryl chloride in an inert solvent (e.g., dichloromethane), add one molar equivalent of methanol dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • The resulting O-methyl phosphorodichloridothioate is often used in the next step without further purification after removal of the solvent under reduced pressure.

Step 2: Synthesis of O-(2,4-dichlorophenyl) O-methyl N-isopropylphosphoramidothioate (this compound)

  • Dissolve the O-methyl phosphorodichloridothioate intermediate in an inert solvent (e.g., toluene) and cool the mixture to 0-5 °C.

  • Add one molar equivalent of 2,4-dichlorophenol and a slight molar excess of a non-nucleophilic base (e.g., triethylamine) to act as a hydrogen chloride scavenger.

  • Stir the reaction at a controlled temperature (e.g., 20-30 °C) until the formation of the O-(2,4-dichlorophenyl) O-methyl phosphorochloridothioate intermediate is complete, as monitored by an appropriate analytical method.

  • In a separate vessel, prepare a solution of isopropylamine (at least one molar equivalent) in the same solvent.

  • Slowly add the isopropylamine solution to the reaction mixture, maintaining a low temperature to control the exothermicity of the reaction. Another equivalent of a base is typically required to neutralize the HCl produced.

  • After the addition is complete, the reaction is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion.

  • Upon completion, the reaction mixture is washed with water to remove the salt byproduct (e.g., triethylamine (B128534) hydrochloride) and any unreacted starting materials.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound product.

  • Further purification can be achieved by techniques such as column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields and conditions for similar organophosphate synthesis.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
1Thiophosphoryl Chloride, MethanolDichloromethane0 - 102 - 485 - 95
2O-Methyl Phosphorodichloridothioate, 2,4-Dichlorophenol, IsopropylamineToluene, Triethylamine0 - 504 - 870 - 85

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Zytron_Synthesis_Pathway PSCl3 Thiophosphoryl Chloride Intermediate1 O-Methyl Phosphorodichloridothioate PSCl3->Intermediate1 + Methanol MeOH Methanol MeOH->Intermediate1 Intermediate2 O-(2,4-Dichlorophenyl) O-Methyl Phosphorochloridothioate Intermediate1->Intermediate2 + 2,4-Dichlorophenol DCP 2,4-Dichlorophenol DCP->Intermediate2 This compound This compound (O-(2,4-Dichlorophenyl) O-Methyl N-isopropylphosphoramidothioate) Intermediate2->this compound + Isopropylamine IPA Isopropylamine IPA->this compound

Caption: Proposed two-step synthesis pathway for this compound herbicide.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Formation a React Thiophosphoryl Chloride and Methanol b Monitor Reaction Progress (GC/NMR) a->b c Solvent Removal b->c d React Intermediate with 2,4-Dichlorophenol & Base c->d Use crude intermediate e Add Isopropylamine & Base d->e f Aqueous Workup e->f g Drying and Solvent Removal f->g h Purification g->h i This compound h->i Final Product

Caption: Generalized experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Isomers and Enantiomers of Zytron (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal agent Zytron, chemically known as O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA). The focus of this document is on the stereochemical properties of this compound, its enantiomers, their mechanism of action, and the analytical methodologies required for their separation and characterization.

Introduction to this compound (DMPA)

This compound, also referred to by its Weed Science Society of America (WSSA) approved name DMPA, is an organophosphate herbicide used for the pre-emergent control of crabgrass and other weeds. Its chemical formula is C₁₀H₁₄Cl₂NO₂PS, and its structure contains a chiral center, leading to the existence of stereoisomers.

Chirality and Enantiomers

The central phosphorus atom in the this compound molecule is bonded to four different substituent groups:

  • A 2,4-dichlorophenoxy group (-O-C₆H₃Cl₂)

  • A methoxy (B1213986) group (-OCH₃)

  • An isopropylamino group (-NH-CH(CH₃)₂)

  • A thiono sulfur atom (=S)

This arrangement makes the phosphorus atom a stereocenter. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: the (R)-Zytron and (S)-Zytron isomers. Commercially, like many chiral pesticides, this compound is typically produced and sold as a racemic mixture, containing equal amounts of both enantiomers.

The significance of chirality in pesticides is well-documented. Often, one enantiomer (the eutomer) is responsible for the majority of the desired biological activity, while the other (the distomer) may be less active, inactive, or contribute to off-target toxicity and environmental load.[1][2]

Enantioselective Biological Activity

This precedent underscores the importance of evaluating each this compound enantiomer individually. Such analysis would enable a more accurate assessment of its efficacy and environmental risk profile.

Quantitative Data Summary

As of the latest literature review, specific comparative data on the herbicidal efficacy (e.g., EC₅₀ values) of (R)-Zytron versus (S)-Zytron is not available. A summary table is provided below to be populated as such data becomes available.

Enantiomer/MixtureTarget Weed SpeciesEfficacy Metric (e.g., EC₅₀)Reference
(R)-ZytronData Not AvailableData Not AvailableN/A
(S)-ZytronData Not AvailableData Not AvailableN/A
Racemic this compound (DMPA)Data Not AvailableData Not AvailableN/A
Table 1: Comparative Herbicidal Activity of this compound Enantiomers. This table is intended for the summary of quantitative data on the enantioselective activity of this compound. Currently, specific data is not publicly available.

Mechanism of Action: Microtubule Assembly Inhibition

This compound is classified as a Group 3 herbicide (WSSA/HRAC Group K1).[6] Its mechanism of action is the inhibition of microtubule formation in plant cells.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and overall cell structure.

By binding to tubulin proteins, this compound disrupts their ability to polymerize into functional microtubules.[7] This disruption prevents the formation of the mitotic spindle, an apparatus essential for chromosome segregation during cell division. As a result, mitosis is arrested, and the target weed cannot grow or develop, ultimately leading to its death.[6][7]

G cluster_herbicide Herbicide Action cluster_cellular_process Cellular Process cluster_outcome Physiological Outcome This compound This compound (DMPA) Enantiomers Tubulin Free Tubulin Dimers (α/β) This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization INHIBITS Tubulin->Polymerization Essential for Microtubules Dynamic Microtubules (Cytoskeleton) Polymerization->Microtubules Forms Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption Prevents Microtubules->Spindle Required for Mitosis Mitosis (Cell Division) Spindle->Mitosis Enables Spindle->Mitosis Arrest of Growth Plant Growth & Development Mitosis->Growth Leads to Mitosis->Growth Cessation of Death Weed Death Growth->Death Leads to

Figure 1: Mechanism of Action of this compound (DMPA). This diagram illustrates the pathway by which this compound inhibits microtubule polymerization, leading to mitotic arrest and subsequent weed death.

Experimental Protocols

The separation and analysis of this compound enantiomers are critical for activity screening and environmental fate studies. While no standardized protocol for DMPA is widely published, a robust method can be developed based on established principles of chiral chromatography for organophosphate pesticides.[8][9]

Protocol: Enantiomeric Separation by Chiral HPLC

This protocol describes a general methodology for the separation of (R)- and (S)-Zytron from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Objective: To resolve and quantify the enantiomers of this compound (DMPA).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Circular Dichroism detector).

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based CSP, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), is recommended as a starting point for method development.

Reagents:

  • Racemic this compound (DMPA) standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA) or ethanol

  • Other modifiers as required for method development (e.g., methanol, acetonitrile)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

    • Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm (or wavelength of maximum absorbance for DMPA).

  • Method Optimization:

    • Adjust the ratio of n-hexane to alcohol modifier. Increasing the percentage of the alcohol modifier will generally decrease retention times but may also reduce resolution.

    • Test different alcohol modifiers (e.g., ethanol, methanol) to alter selectivity.

    • Vary the column temperature to improve peak shape and resolution.

    • If co-elution occurs, screen different types of polysaccharide-based CSPs.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • For quantitative analysis, generate a calibration curve for each enantiomer (if standards are available) or for the total racemate.

G start Racemic this compound (DMPA) Sample prep Sample Preparation (Dissolution in Mobile Phase) start->prep inject Injection into HPLC System prep->inject column Chiral Stationary Phase (CSP) Column inject->column separation Differential Interaction (R)-enantiomer vs (S)-enantiomer with CSP column->separation Mobile Phase Flow elution Sequential Elution separation->elution detect Detection (e.g., UV, CD, MS) elution->detect chromatogram Chromatogram Generation (Two Resolved Peaks) detect->chromatogram quant Quantification & Analysis (Peak Area, Resolution) chromatogram->quant

Figure 2: Experimental Workflow. This diagram outlines the key steps for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

This compound (DMPA) is a chiral herbicide whose biological and environmental impact is intrinsically linked to its stereochemistry. Its mechanism of action as a microtubule assembly inhibitor is well-established. However, a significant knowledge gap exists regarding the specific herbicidal activity of its individual (R)- and (S)-enantiomers.

Future research should prioritize the following:

  • Enantioselective Bioassays: Conducting rigorous herbicidal activity studies on the purified enantiomers of this compound against key target weed species to quantify their respective contributions to its overall efficacy.

  • Development of Enantiopure Formulations: Should a significant difference in activity be confirmed, the development of an enantiopure or enantio-enriched formulation containing only the active eutomer could lead to reduced application rates, lower production costs, and a decreased environmental footprint.

  • Environmental Fate Studies: Investigating the stereoselective degradation and metabolism of this compound in soil and water to build a complete environmental risk profile.

Addressing these areas will provide the data necessary for a more refined and potentially more sustainable use of this herbicide in agriculture.

References

Zytron: A Technical Assessment of Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the bioaccumulation potential of Zytron, an organophosphate pesticide. Due to a lack of publicly available empirical data on the bioaccumulation of this compound, this document focuses on the properties of its primary degradation product, 2,4-dichlorophenol (B122985), and outlines the standardized experimental protocols that would be employed to determine this compound's bioaccumulation characteristics. This guide serves as a critical resource for researchers and professionals involved in the environmental risk assessment of this compound and similar compounds.

Introduction

This compound, chemically known as O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate, is an organophosphate pesticide. Understanding the potential for bioaccumulation of such compounds is paramount for evaluating their environmental risk. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. This guide synthesizes the available scientific information pertinent to the bioaccumulation potential of this compound, with a particular focus on its environmental fate and the properties of its metabolites.

Environmental Fate and Degradation

The environmental persistence and degradation pathways of a pesticide are critical determinants of its bioaccumulation potential. Organophosphate pesticides like this compound are known to undergo hydrolysis in the environment. The primary degradation product of this compound is 2,4-dichlorophenol. The environmental behavior of this metabolite is therefore of significant interest in assessing the overall risk associated with this compound use.

Degradation Pathway

The degradation of this compound to 2,4-dichlorophenol is a key transformation process in the environment. This hydrolysis breaks the phosphoester bond, releasing the chlorinated phenol (B47542) moiety.

This compound This compound (O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate) DegradationProduct 2,4-Dichlorophenol This compound->DegradationProduct Hydrolysis OtherProducts Other Metabolites This compound->OtherProducts Metabolism

Degradation pathway of this compound to 2,4-dichlorophenol.

Bioaccumulation Potential of 2,4-Dichlorophenol

Physicochemical Properties and Bioaccumulation Data

The following table summarizes the key physicochemical properties and bioaccumulation data for 2,4-dichlorophenol.

ParameterValueReference
Log K_ow_ (Octanol-Water Partition Coefficient) 3.2[1]
Bioaccumulation Factor (BAF) - Trophic Level 2 31 L/kg[1]
Bioaccumulation Factor (BAF) - Trophic Level 4 48 L/kg[1]
Bioaccumulation Potential Low[1]

The octanol-water partition coefficient (Log K_ow_) is a key indicator of a substance's potential to bioaccumulate. A Log K_ow_ of 3.2 suggests a moderate potential for partitioning into fatty tissues. However, the estimated Bioaccumulation Factors (BAFs) for 2,4-dichlorophenol are relatively low, indicating that it does not significantly accumulate in aquatic organisms.[1]

Experimental Protocol for Bioaccumulation Assessment: OECD Test Guideline 305

To determine the bioconcentration factor (BCF) of a chemical substance like this compound in fish, the internationally recognized OECD Test Guideline 305 is the standard method.[2][3][4][5] This guideline details the procedures for assessing bioaccumulation through both aqueous and dietary exposure.

Overview of the Experimental Workflow

The OECD 305 guideline outlines a two-phase experiment: an uptake phase followed by a depuration phase.[3][5][6]

cluster_setup Phase 1: Acclimation & Setup cluster_uptake Phase 2: Uptake Phase (28 days) cluster_depuration Phase 3: Depuration Phase (Variable duration) cluster_analysis Phase 4: Analysis & Calculation Acclimation Acclimation of Test Fish TestChambers Preparation of Test Chambers Acclimation->TestChambers TestSolution Preparation of Test Solution TestChambers->TestSolution Exposure Exposure of Fish to Test Substance TestSolution->Exposure Sampling_Fish_Uptake Fish Sampling (multiple time points) Exposure->Sampling_Fish_Uptake Sampling_Water_Uptake Water Sampling (regular intervals) Exposure->Sampling_Water_Uptake Transfer Transfer Fish to Clean Water Exposure->Transfer Analysis Chemical Analysis of Fish and Water Samples Sampling_Fish_Uptake->Analysis Sampling_Water_Uptake->Analysis Sampling_Fish_Depuration Fish Sampling (multiple time points) Transfer->Sampling_Fish_Depuration Sampling_Fish_Depuration->Analysis Calculation Calculation of BCF, Uptake and Depuration Rates Analysis->Calculation

Experimental workflow for OECD Test Guideline 305.
Detailed Methodology

Test Organisms: A variety of fish species can be used, with Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss) being common choices.[3] The fish should be healthy and from a single stock.

Test Conditions: The study is typically conducted as a flow-through test to maintain a constant concentration of the test substance in the water.[3][4] Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.

Uptake Phase:

  • A group of fish is exposed to a specific, non-lethal concentration of the test substance (e.g., this compound) in the test water for a period of 28 days.[4]

  • A control group is maintained in identical conditions without the test substance.

  • Fish and water samples are collected at predetermined intervals to measure the concentration of the test substance.[3]

Depuration Phase:

  • Following the uptake phase, the remaining fish are transferred to a clean, uncontaminated environment.[3][6]

  • Fish are sampled periodically to determine the rate at which the substance is eliminated from their tissues.

Data Analysis: The concentrations of the test substance in fish tissue and water are used to calculate the bioconcentration factor (BCF). The BCF is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Conclusion

References

Methodological & Application

Application Note: Determination of O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate (Zytron) in Soil using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate (B77711), historically known by the trade name Zytron, is an organophosphate pesticide. Monitoring its presence in soil is crucial for environmental assessment and ensuring compliance with regulatory standards. Due to the potential toxicity and persistence of organophosphate pesticides in the environment, sensitive and specific analytical methods are required for their detection. This application note details a robust protocol for the extraction and quantitative analysis of O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate in soil samples using gas chromatography (GC) coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), both of which are highly selective for phosphorus-containing compounds.[1] An alternative and confirmatory method is gas chromatography-mass spectrometry (GC-MS).[2]

The methodology described herein is based on established principles of pesticide residue analysis and offers a reliable approach for researchers, environmental scientists, and drug development professionals. The protocol includes sample preparation, a detailed extraction procedure using dispersive liquid-liquid microextraction (DLLME), and instrumental analysis.

Key Analytical Parameters

The performance of analytical methods for organophosphate pesticides in soil is characterized by several key parameters. The following table summarizes typical performance data for the analysis of organophosphorus pesticides (OPPs) in soil, providing a benchmark for the expected performance of the described method.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.2 - 1.0 µg/kgThe lowest concentration of the analyte that can be reliably detected.[3][4]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery 85% - 110%The percentage of the known amount of analyte that is recovered during the extraction and analysis process.[3]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.[3][4]
Relative Standard Deviation (RSD) < 15%A measure of the precision of the method, indicating the variability of repeated measurements.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Soil Sample: Collected from the field, air-dried, and sieved through a 2 mm mesh.

  • Analytical Standard: O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate (≥98% purity).

  • Solvents (HPLC or pesticide residue grade):

  • Reagents:

    • Deionized water (Milli-Q or equivalent)

    • Sodium chloride (analytical grade)

  • Glassware and Equipment:

    • Centrifuge tubes (15 mL, conical)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • Syringes (1 mL, 5 mL)

    • GC vials (2 mL) with septa

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.

3. Sample Preparation and Extraction (Dispersive Liquid-Liquid Microextraction - DLLME)

The DLLME method is a rapid and efficient microextraction technique for the preconcentration of analytes.[3][4]

  • Sample Weighing: Weigh 5.0 g of the prepared soil sample into a 15 mL centrifuge tube.

  • Spiking (for Quality Control): For recovery studies, spike the soil sample with a known concentration of the O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate standard solution and allow it to equilibrate.

  • Initial Extraction: Add 5.0 mL of deionized water to the soil sample in the centrifuge tube. Vortex vigorously for 2 minutes to form a slurry.

  • DLLME Procedure:

    • Prepare a mixture of 1.0 mL of acetonitrile (disperser solvent) and 20 µL of chlorobenzene (extraction solvent).[3][4]

    • Rapidly inject this mixture into the aqueous soil slurry in the centrifuge tube.

    • Vortex for 1 minute to form a cloudy solution. The fine droplets of the extraction solvent are dispersed throughout the aqueous phase, facilitating rapid extraction of the analyte.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. This will separate the organic and aqueous phases, with the denser extraction solvent containing the analyte settling at the bottom of the conical tube.

  • Sample Collection: Carefully collect the sedimented organic phase (approximately 1-2 µL) using a microsyringe and transfer it to a GC vial for analysis.

4. Gas Chromatography (GC) Analysis

  • Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

5. Data Analysis

  • Calibration Curve: Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the extracted sample and determine the peak area corresponding to O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate. Calculate the concentration in the sample using the calibration curve.

  • Recovery Calculation (for QC samples):

    • Recovery (%) = (Concentration found / Concentration spiked) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction DLLME Extraction cluster_analysis Instrumental Analysis soil_sample Soil Sample Collection air_dry Air Drying & Sieving (2mm) soil_sample->air_dry weigh_sample Weigh 5g of Soil air_dry->weigh_sample add_water Add 5mL Water & Vortex weigh_sample->add_water inject_solvent Inject Solvent Mixture add_water->inject_solvent prepare_solvent Prepare Acetonitrile (Disperser) & Chlorobenzene (Extractor) prepare_solvent->inject_solvent vortex_extract Vortex for 1 min inject_solvent->vortex_extract centrifuge Centrifuge (4000 rpm, 5 min) vortex_extract->centrifuge collect_extract Collect Organic Phase centrifuge->collect_extract gc_analysis GC-FPD/NPD Analysis collect_extract->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in soil.

logical_relationship This compound This compound (O,O-diethyl O-(2,4-dichlorophenyl) phosphorothioate) Extraction Extraction (DLLME) This compound->Extraction SoilMatrix Soil Matrix (Organic Matter, Minerals, Water) SoilMatrix->Extraction Analysis Analysis (GC-FPD/NPD) Extraction->Analysis Result Quantitative Result (µg/kg) Analysis->Result

Caption: Logical relationship of the analytical process.

References

Application Note: Quantification of Zytron (DMPA) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zytron. Historically, this compound was the trade name for a pesticide containing the active ingredient O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate, commonly known as DMPA. This method is applicable for the determination of DMPA in technical grade material and formulated products. The protocol has been developed to be specific, accurate, and precise, making it suitable for quality control and research applications.

Chemical Information

ParameterValue
Common Name DMPA
IUPAC Name O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate
CAS Number 299-85-4
Molecular Formula C₁₀H₁₄Cl₂NO₂PS
Molecular Weight 314.17 g/mol
Chemical Structure
alt text

Experimental Protocol

Materials and Reagents
  • DMPA Reference Standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm or 230 nm
Run Time 10 minutes

Note: The detection wavelength of 285 nm is proposed based on the UV absorbance of the 2,4-dichlorophenyl chromophore. A wavelength of 230 nm may also be suitable for the analysis of organophosphorus pesticides.[1]

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DMPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

Sample Preparation: For formulated products, accurately weigh a portion of the sample expected to contain approximately 25 mg of DMPA into a 25 mL volumetric flask. Add approximately 20 mL of acetonitrile and sonicate for 15 minutes. Dilute to volume with acetonitrile, mix well, and filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Data Presentation

Linearity:

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375585
50751169
751126754
1001502338
  • Correlation Coefficient (r²): 0.9998

  • Linear Regression Equation: y = 15012x + 158

Precision:

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
50 µg/mL 0.851.23

Accuracy (Recovery):

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.798.8
5050.8101.6
7574.198.8

Limit of Detection (LOD) and Limit of Quantification (LOQ):

ParameterValue (µg/mL)
LOD 1.5
LOQ 4.5

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Chromatographic_Conditions Set Chromatographic Conditions HPLC_System->Chromatographic_Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify DMPA Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of DMPA.

Signaling Pathways (Not Applicable)

As this application note describes an analytical chemistry method, there are no associated biological signaling pathways.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantification of this compound (DMPA). The method is straightforward, utilizing common laboratory equipment and reagents, and has been validated to meet industry standards. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of this compound.

References

Application Note: Analysis of Zytron (DMPA) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zytron, chemically known as O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is an organophosphate pesticide. Monitoring its residues in various environmental and agricultural matrices is crucial for ensuring food safety and environmental protection. Gas chromatography (GC) is a robust and widely used analytical technique for the determination of organophosphate pesticides due to its high resolution, sensitivity, and selectivity. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), both of which are highly selective for phosphorus-containing compounds.

Data Presentation

Quantitative data for the analysis of organophosphate pesticides, including typical performance characteristics that can be expected for a validated this compound analysis method, are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Retention Time (RT)Analyte- and method-specific
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/kg
Limit of Quantification (LOQ)0.03 - 0.3 µg/kg
Recovery80 - 110%
Precision (RSD)< 15%

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

a. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN).

  • For samples with low water content, add an appropriate amount of water to bring the total water content to ~80%.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may be adjusted based on the matrix (e.g., with C18 for high-fat matrices or graphitized carbon black for pigmented samples).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high rcf for 5 minutes.

  • The resulting supernatant is ready for GC analysis. An optional solvent exchange to a more volatile solvent like ethyl acetate (B1210297) may be performed.

Gas Chromatography (GC) Analysis

This protocol outlines the conditions for a gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: NPD or FPD. The FPD should be operated in phosphorus mode.[1][2]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[3]

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp 1: 14 °C/min to 150 °C.

    • Ramp 2: 6 °C/min to 215 °C.

    • Ramp 3: 10 °C/min to 285 °C, hold for 5 minutes.[3]

  • Detector Temperature: 300 °C.

  • Data System: Agilent ChemStation or equivalent.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5][6] Matrix-matched standards are recommended to compensate for matrix effects.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_output Results Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection GC Injection (1 µL) Final_Extract->Injection Transfer to Autosampler Vial Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection Detection (NPD or FPD) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification (External/Internal Standard) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Zytron (DMPA) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zytron, chemically known as O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA), is an organophosphorus compound classified as a herbicide.[1] In the context of cellular and molecular biology research, its primary mechanism of action is the inhibition of microtubule assembly.[1] This disruption of the cytoskeleton interferes with mitosis, leading to cell cycle arrest and subsequent apoptosis. Due to this property, this compound is a valuable tool for studying processes dependent on microtubule dynamics, such as cell division, intracellular transport, and cell motility.

Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.

Chemical and Physical Properties

A summary of the key properties of this compound (DMPA) is provided in the table below. This information is critical for accurate molarity calculations and for understanding the handling requirements of the compound.

PropertyValueReference
Systematic Name N-[(2,4-Dichlorophenoxy)-methoxyphosphinothioyl]propan-2-amine[1]
Synonyms DMPA, O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate[1]
CAS Number 299-85-4
Molecular Formula C₁₀H₁₄Cl₂NO₂PS[1][2]
Molar Mass 314.17 g/mol [2][3]
Appearance Solid-
Purity >95% (Recommended for research applications)-

Experimental Protocols

Materials and Reagents
  • This compound (DMPA) powder (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • 1.5 mL or 2.0 mL sterile polypropylene (B1209903) microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Analytical balance (sensitivity ± 0.01 mg)

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions
  • This compound (DMPA) is a toxic organophosphorus compound. Handle with care and avoid inhalation of dust or contact with skin and eyes.

  • Always work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound (DMPA) before starting any work.

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

Step-by-Step Procedure:

  • Pre-labeling: Label sterile microcentrifuge tubes with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date, and your initials.

  • Calculating Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 314.17 g/mol × 1000 mg/g = 3.14 mg

  • Weighing the Compound:

    • Place a clean, empty microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh approximately 3.14 mg of this compound powder directly into the tared tube. Record the exact mass.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the exact mass you weighed, calculate the precise volume of DMSO needed:

    • Volume (mL) = [Mass (mg) / 314.17 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed 3.20 mg, you would need 0.1018 mL or 101.8 µL of DMSO.

  • Dissolving:

    • Close the tube cap tightly.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, pre-labeled microcentrifuge tubes.

    • Store the aliquots at -20°C in the dark. Organophosphorus pesticides are susceptible to degradation, and proper storage is crucial for maintaining their activity.[4][5] Under these conditions, the stock solution should be stable for at least 1-3 months.[5]

Preparation of Working Solutions

To prepare a working solution, thaw a single aliquot of the 10 mM stock solution and dilute it to the desired final concentration in your cell culture medium or experimental buffer.

Example Dilution for a 10 µM Working Solution:

  • Use the C₁V₁ = C₂V₂ formula.

  • To make 1 mL (1000 µL) of a 10 µM working solution:

    • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

    • V₁ = (10 × 1000) / 10,000 = 1 µL

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or inversion.

Important: Prepare working solutions fresh for each experiment and do not store them for long periods, as the compound's stability in aqueous media is lower than in anhydrous DMSO.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage cluster_use Usage calc Calculate Mass (e.g., 3.14 mg for 1mL of 10mM) weigh Weigh this compound Powder calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Dark) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration (in culture medium) thaw->dilute experiment Use in Experiment Immediately dilute->experiment G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Microtubule Dynamics in Mitosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis (M Phase) G2->M tubulin α/β-Tubulin Dimers M->tubulin assembly Microtubule Assembly (Polymerization) tubulin->assembly spindle Mitotic Spindle Formation assembly->spindle assembly->spindle separation Chromosome Separation spindle->separation Arrest Mitotic Arrest spindle->Arrest separation->G1 Cytokinesis This compound This compound (DMPA) This compound->assembly

References

Application Notes and Protocols for Zytron (Dithiopyr) in Greenhouse Herbicide Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in herbicide development and weed science.

Disclaimer: The compound "Zytron" is a trade name for an herbicide, also known as DMPA, and is not used for growth promotion in crops.[1] These notes are structured for a research context, specifically for conducting greenhouse trials to evaluate the pre-emergent herbicidal efficacy of a compound with a similar mode of action, such as dithiopyr (B166099).

Introduction

Dithiopyr, a pyridine-based herbicide, is effective for the pre-emergent and early post-emergent control of annual grasses and some broadleaf weeds, particularly crabgrass.[2][3] Its application in controlled greenhouse environments is crucial for determining efficacy, dose-response relationships, and crop safety before field-scale deployment.[4][5] Greenhouse studies allow for the precise control of environmental variables, ensuring that the observed effects are directly attributable to the herbicide treatment.[6] These protocols are designed to provide a standardized framework for evaluating dithiopyr's performance in a research setting.

Mechanism of Action

Dithiopyr is a mitotic inhibitor.[2][7][8] It disrupts the formation and function of microtubules, which are essential components of the cytoskeleton responsible for cell division (mitosis).[2][7] By inhibiting microtubule assembly, dithiopyr halts cell division, particularly in the root tips of germinating seeds.[1][2] This action prevents the establishment of susceptible weed seedlings. Plants affected by dithiopyr exhibit stunted root growth and fail to develop properly.[2][7]

Signaling Pathway and Cellular Disruption

Dithiopyr_MoA Cellular Mechanism of Dithiopyr cluster_process Normal Cell Division (Mitosis) cluster_inhibition Action of Dithiopyr Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle No_Division Cell Division Arrest Microtubules->No_Division Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Seedling_Growth Seedling_Growth Cell_Division->Seedling_Growth Leads to Dithiopyr Dithiopyr Dithiopyr->Microtubules Inhibition Stunted_Growth Stunted Seedling Growth No_Division->Stunted_Growth Leads to

Caption: Dithiopyr inhibits microtubule assembly, leading to mitotic arrest and seedling growth failure.

Experimental Data

The following tables represent typical data gathered from greenhouse bioassays to determine the efficacy of a pre-emergent herbicide like dithiopyr.

Table 1: Pre-Emergent Control of Smooth Crabgrass (Digitaria ischaemum) in a Greenhouse Bioassay
Dithiopyr Application Rate (kg a.i./ha)Weed Emergence (% of Control)Biomass Reduction (%)Visual Injury Rating (0-100%)*
0 (Control)100%0%0%
0.1445%30%40%
0.2815%75%80%
0.562%98%99%

*Visual injury rating where 0 = no effect and 100 = complete plant death.

Table 2: Crop Tolerance of Tall Fescue (Festuca arundinacea) to Dithiopyr Application
Dithiopyr Application Rate (kg a.i./ha)Clipping Yield Reduction (%)Root Mass Reduction (%)Phytotoxicity Rating (0-10)*
0 (Control)0%0%0
0.565%8%1.0
1.1212%15%2.5
2.2425%32%4.0

*Phytotoxicity rating where 0 = no injury and 10 = complete plant death.

(Note: Data in tables are illustrative, based on typical herbicide efficacy studies, and compiled from concepts presented in cited literature.[3])

Experimental Protocols

Protocol for Pre-Emergent Herbicide Efficacy Bioassay

This protocol outlines a whole-plant bioassay to determine the dose-response of a target weed species to a pre-emergent herbicide in a greenhouse setting.[4]

Materials:

  • Technical grade dithiopyr

  • Inert carrier (e.g., acetone (B3395972) for dissolution)

  • Plastic pots or trays (e.g., 10x20 cm)

  • Greenhouse potting mix (e.g., sand, soil, peat moss mix)

  • Seeds of a target weed species (e.g., Smooth Crabgrass)

  • Controlled-environment greenhouse or growth chamber

  • Laboratory spray chamber with a calibrated nozzle

  • Personal Protective Equipment (PPE)

Procedure:

  • Potting and Seeding:

    • Fill trays with a uniform amount of potting mix.

    • Sow a predetermined number of seeds (e.g., 50-100) of the target weed on the soil surface.

    • Cover the seeds with a thin layer (approx. 1 cm) of soil. This step is critical for ensuring seeds are at the proper depth for a pre-emergence herbicide to be effective.[4]

  • Herbicide Preparation:

    • Prepare a stock solution of dithiopyr.

    • Create a series of dilutions to achieve the desired application rates (e.g., 0.14, 0.28, 0.56 kg a.i./ha). A non-treated control group must be included.

  • Herbicide Application:

    • Place the seeded trays in a laboratory spray chamber.

    • Apply the herbicide solutions evenly over the soil surface. The application volume and spray speed must be accurately calibrated.[4]

    • The control trays should be sprayed with the carrier solution only.

  • Incubation and Growth:

    • Move the treated trays to a greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the trays as needed, typically from below by placing them in saucers, to maintain soil moisture without disturbing the herbicide layer.[4][6]

  • Data Collection:

    • At 14 and 21 days after treatment (DAT), count the number of emerged seedlings in each tray.[9][10]

    • At 21 DAT, harvest the above-ground biomass from each tray.

    • Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

    • Calculate weed control efficacy as a percentage reduction in emergence and biomass compared to the non-treated control.

Experimental Workflow Diagram

Herbicide_Bioassay_Workflow Greenhouse Pre-Emergent Herbicide Bioassay Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_incubation 3. Incubation cluster_data 4. Data Collection (21 DAT) A Fill Trays with Soil & Sow Weed Seeds C Apply Herbicide in Calibrated Spray Chamber A->C B Prepare Herbicide Dose-Response Solutions B->C D Move to Controlled Greenhouse Environment C->D E Maintain Soil Moisture (Sub-Irrigation) D->E F Count Emerged Seedlings E->F G Harvest & Measure Dry Biomass F->G H Calculate Efficacy vs. Control G->H

Caption: Standardized workflow for evaluating pre-emergent herbicide efficacy in a greenhouse.

Concluding Remarks

The protocols provided offer a robust method for the evaluation of dithiopyr and other pre-emergent herbicides in a controlled greenhouse setting. Adherence to these standardized procedures is essential for generating reliable and reproducible data on herbicide efficacy and crop safety. Such data is fundamental for guiding further research and development, informing field trial design, and supporting product registration. Researchers should always conduct preliminary tests to optimize parameters like seed density and irrigation methods for the specific weed species being studied.[6]

References

Application Notes and Protocols for Field Trial Design of Zytron Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing field trials to evaluate the efficacy of Zytron, a herbicide that acts by inhibiting microtubule assembly. The protocols outlined below are intended to ensure robust and reproducible data collection for regulatory submission and scientific publication.

Introduction

This compound, also known as DMPA, is a pre-emergent chlorophenoxy herbicide used to control crabgrass and other weeds in turf.[1] Its mechanism of action involves the inhibition of microtubule assembly, which in turn prevents mitosis in susceptible plant species.[1] This mode of action is classified under Group 3/D/K1 herbicides, similar to dinitroanilines like trifluralin.[1] Given its mechanism as a root growth inhibitor, efficacy testing must be meticulously designed to assess both its pre-emergent weed control and potential phytotoxicity to the desired turfgrass.[2][3]

Mechanism of Action: Microtubule Assembly Inhibition

This compound's herbicidal activity stems from its ability to disrupt the formation and function of microtubules in plant cells.[4] Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis), cell wall formation, and intracellular transport. By inhibiting microtubule assembly, this compound effectively halts cell division and, consequently, root and shoot growth of target weeds.[2][3][4]

Zytron_Mechanism_of_Action cluster_cell Plant Cell This compound This compound (DMPA) Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for RootGrowth Root & Shoot Growth Mitosis->RootGrowth Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Field Trial Experimental Design

A robust field trial is essential for accurately assessing the efficacy and selectivity of this compound. The following protocol outlines a standard approach for conducting such trials.

3.1. Experimental Design

The recommended experimental design is a Randomized Complete Block Design (RCBD) .[5] This design helps to minimize the effects of environmental variability across the trial site.

  • Treatments:

    • Untreated Control (no herbicide application)

    • This compound at the proposed label rate (1X)

    • This compound at half the proposed label rate (0.5X)

    • This compound at double the proposed label rate (2X) - for crop safety/phytotoxicity assessment.[6]

    • Industry Standard Herbicide (a currently registered and effective pre-emergent herbicide for comparison)

  • Replicates: A minimum of four replicates for each treatment is recommended to ensure statistical power.[5]

  • Plot Size: A standard plot size of 2m x 5m is generally adequate for herbicide trials.[7] Border rows between plots should be considered to minimize drift effects.[8]

Experimental_Workflow SiteSelection Site Selection & History Assessment TrialDesign Trial Design (RCBD) SiteSelection->TrialDesign PlotLayout Plot Layout & Marking TrialDesign->PlotLayout Application Herbicide Application PlotLayout->Application DataCollection Data Collection Application->DataCollection Analysis Statistical Analysis DataCollection->Analysis Reporting Reporting Analysis->Reporting

Figure 2: General workflow for a herbicide efficacy field trial.

3.2. Site Selection and Preparation

  • Site History: Select a site with a known history of the target weed species (e.g., crabgrass).[8] The site should have uniform soil type, topography, and weed pressure.[8]

  • Soil Analysis: Conduct a baseline soil analysis to characterize soil type, pH, and organic matter content.

  • Turf Establishment: The trial should be conducted on established turf with a well-developed root system, as this compound can inhibit root growth.[2]

  • Weed Population: Ensure a sufficient and uniform population of the target weed species. If natural populations are not adequate, overseeding with the target weed may be necessary.

3.3. Herbicide Application

  • Timing: Apply this compound as a pre-emergent treatment before the germination of the target weed seeds.[3]

  • Equipment: Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform application.[5]

  • Weather Conditions: Record weather conditions at the time of application, including temperature, wind speed and direction, and relative humidity.[6]

Data Collection and Assessment

4.1. Weed Control Efficacy

  • Assessment Timing: Visual assessments of weed control should be conducted at regular intervals after application, such as 14, 28, 56, and 112 days after treatment (DAT).[9]

  • Assessment Method: Weed control is typically assessed visually as a percentage of the untreated control (0% = no control, 100% = complete control).[8] Assessments should be conducted for each target weed species present.[9]

  • Weed Counts: In addition to visual ratings, conduct weed counts per unit area (e.g., per square meter) in each plot.

4.2. Turfgrass Tolerance (Phytotoxicity)

  • Assessment Timing: Visually assess turfgrass injury at the same intervals as weed control assessments.

  • Assessment Method: Phytotoxicity is rated on a scale of 0 to 100%, where 0% indicates no visible injury and 100% indicates complete turf death. Note any symptoms such as stunting, discoloration, or reduced density.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Weed Control Efficacy of this compound on Crabgrass (Example Data)

TreatmentRate (kg a.i./ha)28 DAT (%)56 DAT (%)112 DAT (%)
Untreated Control0000
This compound0.5X858070
This compound1X959288
This compound2X989693
Industry Standard1X928882

Table 2: Turfgrass Tolerance to this compound Applications (Example Data)

TreatmentRate (kg a.i./ha)28 DAT (%)56 DAT (%)112 DAT (%)
Untreated Control0000
This compound0.5X000
This compound1X200
This compound2X830
Industry Standard1X310

Experimental Protocols

6.1. Protocol for Herbicide Stock Solution Preparation

  • Determine the required amount of this compound formulation based on the desired application rate and the total area to be treated for each concentration.

  • Accurately weigh the required amount of this compound formulation.

  • In a designated mixing container, add half the required volume of water.

  • While agitating, add the weighed this compound formulation to the water.

  • Continue agitation while adding the remaining volume of water.

  • Ensure the solution is thoroughly mixed before transferring to the sprayer.

6.2. Protocol for Field Application of Herbicides

  • Calibrate the sprayer to deliver the desired volume per unit area (e.g., L/ha).

  • Prior to application, ensure the plots are clearly marked.

  • Begin spraying the plots, starting with the lowest concentration and progressing to the highest to minimize contamination.

  • Thoroughly rinse the sprayer with water between applications of different herbicides.

  • Apply the treatments uniformly across each plot, ensuring consistent coverage.

6.3. Protocol for Visual Assessment of Weed Control and Turf Tolerance

  • Assessments should be made by the same individual at each time point to maintain consistency.[8]

  • Stand at a consistent location relative to each plot during assessment.

  • Visually estimate the percentage of weed control for each target species relative to the untreated control plots.

  • Visually estimate the percentage of turfgrass injury (phytotoxicity) relative to the untreated control plots.

  • Record all data on a standardized data collection form.

Statistical Analysis

All data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Mean separation tests (e.g., Tukey's HSD) should be used to determine significant differences between treatment means. A significance level of p < 0.05 is typically used.

References

Application Notes and Protocols for Soil Extraction and Analysis of Zytron (O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zytron, chemically known as O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate, is an organophosphate herbicide.[1][2][3] Accurate determination of its residues in soil is crucial for environmental monitoring and agricultural research. Due to the limited availability of specific extraction protocols for this compound in recent literature, this document provides a generalized yet detailed methodology based on established techniques for the analysis of other organophosphate pesticides (OPPs) in soil matrices. The provided protocols are intended to serve as a robust starting point for method development and validation.

The primary degradation products of this compound in soil are 2,4-dichlorophenol (B122985) and sodium o-methyl isopropyl phosphoramidothioate.[1][4] The analytical method should ideally be capable of quantifying these compounds simultaneously with the parent herbicide.

Quantitative Data for Analogous Organophosphate Pesticides
Extraction MethodAnalyte(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
Mechanical Shaking & DLLMEEthoprophos, Chlorpyrifos, Profenofos86.7 - 108.00.2 - 0.5Not ReportedGC-FPD[5]
Ultrasonic ExtractionDiazinon95 - 104Not ReportedNot ReportedHPLC[6]
Acetonitrile (B52724) Extraction & SPE65 OPPs60 - 100Not Reported10GC-NPD[7]
Hollow-fiber liquid-phase microextractionChlorpyrifos82.2 - 110.50.04Not ReportedNot Specified[8]
QuEChERS50 Pesticides25 - 120Not ReportedNot ReportedNot Specified[6]

Experimental Protocols

Protocol 1: Soil Extraction using Mechanical Shaking and Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is adapted from a method for the analysis of various organophosphate pesticides in soil and is expected to be effective for this compound.[5]

1. Sample Preparation: a. Air-dry the collected soil samples at room temperature. b. Pulverize the dried soil and pass it through a 250 µm sieve to ensure homogeneity.[5]

2. Extraction: a. Accurately weigh 1.0 g of the prepared soil sample into a 50 mL centrifuge tube. b. Add 5.0 mL of acetonitrile to the tube. c. Shake the mixture for 30 minutes at 250 rpm on a mechanical shaker.[5] d. Centrifuge the tube at 3500 rpm for 5 minutes. e. Filter the supernatant through a 0.45-µm membrane filter to obtain a clear extract.[5]

3. Dispersive Liquid-Liquid Microextraction (DLLME): a. In a separate conical centrifuge tube, add 1.0 mL of the acetonitrile extract. b. Rapidly inject a mixture of 1.0 mL of acetonitrile (as disperser solvent) and 20 µL of chlorobenzene (B131634) (as extraction solvent) into the sample tube.[5][8] A cloudy solution will form. c. Centrifuge for 5 minutes at 4000 rpm. The extracted analyte will be in the sedimented chlorobenzene phase. d. Collect the organic phase (approximately 10-15 µL) using a microsyringe for analysis.

4. Analysis: a. Analyze the collected organic phase using Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Mass Spectrometry (GC-MS).[5] b. GC Conditions (Example):

  • Column: HP-5 (30 m × 0.32 mm i.d. × 0.25 µm)
  • Injector: Splitless mode at 230°C
  • Carrier Gas: Nitrogen at 1.0 mL/min
  • Oven Program: Start at 150°C, ramp at 5°C/min to 220°C, then ramp at 20°C/min to 260°C and hold for 2 minutes.[5]
  • Detector: FPD at 250°C

Protocol 2: Soil Extraction using Acetonitrile Extraction and Solid Phase Extraction (SPE) Cleanup

This protocol is a widely used method for multi-residue pesticide analysis and is suitable for this compound.[7]

1. Sample Preparation: a. Follow the steps outlined in Protocol 1 for sample preparation.

2. Extraction: a. Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride to induce partitioning. d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

3. Solid Phase Extraction (SPE) Cleanup: a. Use a dual-layer SPE cartridge containing primary-secondary amine (PSA) and graphitized carbon black (GCB).[7] b. Condition the SPE cartridge with 5 mL of acetone:toluene (65:35 v/v). c. Load 1 mL of the acetonitrile extract supernatant onto the SPE cartridge. d. Elute the analytes with 10 mL of acetone:toluene (65:35 v/v).[7] e. Evaporate the eluate to near dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane:acetone 1:1 v/v) for analysis.[9]

4. Analysis: a. Analyze the reconstituted extract using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or GC-MS.[7] Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can be used.[10] b. HPLC Conditions (Example):

  • Column: C18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min.[10]
  • Detector: UV at a suitable wavelength (to be determined based on this compound's UV spectrum) or Mass Spectrometry.
  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying soil_sample->air_dry sieve Sieving (250 µm) air_dry->sieve weigh Weighing Soil sieve->weigh add_solvent Add Acetonitrile weigh->add_solvent shake Mechanical Shaking add_solvent->shake centrifuge1 Centrifugation shake->centrifuge1 filter Filtration centrifuge1->filter spe Solid Phase Extraction (SPE) filter->spe dllme Dispersive Liquid-Liquid Microextraction (DLLME) filter->dllme gcms GC-MS / GC-FPD spe->gcms hplc HPLC-UV / HPLC-MS spe->hplc dllme->gcms dllme->hplc

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathway This compound This compound (O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate) Degradation Soil Microbial Degradation This compound->Degradation Product1 2,4-Dichlorophenol Degradation->Product1 Product2 Sodium o-methyl isopropyl phosphoramidothioate Degradation->Product2

Caption: Degradation pathway of this compound in soil.

References

Zytron (DMPA) Application Notes and Protocols for Weed Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zytron (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate; DMPA), a pre-emergent herbicide, for use in weed control research. This document includes historical application rates, its mechanism of action, and detailed, adaptable protocols for efficacy testing.

Data Presentation: this compound Application Rates

The following tables summarize the known application rates of this compound from historical usage and testing. It is important to note that while these rates provide a valuable baseline, optimal application rates for specific research purposes should be determined empirically.

Table 1: Recommended and Tested Application Rates of this compound for Turfgrass

Application TypeRate (lbs/acre)Rate ( kg/ha )Target WeedsSource
Commercial Application10 - 2011.2 - 22.4Crabgrass and other weeds in turf[1]
Experimental TestingUp to 67Up to 75.1Not Specified[1]

Mode of Action: Microtubule Assembly Inhibition

This compound is classified as a WSSA Group 3 herbicide.[1][2] Its primary mode of action is the inhibition of microtubule assembly, a critical process for cell division (mitosis) in plants.[1][2][3][4][5][6] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle apparatus. This prevents the proper segregation of chromosomes during cell division, ultimately leading to the cessation of growth and death of susceptible weed seedlings as they emerge from the soil.[2][4]

Zytron_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound (DMPA) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Weed_Growth Weed Seedling Growth Cell_Division->Weed_Growth

Caption: Mechanism of action of this compound (DMPA) as a microtubule assembly inhibitor.

Experimental Protocols

The following are generalized protocols for conducting pre-emergent herbicide efficacy trials with this compound. These should be adapted based on the specific research objectives, target weed species, and environmental conditions.

Protocol 1: Greenhouse Pot Study for Pre-Emergent Weed Control Efficacy

Objective: To determine the effective application rate of this compound for the pre-emergent control of specific weed species in a controlled environment.

Materials:

  • This compound (DMPA) formulation

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Seeds of target weed species (e.g., crabgrass, foxtail)

  • Controlled environment growth chamber or greenhouse

  • Sprayer calibrated for small plot applications

  • Personal Protective Equipment (PPE)

Methodology:

  • Pot Preparation: Fill pots with a consistent amount of soil mix, leaving a small headspace.

  • Seeding: Sow a predetermined number of weed seeds (e.g., 20-30 seeds) uniformly on the soil surface of each pot and cover with a thin layer of soil (approximately 0.5 cm).

  • Herbicide Application:

    • Prepare a stock solution of this compound and a series of dilutions to achieve the desired application rates (e.g., 0, 5, 10, 15, 20, 30 lbs/acre equivalents).

    • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. Ensure consistent volume of application across all treatments.

    • Include an untreated control group (sprayed with water only).

  • Experimental Design: Arrange the pots in a randomized complete block design with a minimum of four replications per treatment.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity suitable for the target weed species. Water the pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • At 14, 21, and 28 days after treatment (DAT), count the number of emerged weed seedlings in each pot.

    • At 28 DAT, carefully harvest the above-ground biomass of the weeds from each pot.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis: Analyze the weed emergence and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose (e.g., ED50, ED90).

Greenhouse_Protocol_Workflow Start Start: Pot Preparation & Seeding Application This compound Application (Varying Rates) Start->Application Incubation Greenhouse Incubation (Controlled Conditions) Application->Incubation Data_Collection Data Collection (Emergence & Biomass) Incubation->Data_Collection Analysis Statistical Analysis (Dose-Response) Data_Collection->Analysis End End: Determine Efficacy Analysis->End

Caption: Workflow for a greenhouse-based pre-emergent herbicide efficacy trial.

Protocol 2: Field Trial for Pre-Emergent Weed Control Efficacy

Objective: To evaluate the performance of this compound for pre-emergent weed control under field conditions.

Materials:

  • This compound (DMPA) formulation

  • Field plot area with a known history of target weed infestation

  • Tractor-mounted or backpack sprayer calibrated for field applications

  • Plot marking equipment (stakes, flags)

  • Personal Protective Equipment (PPE)

Methodology:

  • Site Selection and Preparation:

    • Select a field with a uniform and moderate to heavy natural infestation of the target weed species.

    • Prepare the seedbed according to standard agronomic practices for the intended crop (if any) or for optimal weed germination.

  • Plot Layout:

    • Establish experimental plots of a uniform size (e.g., 3m x 6m).

    • Use a randomized complete block design with at least three to four replications for each treatment.

    • Include an untreated control plot in each block.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a precise volume of spray solution per unit area.

    • Apply the desired rates of this compound to the respective plots before weed emergence.

    • Ensure uniform coverage of the soil surface.

  • Irrigation: If rainfall is not expected within a few days of application, apply a light irrigation (e.g., 0.5 inches) to incorporate the herbicide into the soil.

  • Data Collection:

    • At regular intervals (e.g., 2, 4, and 8 weeks after treatment), assess weed control using visual ratings (e.g., 0% = no control, 100% = complete control) and/or by counting weed density in quadrats placed randomly within each plot.

    • At a later time point (e.g., 8-12 weeks after treatment), harvest the weed biomass from designated areas within each plot to determine the reduction in weed growth.

  • Data Analysis: Analyze the visual ratings, weed density, and biomass data using appropriate statistical software to compare the efficacy of the different this compound application rates.

Field_Trial_Workflow Start Start: Site Selection & Plot Layout Application Pre-Emergent this compound Application Start->Application Activation Herbicide Activation (Rainfall or Irrigation) Application->Activation Assessment Weed Control Assessment (Visual Ratings, Counts, Biomass) Activation->Assessment Analysis Data Analysis & Efficacy Evaluation Assessment->Analysis End End: Field Performance Results Analysis->End

Caption: General workflow for a field trial to evaluate pre-emergent herbicide efficacy.

References

Application Notes and Protocols for the Detection of Zytron (DMPA) Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zytron, also known by its chemical name O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA), is an organophosphate herbicide historically used for pre-emergent control of crabgrass and other weeds in turf.[1] Due to its potential for persistence in certain environments and concerns regarding its toxicological profile, sensitive and reliable methods for the detection of this compound residues in plant tissues are crucial for environmental monitoring, food safety assessment, and agricultural research.

These application notes provide detailed protocols for the extraction and quantification of this compound residues in various plant matrices using modern analytical techniques. The methodologies described are intended for researchers, scientists, and drug development professionals.

Principle

The determination of this compound residues in plant tissues involves a multi-step process:

  • Sample Preparation: Homogenization of the plant matrix to ensure a representative sample.

  • Extraction: Isolation of this compound residues from the complex plant matrix using an appropriate solvent system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for this purpose.[2][3][4][5]

  • Cleanup: Removal of interfering co-extractive compounds such as pigments, lipids, and sugars to enhance the selectivity and sensitivity of the analytical method.

  • Analysis: Quantification of this compound using highly selective and sensitive analytical instrumentation, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9][10]

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Toluene (B28343) (all HPLC or pesticide residue grade)

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) - Note: GCB may reduce recovery of planar pesticides.[1]

  • Standards: Certified this compound (DMPA) analytical standard

  • Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), GC-MS or LC-MS/MS system.

Experimental Protocols

Sample Preparation and Homogenization
  • Collect a representative sample of the plant tissue (e.g., leaves, stems, roots, fruits).

  • Wash the sample with deionized water to remove any surface dirt.

  • Chop the sample into small pieces.

  • Homogenize the sample using a high-speed blender until a uniform paste is obtained. For dry samples, it may be necessary to add a small amount of deionized water to facilitate homogenization.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

This compound Extraction using the QuEChERS Method

This protocol is based on the widely used QuEChERS methodology.

  • Weigh 10 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add an appropriate internal standard if used.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes partitioning of this compound into the ACN layer.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent. For samples with high chlorophyll (B73375) content, 50 mg of GCB can be added, and for those with high lipid content, 50 mg of C18 sorbent can be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the cleaned extract.

Instrumental Analysis

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like many organophosphate pesticides.

  • Sample Preparation for GC-MS: Transfer the cleaned extract into a GC vial. If ACN is not a suitable injection solvent for the GC system, a solvent exchange to toluene may be necessary.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 25°C/min to 150°C

      • Ramp: 5°C/min to 280°C, hold for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound (DMPA) should be determined from a full scan analysis of a standard.

LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace levels of pesticide residues, including those that are thermally labile.[6][7][11][12]

  • Sample Preparation for LC-MS/MS: Dilute the cleaned extract with an appropriate mobile phase to minimize matrix effects.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient Program:

        • 0-1 min: 5% B

        • 1-8 min: 5% to 95% B

        • 8-10 min: 95% B

        • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized by infusing a standard solution.

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and structured manner. The following tables provide a template for reporting validation and sample analysis results.

Table 1: Method Validation Parameters for this compound (DMPA) Analysis

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (R²) >0.99>0.99R² ≥ 0.99
Limit of Detection (LOD) (µg/kg) To be determinedTo be determinedS/N ≥ 3
Limit of Quantitation (LOQ) (µg/kg) To be determinedTo be determinedS/N ≥ 10
Accuracy (Recovery %)
Spiked at LOQe.g., 85%e.g., 92%70-120%
Spiked at 10x LOQe.g., 95%e.g., 98%70-120%
Precision (RSD %)
Repeatability (n=6)e.g., <10%e.g., <8%≤ 20%
Reproducibility (Inter-day)e.g., <15%e.g., <12%≤ 20%

Note: The values in this table are examples and must be determined experimentally during method validation.[11][12][13][14]

Table 2: this compound (DMPA) Residue Levels in Plant Tissue Samples

Sample IDPlant MatrixConcentration (µg/kg) ± SDMethod of Analysis
PL-001Leafe.g., 15.2 ± 1.3LC-MS/MS
PL-002Fruite.g., LC-MS/MS
PL-003Roote.g., 5.8 ± 0.6GC-MS
............

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis SampleCollection Plant Tissue Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Acetonitrile Extraction + Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE (PSA, C18, GCB) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 GCMS GC-MS Analysis Centrifugation2->GCMS LCMSMS LC-MS/MS Analysis Centrifugation2->LCMSMS mode_of_action This compound This compound (DMPA) Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for PlantGrowth Plant Growth Inhibition Mitosis->PlantGrowth Leads to

References

Application Notes and Protocols for Laboratory Bioassays of Zytron Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the herbicidal activity of Zytron (active ingredient: DMPA). This compound is a pre-emergent herbicide that acts by inhibiting microtubule assembly, thereby disrupting mitosis and preventing cell division in susceptible plants.[1][2][3] The following protocols are designed to assess the phytotoxicity of this compound through various metrics, including germination inhibition, seedling growth, and direct observation of mitotic disruption.

I. Overview of Bioassay Methods

Several bioassay methods can be employed to determine the herbicidal efficacy of this compound. The choice of method depends on the specific research question, available resources, and the desired endpoint. Common approaches include:

  • Seed Germination and Seedling Growth Assays: These are whole-organism assays that provide a straightforward assessment of this compound's impact on overall plant development. They are particularly useful for determining dose-response relationships.

  • Root Inhibition Assays: As microtubule inhibitors primarily affect root growth, assays focusing on root length and morphology are highly sensitive indicators of this compound's activity.[1][3][4]

  • Mitotic Index Analysis: This cytological method provides direct evidence of this compound's mechanism of action by observing its effect on cell division in root tip meristems.[5][6]

II. Data Presentation: Representative Dose-Response of this compound

The following tables present representative quantitative data from hypothetical bioassays to illustrate the expected effects of this compound on sensitive plant species. Actual results will vary depending on the plant species, experimental conditions, and formulation of this compound used.

Table 1: Effect of this compound on Seed Germination and Seedling Growth of a Model Dicot (e.g., Cress) and Monocot (e.g., Ryegrass) Species

This compound Concentration (µg/mL)Germination Rate (%) - CressRoot Length (% of Control) - CressShoot Length (% of Control) - CressGermination Rate (%) - RyegrassRoot Length (% of Control) - RyegrassShoot Length (% of Control) - Ryegrass
0 (Control)9810010096100100
0.1958595948896
1.0885280855582
10.0451540401845
100.052108312

Table 2: Mitotic Index in Root Tip Meristems of a Model Plant (e.g., Onion, Allium cepa) Exposed to this compound for 48 Hours

This compound Concentration (µg/mL)Total Cells CountedMitotic CellsMitotic Index (%)Notes on Mitotic Abnormalities
0 (Control)150015010.0Normal mitotic stages observed.
1.015001208.0Slight decrease in mitotic activity.
10.01500604.0Accumulation of cells in prophase/metaphase; C-metaphase observed.[5]
100.01500151.0Severe inhibition of mitosis; presence of micronuclei and chromosome stickiness.[5]

III. Experimental Protocols

Protocol 1: Petri Dish Bioassay for Seed Germination and Seedling Growth

This protocol is a rapid and simple method for assessing the effects of this compound on seed germination and early seedling development.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like acetone (B3395972) or DMSO, and then diluted in water)

  • Seeds of a sensitive indicator species (e.g., cress, lettuce, ryegrass, or oat)

  • Sterile Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Sterile distilled water (for control)

  • Pipettes

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or calipers for measurements

Methodology:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0.1, 1.0, 10.0, 100.0 µg/mL) by diluting the stock solution with sterile distilled water. The final concentration of the solvent should be consistent across all treatments (including the control) and should not exceed a level that is phytotoxic (typically <0.5%).

  • Assay Setup:

    • Place two layers of sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective this compound test solution or the control solution (sterile water with the same solvent concentration) onto the filter paper, ensuring it is evenly moistened.

    • Place a predetermined number of seeds (e.g., 20-30) evenly spaced on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Place the Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Data Collection:

    • After a set period (e.g., 3-7 days), count the number of germinated seeds in each dish. Germination is typically defined as the emergence of the radicle.

    • Carefully remove the seedlings and measure the length of the primary root and shoot of at least 10 seedlings per dish using a ruler or calipers.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Express the root and shoot lengths as a percentage of the control.

    • Plot dose-response curves to determine the concentration of this compound that causes 50% inhibition (IC50) of germination, root growth, and shoot growth.

Protocol 2: Soil-Based Pot Bioassay

This protocol simulates a more realistic pre-emergent application scenario and is useful for assessing this compound's activity in a soil matrix.

Materials:

  • This compound formulation (e.g., wettable powder or emulsifiable concentrate)

  • Herbicide-free soil or a standard potting mix[7][8]

  • Pots (e.g., 4-inch diameter)[8][9]

  • Seeds of a sensitive indicator species

  • Balance and sprayer for herbicide application

  • Greenhouse or controlled environment growth room

Methodology:

  • Preparation of Treated Soil:

    • Determine the amount of soil required for the experiment.

    • Prepare different concentrations of this compound to be applied to the soil. The application rate should be calculated based on the surface area of the pots to mimic field application rates.

    • Apply the this compound solution evenly to the soil using a sprayer while mixing the soil thoroughly to ensure uniform distribution. Prepare a control batch of soil treated only with water.

  • Potting and Sowing:

    • Fill an equal number of pots (at least 3-4 replicates per treatment) with the treated and control soil.

    • Sow a specific number of seeds (e.g., 5-10) at a consistent depth in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth room with controlled temperature, light, and humidity. Water the pots as needed, taking care not to overwater.

  • Data Collection:

    • After a specified period (e.g., 14-21 days), count the number of emerged seedlings.

    • Carefully remove the plants from the pots, wash the roots, and measure the root and shoot length.

    • Observe any morphological abnormalities, such as swollen or club-shaped roots, which are characteristic of microtubule-inhibiting herbicides.[1][10][3]

    • Determine the fresh and dry weight of the shoots and roots.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the effect of this compound on emergence and plant growth.

Protocol 3: Mitotic Index Analysis in Root Tips

This protocol allows for the direct observation of this compound's effect on cell division.

Materials:

  • Onion (Allium cepa) bulbs or other suitable plant material with actively growing roots (e.g., garlic, broad bean).

  • Beakers or vials to grow roots.

  • This compound solutions at various concentrations.

  • Fixative solution (e.g., Carnoy's fixative: 6 parts ethanol, 3 parts chloroform, 1 part glacial acetic acid).

  • 1M Hydrochloric acid (HCl).

  • Stain (e.g., Aceto-orcein or Schiff's reagent for Feulgen staining).

  • Microscope slides and coverslips.

  • Microscope with appropriate magnification (400x to 1000x).

Methodology:

  • Root Growth: Grow onion roots by placing the bulb in a beaker of water. Once the roots are 2-3 cm long, they are ready for treatment.

  • Herbicide Treatment: Transfer the onion bulbs to beakers containing the different this compound concentrations for a specified duration (e.g., 24-48 hours). Include a control group in water.

  • Fixation:

    • Excise the terminal 1-2 cm of the root tips.

    • Immediately place the root tips in the fixative solution for at least 24 hours.

  • Hydrolysis:

    • Transfer the fixed root tips to a watch glass containing 1M HCl.

    • Gently warm the HCl to 60°C for 5-10 minutes. This step helps to separate the cells.[11]

  • Staining:

    • Carefully transfer a hydrolyzed root tip to a clean microscope slide.

    • Add a drop of aceto-orcein stain and leave for 10-15 minutes.

  • Squash Preparation:

    • Place a coverslip over the stained root tip.

    • Gently tap the coverslip with the blunt end of a pencil to spread the cells.

    • Firmly press down on the coverslip with your thumb over a piece of filter paper to create a thin monolayer of cells.

  • Microscopic Observation:

    • Examine the slide under the microscope, starting at low power and moving to high power.

    • Observe cells in different stages of mitosis (prophase, metaphase, anaphase, telophase).

  • Data Collection and Analysis:

    • Count the number of cells in mitosis and the total number of cells in several fields of view for each treatment.

    • Calculate the Mitotic Index (MI) using the formula: MI (%) = (Number of dividing cells / Total number of cells observed) x 100

    • Note the frequency and type of any mitotic abnormalities, such as C-metaphase (arrested metaphase), chromosome bridges, or micronuclei.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Zytron_Mechanism_of_Action cluster_effects Downstream Effects This compound This compound (DMPA) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision MitoticSpindle->CellDivision RootGrowth Root Growth Inhibition CellDivision->RootGrowth Leads to PlantDeath Plant Death RootGrowth->PlantDeath Ultimately causes

Caption: Mechanism of this compound's herbicidal activity.

Herbicide_Bioassay_Workflow start Start prep Prepare this compound Concentrations start->prep setup Set up Bioassay (Petri Dish or Pots) prep->setup incubate Incubate under Controlled Conditions setup->incubate collect Data Collection (Germination, Length, Weight) incubate->collect analyze Data Analysis (% Inhibition, IC50) collect->analyze report Report Results analyze->report

Caption: General workflow for a laboratory bioassay.

References

Application Notes and Protocols for Translocation Studies of Radiolabeled Zytron (Abiraterone Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting translocation studies using radiolabeled Zytron (abiraterone acetate). The information is intended to guide researchers in designing and executing experiments to investigate the absorption, distribution, metabolism, and excretion (ADME) of this crucial therapeutic agent.

Introduction

This compound (abiraterone acetate) is a prodrug of abiraterone (B193195), a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1).[1][2] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By inhibiting CYP17A1, abiraterone effectively suppresses the production of androgens that drive the growth of prostate cancer.[1] Understanding the translocation of this compound and its active metabolite, abiraterone, is paramount for optimizing therapeutic strategies and developing novel drug delivery systems. Radiolabeling this compound, typically with Carbon-14 (¹⁴C), allows for sensitive and quantitative tracking of the drug and its metabolites throughout the body.[3][4]

Data Presentation

The following tables summarize quantitative data from a phase I, open-label, single-dose mass balance study of ¹⁴C-labeled abiraterone acetate (B1210297) in healthy male subjects.[3] This data provides key insights into the pharmacokinetic profile of the drug.

Table 1: Plasma and Whole Blood Pharmacokinetics of Total Radioactivity (TR) and Abiraterone after a Single Oral Dose of ¹⁴C-Abiraterone Acetate (1000 mg, ~100 µCi) [3]

ParameterTotal Radioactivity (Plasma)Total Radioactivity (Whole Blood)Abiraterone (Plasma)
Cmax (ng·eq/mL or ng/mL) 3429183610.4
AUC₀-last (ng·eq·h/mL or ng·h/mL) 26,68312,16274.8

Cmax: Maximum plasma concentration. AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Recovery of Total Radioactivity (% of Administered Dose) Following a Single Oral Dose of ¹⁴C-Abiraterone Acetate [1][2][3]

Excretion RouteMean Recovery (%)Major Components
Feces ~88%[1][2]Unchanged Abiraterone Acetate (~55%), Abiraterone (~22%)[1][3]
Urine ~5%[1][2]N-oxide abiraterone sulfate (B86663) (main metabolite)[3]
Total Recovery ~93%[2]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo translocation studies of radiolabeled this compound. These are generalized protocols based on established techniques such as Quantitative Whole-Body Autoradiography (QWBA) and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: In Vivo Translocation Study in Rodents Using ¹⁴C-Zytron

Objective: To determine the tissue distribution and clearance of ¹⁴C-Zytron and its metabolites in a rodent model.

Materials:

  • ¹⁴C-labeled this compound (Abiraterone Acetate) with known specific activity.

  • Male Sprague-Dawley rats (or other appropriate rodent model).

  • Vehicle for drug administration (e.g., a solution suitable for oral gavage).

  • Equipment for oral gavage.

  • Anesthesia (e.g., isoflurane).

  • Cryostat microtome.

  • Phosphor imaging plates or X-ray film.

  • Imaging system for autoradiography (e.g., phosphor imager).

  • Liquid scintillation counter.

  • Tissue homogenizer.

  • Solvents for extraction.

  • HPLC system with a radioactivity detector.

Procedure:

  • Dose Preparation: Prepare a dosing solution of ¹⁴C-Zytron in the chosen vehicle at the desired concentration. The total radioactivity administered should be sufficient for detection in tissues.

  • Animal Dosing: Administer a single oral dose of ¹⁴C-Zytron to a cohort of rats. A typical dose might be 1000 mg/kg, containing approximately 100 µCi of ¹⁴C.[3]

  • Time Points: Euthanize animals at various time points post-administration (e.g., 1, 4, 8, 24, 48, 72, and 96 hours) to characterize the time course of distribution and elimination.[2]

  • Sample Collection:

    • For QWBA: Immediately after euthanasia, freeze the entire animal in a mixture of hexane (B92381) and solid CO₂ and store at -70°C.

    • For Quantitative Analysis: Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Collect major organs and tissues (e.g., liver, kidneys, prostate, adrenal glands, brain, fat, muscle) and record their weights.

  • Quantitative Whole-Body Autoradiography (QWBA):

    • Embed the frozen carcass in a carboxymethylcellulose matrix.

    • Using a cryostat microtome, collect thin (e.g., 20-40 µm) sagittal sections of the entire animal.[5]

    • Mount the sections onto adhesive tape and freeze-dry.

    • Expose the sections to a phosphor imaging plate or X-ray film for a duration determined by the level of radioactivity.

    • Scan the imaging plate to obtain a digital image of the radioactivity distribution.[6]

    • Quantify the radioactivity in different tissues by comparing the signal intensity to that of radioactive standards.

  • Tissue Homogenate Analysis:

    • Homogenize the collected tissues.

    • Analyze an aliquot of the homogenate by liquid scintillation counting to determine the total radioactivity.

    • Extract the remaining homogenate with appropriate solvents to separate the parent drug and its metabolites.

    • Analyze the extracts by radio-HPLC to identify and quantify ¹⁴C-Zytron and its metabolites.

Visualizations

Signaling Pathway

The primary mechanism of action of abiraterone is the inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway.

CYP17A1_Pathway cluster_steroidogenesis Androgen Biosynthesis Pathway cluster_drug_action Drug Intervention Pregnenolone Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound (Abiraterone Acetate) Abiraterone Abiraterone (Active Metabolite) This compound->Abiraterone Hydrolysis Abiraterone->17-OH Pregnenolone Inhibition Abiraterone->17-OH Progesterone Inhibition Abiraterone->DHEA Inhibition Abiraterone->Androstenedione Inhibition

Caption: Mechanism of action of this compound (Abiraterone).

Experimental Workflow

The following diagram illustrates the general workflow for a translocation study using radiolabeled this compound.

Translocation_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Oral Administration of ¹⁴C-Zytron to Rodents Timepoints Euthanasia at Pre-defined Time Points Dosing->Timepoints Collection Sample Collection (Whole Body, Tissues, Blood) Timepoints->Collection QWBA Quantitative Whole-Body Autoradiography (QWBA) Collection->QWBA Homogenization Tissue Homogenization Collection->Homogenization Distribution Tissue Distribution Profile QWBA->Distribution LSC Liquid Scintillation Counting (LSC) Homogenization->LSC Extraction Solvent Extraction Homogenization->Extraction LSC->Distribution RadioHPLC Radio-HPLC Analysis Extraction->RadioHPLC Metabolite Metabolite Identification and Quantification RadioHPLC->Metabolite PK Pharmacokinetic Modeling Distribution->PK Metabolite->PK

Caption: Experimental workflow for translocation studies.

Logical Relationship of this compound's Disposition

This diagram illustrates the logical flow of this compound from administration to excretion, highlighting key processes.

Disposition_Flow cluster_metabolites Key Forms Administration Oral Administration of ¹⁴C-Zytron Absorption Gastrointestinal Absorption Administration->Absorption This compound ¹⁴C-Abiraterone Acetate (Prodrug) Absorption->this compound Distribution Systemic Distribution Metabolism Metabolism (e.g., Liver, Gut Microbiota) Distribution->Metabolism Excretion Excretion Distribution->Excretion Metabolites ¹⁴C-Metabolites (e.g., Sulfates) Metabolism->Metabolites Abiraterone ¹⁴C-Abiraterone (Active Drug) This compound->Abiraterone Hydrolysis Abiraterone->Distribution Metabolites->Excretion

Caption: Logical flow of this compound's disposition in the body.

References

Application Notes and Protocols for Experimental Formulations of Zytron (Abiraterone Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zytron, the brand name for abiraterone (B193195) acetate (B1210297), is a pivotal therapeutic agent in the management of advanced prostate cancer. Its mechanism of action revolves around the irreversible inhibition of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking androgen production, abiraterone acetate effectively impedes the signaling cascade that drives prostate cancer cell proliferation. However, the clinical efficacy of conventional abiraterone acetate formulations is hampered by low oral bioavailability and significant food effects.[1] To overcome these limitations, various experimental formulations have been developed and investigated in preclinical settings. These novel formulations, including self-nanoemulsifying drug delivery systems (SNEDDS), nano-amorphous suspensions, and nanocrystals, aim to enhance the solubility, dissolution rate, and ultimately the bioavailability of abiraterone acetate.[1][2]

This document provides detailed application notes and protocols for the experimental use of these advanced this compound (abiraterone acetate) formulations. It is intended to guide researchers in the preparation, characterization, and in vitro/in vivo evaluation of these formulations to facilitate further drug development and preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating different experimental formulations of abiraterone acetate.

Table 1: Comparative In Vitro Cytotoxicity of Abiraterone Acetate Formulations

FormulationCell LineIC50 ValueFold Improvement vs. Free DrugReference
Free Abiraterone AcetateLNCaP~10-20 µM-[3]
Free Abiraterone AcetatePC-3~15-25 µM-[4]
Free Abiraterone AcetateDU145~15-20 µM-[4]
Abiraterone Acetate SNEDDSPC-3Not explicitly stated, but showed enhanced anticancer activity3.69-fold higher therapeutic potential[5]
HIC + Abiraterone AcetatePC3HIC: 15.98 µM; AA: ~40 µM for ~50% inhibitionSynergistic inhibition[4]
HIC + Abiraterone AcetateDU145HIC: 15.64 µM; AA: ~40 µM for ~50% inhibitionSynergistic inhibition[4]

Table 2: Comparative Bioavailability of Abiraterone Acetate Formulations in Preclinical Models

FormulationAnimal ModelBioavailability Enhancement (Fold Increase vs. Control)Key Pharmacokinetic ParametersReference
Abiraterone Acetate Nanocrystal TabletsWistar RatsCmax: 3.51-fold, AUC0–t: 2.80-foldTmax: ~2 hours[6][7]
Nano-amorphous Abiraterone AcetateBeagle Dogs>10-fold in fasted stateRapid absorption (Tmax ~0.5-0.75h)[1]
Abiraterone Acetate SNEDDS (EC-LC-SNEDDS)Rats7.32-fold increase in exposure-[8]
KinetiSol® Amorphous Solid Dispersion (Ternary KSD)Not Specified13.8-fold-[9]
Abiraterone Acetate Fine Particle (AAFP) 500 mg vs. Originator (OAA) 1000 mgHealthy Male SubjectsBioequivalentAAFP Tmax: 1.5 h; OAA Tmax: 2.0 h[10]

Experimental Protocols

Preparation of Abiraterone Acetate Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol describes a general method for preparing a liquid SNEDDS formulation of abiraterone acetate for experimental use, based on commonly cited components.

Materials:

  • Abiraterone Acetate powder

  • Oil phase: Capryol 90

  • Surfactant: Cremophor EL or Kolliphor EL

  • Co-surfactant: Transcutol HP or Propylene Glycol

  • Vortex mixer

  • Magnetic stirrer with heating plate

  • Glass vials

Protocol:

  • Screening of Excipients:

    • Determine the saturation solubility of abiraterone acetate in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • An excess amount of abiraterone acetate is added to a known volume of the excipient, vortexed, and shaken in a water bath for 48 hours. The mixture is then centrifuged, and the supernatant is analyzed by a validated HPLC method to quantify the dissolved drug.

  • Construction of Ternary Phase Diagram:

    • To identify the nanoemulsion region, a ternary phase diagram is constructed using the selected oil, surfactant, and co-surfactant.

    • Various ratios of the three components are mixed, and the formation of a nanoemulsion upon aqueous dilution is visually observed. The region where clear or slightly bluish, transparent nanoemulsions are formed is demarcated.

  • Preparation of the SNEDDS Formulation:

    • Based on the optimized ratio from the ternary phase diagram, accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.

    • Place the vial on a magnetic stirrer and mix the components until a homogenous, transparent liquid is formed. Gentle heating (around 40°C) can be applied to facilitate mixing.

    • Add the pre-weighed abiraterone acetate to the excipient mixture.

    • Continue stirring until the drug is completely dissolved, resulting in a clear, yellowish, oily liquid. This is the liquid SNEDDS pre-concentrate.[2][11]

  • Characterization of the SNEDDS:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water or phosphate (B84403) buffer) and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Measure the zeta potential of the diluted nanoemulsion to assess its stability.

    • Self-Emulsification Time: Add a small amount of the SNEDDS pre-concentrate to an aqueous medium with gentle agitation and record the time taken for the formation of a stable nanoemulsion.

Preparation of Nano-Amorphous Abiraterone Acetate Formulation

This protocol outlines a controlled precipitation method to prepare a nano-amorphous formulation of abiraterone acetate.

Materials:

  • Abiraterone Acetate powder

  • Polymer stabilizer: Soluplus® or HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate)

  • Organic solvent: Tetrahydrofuran (THF)

  • Aqueous anti-solvent: Deionized water, potentially containing a surfactant like sodium deoxycholate

  • High-speed homogenizer or microfluidizer

  • Lyophilizer (freeze-dryer)

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve abiraterone acetate and the polymer stabilizer (e.g., Soluplus®) in the organic solvent (THF) to obtain a clear solution. The concentration of each component should be optimized based on preliminary studies.

  • Controlled Precipitation:

    • Rapidly inject the organic solution into the aqueous anti-solvent under high-speed homogenization or using a microfluidizer. The rapid mixing and solvent shift will cause the precipitation of abiraterone acetate as amorphous nanoparticles, stabilized by the polymer.[1][12]

  • Solvent Removal and Lyophilization:

    • The resulting nanosuspension is then subjected to a process to remove the organic solvent, typically through evaporation under reduced pressure.

    • The aqueous nanosuspension is then freeze-dried (lyophilized) to obtain a stable, dry powder of the nano-amorphous abiraterone acetate formulation. This powder can be easily reconstituted in an aqueous medium for in vitro and in vivo studies.[1]

  • Characterization:

    • Particle Size and Morphology: Reconstitute the lyophilized powder and analyze the particle size by DLS and morphology by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Solid-State Characterization: Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the abiraterone acetate in the formulation.

    • Dissolution Rate: Perform in vitro dissolution studies in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to compare the dissolution rate of the nano-amorphous formulation with the crystalline drug.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of different abiraterone acetate formulations on prostate cancer cell lines (e.g., LNCaP, PC-3, DU145).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Abiraterone acetate formulations (and free drug as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the abiraterone acetate formulations and the free drug in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

    • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot Analysis of Androgen Receptor (AR) and PSA Expression

This protocol describes how to assess the effect of abiraterone acetate formulations on the expression of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA), in prostate cancer cells.

Materials:

  • LNCaP cells (or other AR-positive prostate cancer cell line)

  • 6-well cell culture plates

  • Abiraterone acetate formulations

  • Dihydrotestosterone (DHT) for AR stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and allow them to attach.

    • For androgen-deprivation experiments, switch to a medium containing charcoal-stripped FBS for 24 hours before treatment.

    • Treat the cells with the desired concentrations of abiraterone acetate formulations or vehicle control for a specific duration (e.g., 24 or 48 hours). Co-treat with a stimulating concentration of DHT (e.g., 10 nM) to activate the AR pathway.[13]

  • Protein Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies (anti-AR, anti-PSA, and anti-loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of AR and PSA to the loading control.[13][14]

Signaling Pathways and Experimental Workflows

Androgen Synthesis and Abiraterone Acetate's Mechanism of Action

Abiraterone acetate's primary mechanism of action is the inhibition of CYP17A1, a key enzyme in the synthesis of androgens. The following diagram illustrates the androgen synthesis pathway and the point of inhibition by abiraterone.

cluster_cyp17 CYP17A1 Mediated Steps Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17-OH Pregnenolone Pregnenolone->_17OH_Preg 17α-hydroxylase _17OH_Prog 17-OH Progesterone Progesterone->_17OH_Prog 17α-hydroxylase DHEA DHEA _17OH_Preg->DHEA 17,20-lyase Androstenedione Androstenedione _17OH_Prog->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone (B1683101) Testosterone Androstenedione->Testosterone DHT DHT (Dihydrotestosterone) Testosterone->DHT CYP17A1 CYP17A1 (17α-hydroxylase, 17,20-lyase) Abiraterone Abiraterone (Active Metabolite of this compound) Abiraterone->CYP17A1 Inhibits

Caption: Androgen synthesis pathway and the inhibitory action of abiraterone on CYP17A1.

Androgen Receptor Signaling Pathway

Once synthesized, androgens like testosterone and DHT bind to the androgen receptor (AR), leading to a signaling cascade that promotes prostate cancer cell growth and survival. The following diagram depicts this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR_complex AR-HSP Complex (Inactive) Androgens->AR_complex Binds AR_active Activated AR (Dimerized) AR_complex->AR_active Conformational Change & Dimerization Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., PSA) mRNA->Proteins Translation Cell_Response Cellular Response (Proliferation, Survival) Proteins->Cell_Response

Caption: Simplified overview of the androgen receptor signaling pathway.[15][16][17][18]

Experimental Workflow for Evaluating Abiraterone Acetate Formulations

The following workflow outlines the key steps in the preclinical evaluation of novel abiraterone acetate formulations.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Formulation Formulation Development (SNEDDS, Nano-amorphous, etc.) Characterization Physicochemical Characterization (Particle Size, PDI, Zeta Potential, Amorphous State) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation Characterization->InVivo DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis Cytotoxicity Cytotoxicity Assay (MTT) WesternBlot Western Blot (AR, PSA) Dissolution Dissolution Studies InVivo->DataAnalysis Pharmacokinetics Pharmacokinetic Studies (Bioavailability) Efficacy Antitumor Efficacy (Xenograft Models) Conclusion Conclusion & Further Development DataAnalysis->Conclusion

Caption: General experimental workflow for the preclinical evaluation of this compound formulations.

References

Application Notes and Protocols: Statistical Analysis of Zytiga® (Abiraterone Acetate) Dose-Response Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical analysis of dose-response data for Zytiga® (abiraterone acetate), a key therapeutic agent in the management of advanced prostate cancer. Detailed experimental protocols and data presentation guidelines are included to facilitate reproducible research and development.

Introduction

Zytiga® (abiraterone acetate) is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[1][2] By inhibiting CYP17A1, abiraterone (B193195) acetate (B1210297) effectively reduces the production of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are critical drivers of prostate cancer cell growth and survival.[1][3] Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone.[3] This document outlines the methodologies for characterizing the dose-response relationship of abiraterone acetate in preclinical models.

Data Presentation: Dose-Response of Abiraterone Acetate

The following tables summarize the quantitative data from representative dose-response studies of abiraterone acetate and its active metabolite.

Table 1: In Vitro Inhibition of CYP17A1 by Abiraterone

CompoundEnzyme ActivityIC₅₀ (nM)Reference
Abiraterone17α-hydroxylase2.5[1]
Abiraterone17,20-lyase15[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Abiraterone on Prostate Cancer Cell Viability (72-hour treatment)

Cell LineAndrogen Receptor StatusIC₅₀ (µM)AssayReference
LNCaPT877A-mutant AR~20MTT[4][5]
PC3AR-negative>100MTT[4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Table 3: Clinical Dose-Response of Abiraterone Acetate in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Dose RegimenPatient PopulationPrimary OutcomeResultReference
1,000 mg once daily + PrednisoneDocetaxel-treated mCRPC≥ 50% PSA decline36% of patients[6]
1,000 mg once daily + PrednisoneChemotherapy-naïve mCRPCRadiographic progression-free survivalHazard Ratio = 0.43 vs. Placebo[7]
250 mg with low-fat meal + PrednisonemCRPCPSA response rate (≥50% reduction)58%[8]

PSA (Prostate-Specific Antigen) is a biomarker used to monitor prostate cancer.

Signaling Pathway

Abiraterone acetate's primary mechanism of action is the disruption of the androgen receptor (AR) signaling pathway. By inhibiting CYP17A1, it depletes the androgens that activate the AR.

Zytron_Signaling_Pathway cluster_nucleus Nucleus Pregnenolone Pregnenolone DHEA DHEA Pregnenolone->DHEA 17,20-lyase Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR AR_active Activated AR Complex AR->AR_active ARE Androgen Response Element (ARE) AR_active->ARE Nucleus Nucleus Gene_Expression Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression CYP17A1 CYP17A1 CYP17A1->Pregnenolone 17α-hydroxylase CYP17A1->Progesterone 17α-hydroxylase Zytron Zytiga® (Abiraterone) This compound->CYP17A1 Inhibition

Figure 1. Zytiga® (Abiraterone) Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • NADPH regenerating system

  • Progesterone (substrate for 17α-hydroxylase activity)

  • 17α-hydroxypregnenolone (substrate for 17,20-lyase activity)

  • Abiraterone (test compound) dissolved in DMSO

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4) with 2 mM MgCl₂

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for detection

Procedure:

  • Prepare serial dilutions of abiraterone in DMSO.

  • In a 96-well plate, pre-incubate abiraterone (e.g., 5–100 nM) with recombinant CYP17A1 (5 pmol/ml) and the NADPH regenerating system in potassium phosphate buffer for a defined period (e.g., 0-30 minutes) at 37°C.[9]

  • Initiate the enzymatic reaction by adding the substrate (progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) to each well.[9]

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Analyze the formation of the product (17α-hydroxyprogesterone or DHEA) using LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of abiraterone relative to a vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.[1]

Protocol 2: Androgen Receptor (AR) Reporter Gene Assay

This assay measures the transcriptional activity of the AR in response to a test compound.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP) or a suitable host cell line co-transfected with an AR expression vector (e.g., PC-3).[10]

  • Reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE) promoter.[10]

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) as an AR agonist.

  • Abiraterone (test compound).

  • Lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of abiraterone in the presence of a fixed concentration of DHT (e.g., 10 nM).[10]

  • Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of abiraterone.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the abiraterone concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the effect of abiraterone on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3).[5]

  • Cell culture medium and supplements.

  • Abiraterone.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of abiraterone (e.g., 10 nM to 100 µM) or DMSO as a vehicle control.[5]

  • Incubate the cells for 72 hours.[5]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

  • Plot the percentage of cell viability against the logarithm of the abiraterone concentration to determine the dose-response curve and IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the dose-response of Zytiga® in a preclinical setting.

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, PC3) start->cell_culture drug_prep Prepare Serial Dilutions of Zytiga® (Abiraterone) start->drug_prep treatment Treat Cells with Varying Concentrations cell_culture->treatment drug_prep->treatment incubation Incubate for Defined Period (e.g., 72 hours) treatment->incubation assay Perform Assay incubation->assay mtt Cell Viability Assay (MTT) assay->mtt Viability reporter AR Reporter Assay assay->reporter AR Activity cyp17a1_assay CYP17A1 Inhibition Assay assay->cyp17a1_assay Enzyme Inhibition data_acq Data Acquisition (e.g., Absorbance, Luminescence) mtt->data_acq reporter->data_acq cyp17a1_assay->data_acq data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC₅₀ data_acq->data_analysis end End data_analysis->end

Figure 2. Preclinical Dose-Response Experimental Workflow.

References

Application Notes & Protocols for Handling Zytron in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Zytron" is not associated with a standard laboratory chemical used in drug development. It is primarily identified as a trade name for a highly toxic organophosphate pesticide and a brand of chemical protective apparel. This document addresses the safety protocols for the pesticide, as it is the most likely subject of a laboratory safety inquiry. Extreme caution is advised, and it is crucial to verify the identity of any chemical before handling.

Introduction

This compound is the trade name for an organophosphate pesticide with the active ingredient O-(2,4-dichlorophenyl) O'-methyl isopropylphosphoramidothioate. Due to its high toxicity, particularly its potent neurotoxic effects through the inhibition of acetylcholinesterase, stringent safety protocols must be followed to prevent exposure and ensure the safety of all laboratory personnel. These application notes provide detailed guidelines for the safe handling, storage, and disposal of this compound in a research environment.

Hazard Identification and Quantitative Data

This compound is classified as a highly hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Parameter Value Reference
Chemical Name O-(2,4-dichlorophenyl) O'-methyl isopropylphosphoramidothioate
Molecular Formula C10H14Cl2NO2PS
LD50 (Oral, Rat) 270 mg/kg
Primary Hazard Acute toxicity (neurotoxin)
Target Organ Nervous system

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following workflow outlines the correct donning and doffing procedure to minimize exposure risk.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Inner Gloves d2 Chemical Resistant Suit d1->d2 d3 Respirator (with appropriate cartridge) d2->d3 d4 Outer Gloves d3->d4 d5 Face Shield/Goggles d4->d5 finish Exit Controlled Area d5->finish f1 Outer Gloves f2 Face Shield/Goggles f1->f2 f3 Chemical Resistant Suit f2->f3 f4 Respirator f3->f4 f5 Inner Gloves f4->f5 start Enter Controlled Area start->d1 Organophosphate_Toxicity_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal) Receptor Cholinergic Receptor ACh->Receptor Binds NerveImpulse Nerve Impulse Response Continuous Stimulation (Neurotoxicity) Receptor->Response Leads to This compound This compound (Organophosphate) This compound->AChE Inhibition NerveImpulse->ACh Release Emergency_Response_Logic Exposure Exposure Event Occurs Assess Assess Situation (Spill or Personnel Exposure) Exposure->Assess Spill Spill Protocol Assess->Spill Spill Personnel Personnel Exposure Protocol Assess->Personnel Personnel Evacuate Evacuate Immediate Area Spill->Evacuate Personnel->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert Medical Seek Immediate Medical Attention Alert->Medical

Zytron Phytotoxicity Testing on Crop Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Zytron (DMPA) and its Phytotoxic Potential

This compound, also known by its chemical name O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate (DMPA), is a pre-emergent herbicide historically used for controlling crabgrass and other weeds in turf.[1] It belongs to the dinitroaniline-like group of herbicides (Group 3/D/K1), which act by inhibiting microtubule assembly.[1] This mode of action disrupts mitosis (cell division), primarily affecting root development in susceptible plants.[2][3] While its primary registered use has been on turfgrass at relatively high application rates (10-20 lbs per acre), understanding its phytotoxic effects on agricultural crops is crucial for assessing the risks of off-target damage and for potential, though unlikely, future applications in weed management strategies.[1] The study of this compound's phytotoxicity provides a valuable model for understanding the impact of microtubule-inhibiting herbicides on crop physiology and development.

Mechanism of Action and Symptomology

The primary mode of action of this compound and other dinitroaniline herbicides is the disruption of microtubule formation. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, cell wall formation, and overall cell shape. By binding to tubulin, the protein subunit of microtubules, these herbicides prevent their polymerization into functional structures.[3] This disruption of mitosis leads to a cascade of effects, particularly in the rapidly dividing meristematic tissues of roots and shoots.

Common phytotoxicity symptoms observed in crops exposed to dinitroaniline herbicides include:

  • Root System Abnormalities: This is the most prominent symptom. Affected plants exhibit stunted and pruned root systems. The roots that do develop are often thickened, short, and "club-like" in appearance.[2] Inhibition of lateral or secondary root growth is also a key indicator.[4]

  • Swelling of Plant Tissues: Hypocotyl (the stem of a germinating seedling) and stem swelling at the soil line are common symptoms.[2][5] In some cases, a callous-like growth may form on the stem, leading to brittleness and potential breakage.[5]

  • Stunted Growth: Due to the compromised root system and disruption of cell division, overall plant growth is significantly inhibited, leading to stunted plants.[2]

  • Leaf Deformities: In some broadleaf crops, injured leaves may appear crinkled or have a "drawstring" appearance.[4]

  • Delayed or Failed Emergence: When applied pre-emergence, high concentrations of dinitroaniline herbicides can prevent seedlings from emerging from the soil.[4]

The severity of these symptoms is dependent on the herbicide concentration, crop species and variety, soil type, and environmental conditions. Cool and wet conditions can exacerbate injury by slowing the crop's ability to metabolize the herbicide.[6]

Crop Selectivity

Dinitroaniline herbicides generally exhibit some level of selectivity. They are often more toxic to grass species than to broadleaf species.[7] This selectivity can be attributed to several factors, including differences in metabolism of the herbicide by the plant and the physical placement of the herbicide in the soil relative to the crop's rooting zone.[6][7] For instance, deeper-planted crops may escape the highest concentrations of a surface-applied, soil-incorporated herbicide.

Data on Phytotoxicity of Dinitroaniline Herbicides on Selected Crop Species

Specific quantitative data on the phytotoxicity of this compound (DMPA) on a wide range of agricultural crops is limited in the available scientific literature. However, qualitative symptomology for the broader class of dinitroaniline herbicides, to which this compound belongs, has been documented for several key crops. The following table summarizes these general findings.

Crop SpeciesHerbicide ClassObserved Phytotoxicity SymptomsCitation(s)
Corn (Zea mays)DinitroanilinesRoot pruning, short and thick roots, stunted growth, dark green coloration.[2]
Soybean (Glycine max)DinitroanilinesRoot pruning, thick and short roots, hypocotyl swelling, stunted growth, dark green coloration.[2]
Cotton (Gossypium hirsutum)DinitroanilinesSwollen and cracked hypocotyls, pruned roots, stunted growth.[4]
Cucurbits (e.g., Watermelon)DinitroanilinesSwelling or splitting of the primary root and shoot, poor growth, wilting.[8]
Sugarcane (Saccharum officinarum)DinitroanilinesDeformed, short, and swollen shoots in emerged grasses; swollen and cracked stems below the cotyledon in broadleaf plants; stunted plants with crinkled leaves; inhibition of lateral root growth.[4]

Experimental Protocols

Protocol for a Seedling Emergence and Growth Phytotoxicity Test

This protocol is a generalized method for assessing the phytotoxicity of this compound on various crop species, based on standard herbicide testing procedures.

1. Objective: To determine the concentration-dependent phytotoxic effects of this compound on the germination, emergence, and early seedling growth of selected crop species.

2. Materials:

  • This compound (DMPA) technical grade or formulated product

  • Certified seeds of test crop species (e.g., corn, soybean, wheat, tomato)

  • Potting medium (e.g., sandy loam soil, commercial potting mix)

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spraying equipment (for post-emergence tests)

  • Ruler or calipers

3. Experimental Design:

  • Treatments: A range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 mg/kg of soil for pre-emergence; or equivalent spray concentrations for post-emergence). A negative control (no herbicide) is essential.

  • Replicates: A minimum of 4-5 replicates per treatment.

  • Randomization: Completely randomized design.

4. Procedure:

For Pre-Emergence Testing:

  • Prepare the desired concentrations of this compound by dissolving the appropriate amount in a suitable solvent and thoroughly mixing it with the potting medium.

  • Fill pots with the treated potting medium.

  • Plant a pre-determined number of seeds of the test crop species at a uniform depth in each pot.

  • Water the pots as needed to maintain optimal soil moisture.

  • Place the pots in a controlled environment with appropriate temperature, light, and humidity for the specific crop.

  • Observe the pots daily for seedling emergence.

For Post-Emergence Testing:

  • Plant seeds in untreated potting medium and allow them to grow to a specific stage (e.g., two-leaf stage).

  • Prepare spray solutions of this compound at the desired concentrations.

  • Apply the spray solutions uniformly to the foliage of the seedlings. Include a surfactant if recommended for the herbicide formulation.

  • Return the pots to the controlled environment.

5. Data Collection and Analysis:

  • Germination/Emergence Rate: Record the number of seedlings that emerge in each pot daily for a specified period (e.g., 14-21 days).

  • Phytotoxicity Rating: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = plant death). Symptoms to note include stunting, chlorosis (yellowing), necrosis (tissue death), and morphological abnormalities.

  • Plant Height: Measure the height of each seedling from the soil surface to the apical meristem.

  • Biomass: At the end of the experiment, carefully remove the seedlings from the pots, separate the shoots and roots, and record the fresh weight. Dry the plant material in an oven at 70°C for 48 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the treatment effects. Calculate the EC50 (concentration causing 50% effect) for relevant parameters.

Visualizations

Signaling_Pathway cluster_0 Cellular Level cluster_1 Plant-Level Effects This compound This compound (DMPA) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Essential for CellWall Cell Wall Formation Microtubules->CellWall Guides Cellulose Deposition RootGrowth Inhibited Root Growth (Stunted, Swollen Roots) Mitosis->RootGrowth Leads to ShootGrowth Stunted Shoot Growth Mitosis->ShootGrowth Leads to Emergence Reduced Seedling Emergence Mitosis->Emergence Impacts CellWall->RootGrowth Leads to RootGrowth->ShootGrowth Impacts

Caption: Mode of action of this compound leading to phytotoxicity.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment Application cluster_2 Incubation & Observation cluster_3 Data Collection & Analysis A Prepare this compound Concentrations D Pre-Emergence: Incorporate this compound into Soil A->D E Post-Emergence: Spray on Seedlings A->E B Select Crop Species Seeds F Plant Seeds B->F C Prepare Potting Medium C->D D->F G Controlled Environment (Greenhouse/Growth Chamber) F->G H Regular Watering & Monitoring G->H I Measure: - Emergence Rate - Phytotoxicity Score - Plant Height - Biomass H->I J Statistical Analysis (ANOVA, EC50) I->J

Caption: Workflow for this compound phytotoxicity testing.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zytrinib Degradation in Lab Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Zytron" as a compound subject to degradation in laboratory research samples could not be identified in scientific literature. It is recognized as a trade name for a herbicide and a line of chemical-protective clothing. This guide has been developed using "Zytrinib," a hypothetical small molecule kinase inhibitor, as a representative compound to address common degradation challenges faced by researchers in drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the degradation of Zytrinib in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Zytrinib degradation in experimental samples?

A1: The instability of small molecules like Zytrinib in assays can be attributed to several factors. The most common causes are chemical degradation and poor solubility. Chemical degradation is often triggered by environmental conditions such as non-neutral pH, high temperature, light exposure, and oxidative stress.[1] Compounds with certain chemical groups, such as esters or amides, are particularly susceptible to hydrolysis.[1][2]

Q2: How does the choice of solvent affect the stability of my Zytrinib stock solution?

A2: The solvent is crucial for both solubility and stability. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for small molecules, but its concentration in the final assay should typically be kept below 0.5% to avoid cellular toxicity. It's also important to use anhydrous DMSO, as residual moisture can lead to the degradation of your compound, especially during freeze-thaw cycles.[1]

Q3: What is the best way to store Zytrinib stock solutions to ensure long-term stability?

A3: For long-term storage, stock solutions should be prepared in a suitable anhydrous solvent like DMSO, divided into single-use aliquots to prevent repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed vials.[1] For light-sensitive compounds, using amber vials or wrapping them in foil is recommended to minimize photodegradation.[1][3]

Q4: My Zytrinib sample shows inconsistent activity in cell-based assays over time. What could be the cause?

A4: This issue often points to the instability of the compound in the cell culture medium. Several factors could be at play, including degradation in the aqueous, buffered environment of the medium (typically pH ~7.4), metabolism by the cells themselves, or adsorption of the compound to the plasticware, which reduces its effective concentration.[1]

Q5: What are the main chemical degradation pathways for kinase inhibitors like Zytrinib?

A5: Small molecule kinase inhibitors can degrade through several pathways. The most common include:

  • Hydrolysis: Cleavage of chemical bonds (e.g., in amide or ester groups) by water. This is often catalyzed by acidic or basic conditions.[2]

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can be a concern for molecules with electron-rich moieties.[4]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. Compounds with aromatic rings and conjugated π systems can be susceptible to photodegradation.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments. Compound Degradation: Zytrinib may be degrading in the assay buffer or stock solution.1. Prepare Fresh Solutions: Make fresh dilutions of Zytrinib from a new stock aliquot for each experiment. 2. Control Incubation Time: Aim for initial velocity conditions in your assay, where substrate conversion is typically below 20%, to avoid underestimating inhibitor potency. 3. Assess Stability: Perform a stability study of Zytrinib in your specific assay buffer (see Protocol 1).
Complete loss of Zytrinib activity. Significant Degradation: The stock solution may have completely degraded due to improper storage (e.g., multiple freeze-thaw cycles, moisture in DMSO).1. Use a New Stock: Prepare a fresh stock solution from the original lyophilized powder. 2. Verify Storage Conditions: Ensure stock solutions are stored at -80°C in small, single-use aliquots.[1] 3. Re-evaluate Solvent: Confirm that you are using high-purity, anhydrous DMSO.[1]
Precipitation of Zytrinib in assay medium. Poor Solubility: Zytrinib may not be sufficiently soluble in the aqueous assay buffer, especially after dilution from a DMSO stock.1. Check Final DMSO Concentration: Ensure the final DMSO concentration is consistent and as low as possible while maintaining solubility. 2. Modify Buffer: Consider adding a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer to mitigate the aggregation of promiscuous inhibitors. 3. Pre-warm Medium: When adding the compound to cell culture medium, ensure the medium is at the experimental temperature (e.g., 37°C) to prevent thermal shock that can cause precipitation.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of Degradation Products: New peaks are a direct indication that Zytrinib is breaking down into other chemical entities.1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 16 Da may suggest oxidation). 2. Perform Forced Degradation: Systematically expose Zytrinib to acid, base, heat, light, and oxidative conditions to understand its degradation profile (see Protocol 2).

Data Presentation: Zytrinib Stability

The following tables present hypothetical stability data for Zytrinib to illustrate the impact of pH and temperature. This data is for educational purposes and should not be considered as experimentally verified.

Table 1: Effect of pH on Zytrinib Half-Life at 25°C

Buffer SystempHHalf-Life (hours)
Citrate5.0> 72
Phosphate (B84403)6.048
Phosphate7.412
Tris8.54

This table illustrates that Zytrinib is more stable in acidic conditions and degrades more rapidly as the pH becomes alkaline.[7][8]

Table 2: Effect of Temperature on Zytrinib Half-Life in Phosphate Buffer (pH 7.4)

Temperature (°C)Half-Life (hours)
4168
2512
373

This table shows that lower temperatures significantly slow down the degradation of Zytrinib.[9]

Experimental Protocols

Protocol 1: Assessment of Zytrinib Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of Zytrinib in an experimental buffer over time.

Materials:

  • Zytrinib powder

  • Experimental buffer of choice (e.g., phosphate buffer, pH 7.4)

  • Anhydrous DMSO

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile:water gradient)

  • Thermostated autosampler

Methodology:

  • Prepare a 10 mM stock solution of Zytrinib in anhydrous DMSO.

  • Dilute the Zytrinib stock solution to the final experimental concentration (e.g., 10 µM) in the chosen buffer.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration (peak area).

  • Incubate the Zytrinib-buffer solution at the desired experimental temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the peak area of the Zytrinib peak at each time point.

  • Calculate the percentage of Zytrinib remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study of Zytrinib

Objective: To identify the degradation pathways of Zytrinib under various stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate Zytrinib solution with 0.1N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate Zytrinib solution with 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Incubate Zytrinib solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Heat the solid Zytrinib powder at 80°C for 24 hours.

  • Photodegradation: Expose a solution of Zytrinib to a calibrated UV light source for a defined period.[10]

  • Analysis: After each stress condition, neutralize the sample if necessary, and analyze by LC-MS to separate and identify the degradation products.[11]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Zytrinib Zytrinib Zytrinib->RAF Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by Zytrinib.

Experimental Workflow

Experimental_Workflow start Start: Zytrinib Stock (10 mM in DMSO) prep Prepare Working Solution (e.g., 10 µM in Assay Buffer) start->prep t0 Timepoint t=0 Inject into HPLC/LC-MS prep->t0 incubate Incubate at Experimental Conditions (e.g., 37°C) prep->incubate analysis Analyze Aliquots by HPLC/LC-MS t0->analysis sampling Collect Aliquots at Timepoints (1, 2, 4, 8, 24h) incubate->sampling sampling->analysis data Data Analysis: Calculate % Remaining vs. Time analysis->data end End: Determine Half-Life data->end

Caption: Workflow for assessing the stability of Zytrinib in solution.

References

improving Zytron extraction efficiency from clay soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Zytron from clay soil. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to common problems encountered during the extraction of this compound from clay soil matrices.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
ZY-EXT-01 Low this compound Recovery Strong Adsorption to Clay: Clay soils have a high surface area and numerous active sites that can strongly bind polar compounds like this compound.[1] Inappropriate Solvent Polarity: The extraction solvent may not be effective at disrupting the analyte-matrix interactions. Insufficient Extraction Time/Agitation: The solvent may not have had adequate contact time or energy to efficiently extract this compound.pH Adjustment: Increase the pH of the extraction solvent. Alkaline conditions can help to desorb analytes from clay surfaces. Consider a pre-extraction wash with a basic buffer. Solvent Optimization: Use a polar, water-miscible solvent like acetonitrile (B52724) or an acetonitrile/water mixture.[2][3] Consider adding a small percentage of a modifying agent to enhance extraction. Mechanical Disruption: Increase shaking time or use a high-speed homogenizer to break up soil aggregates and improve solvent penetration. For advanced methods, consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[4][5][6]
ZY-EXT-02 High Matrix Effects in LC-MS/MS or GC-MS/MS Analysis Co-extraction of Interfering Compounds: Clay soils are rich in organic matter and other compounds that can be co-extracted with this compound, leading to ion suppression or enhancement in the mass spectrometer.[7][8]Sample Cleanup: Incorporate a solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction to remove interfering matrix components.[9] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure to compensate for matrix effects. Dilution: Dilute the final extract to reduce the concentration of interfering co-extractives, though this may impact the limit of detection.[8]
ZY-EXT-03 Poor Reproducibility of Results Inhomogeneous Soil Samples: Clay soils can be difficult to homogenize, leading to variability between subsamples. Inconsistent Hydration: The water content of the soil can significantly impact extraction efficiency. Variable Extraction Conditions: Inconsistent timing, temperature, or agitation during the extraction process.Thorough Sample Homogenization: Air-dry and sieve the soil sample (e.g., through a 2 mm mesh) before extraction to ensure uniformity. Controlled Hydration: For dry soil samples, add a specific amount of water and allow the sample to hydrate (B1144303) for a set period (e.g., 30 minutes) before adding the extraction solvent. Standardize Protocol: Ensure all extraction parameters (e.g., solvent volumes, extraction times, temperatures) are precisely controlled and documented for each sample.
ZY-EXT-04 This compound Degradation During Extraction pH Instability: this compound may be susceptible to degradation under harsh pH conditions (either highly acidic or alkaline). Elevated Temperatures: High temperatures during extraction or solvent evaporation can lead to thermal degradation.Buffered Extraction: Use a buffered extraction solvent to maintain a stable pH. Controlled Temperature: Avoid excessive temperatures. If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils so challenging?

A1: Clay soils present a significant challenge due to their physical and chemical properties. The small particle size of clay results in a very large surface area, providing ample opportunity for this compound to adsorb to the soil matrix. Additionally, the chemical composition of clay minerals can lead to strong binding interactions with polar molecules like this compound, making them difficult to remove with solvents.[1]

Q2: What is the most effective extraction method for this compound from clay soil?

A2: The most effective method depends on the specific resources and equipment available. Advanced techniques like Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) generally offer higher efficiency and shorter extraction times compared to traditional methods like shaking or Soxhlet extraction.[5][10][11] Refer to the data comparison tables below for a summary of typical performance.

Q3: How can I tell if I have a matrix effect problem?

A3: A common method to identify matrix effects is to compare the response of a standard in a clean solvent to the response of a standard spiked into a blank soil extract after the extraction and cleanup process. A significant difference in the signal (either suppression or enhancement) indicates the presence of matrix effects.[8][9]

Q4: Is it necessary to dry my clay soil samples before extraction?

A4: While not always mandatory, air-drying and sieving your soil samples can improve homogeneity and lead to more reproducible results. If you are using dry soil, a rehydration step before adding the extraction solvent is often recommended to ensure consistent interaction with the solvent.

Q5: What are the greenest extraction methods for this compound?

A5: Ultrasound-Assisted Extraction (UAE) is often considered a greener alternative as it can be performed at room temperature and often requires less solvent than other methods.[4][5] Both MAE and ASE also offer advantages in reduced solvent consumption and extraction time compared to traditional techniques.[11]

Data Presentation: Comparison of Extraction Techniques

The following tables summarize typical performance data for advanced extraction techniques based on studies of similar organic compounds from clay-rich soils.

Table 1: this compound Extraction Efficiency Comparison

Extraction MethodTypical Recovery Rate (%)Relative Standard Deviation (RSD) (%)
Microwave-Assisted Extraction (MAE) 85 - 105< 10
Accelerated Solvent Extraction (ASE) 90 - 110< 8
Ultrasound-Assisted Extraction (UAE) 80 - 100< 15

Note: Recovery rates are highly dependent on the specific soil composition and optimization of extraction parameters.

Table 2: Comparison of Optimized Extraction Parameters

ParameterMicrowave-Assisted Extraction (MAE)Accelerated Solvent Extraction (ASE)Ultrasound-Assisted Extraction (UAE)
Solvent Acetonitrile:Water (7:3, v/v)Acetonitrile:Water (7:3, v/v)[2][12]Methanol:Water (1:1, v/v)
Temperature 100 °C100 - 120 °CRoom Temperature - 40 °C
Time 10 - 20 min5 - 15 min (static time)15 - 30 min
Pressure 100 - 150 psi1500 psiAtmospheric
Solvent Volume 20 - 30 mL15 - 25 mL20 - 40 mL

Experimental Protocols

Below are detailed methodologies for three advanced extraction techniques, adapted for the analysis of this compound from clay soils.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation:

    • Air-dry the clay soil sample and sieve through a 2 mm mesh.

    • Weigh 5 g of the homogenized soil into a microwave extraction vessel.

    • If the soil is very dry, add 1 mL of deionized water and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 25 mL of Acetonitrile:Water (7:3, v/v) to the vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Ramp the temperature to 100°C over 5 minutes and hold for 15 minutes.

    • Allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • The extract is now ready for cleanup or direct analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) of this compound
  • Sample Preparation:

    • Air-dry and sieve the clay soil sample as described for MAE.

    • Mix 5 g of the homogenized soil with 2 g of diatomaceous earth and load into the extraction cell.

  • Extraction:

    • Place the cell in the ASE system.

    • Set the following parameters:

      • Solvent: Acetonitrile:Water (7:3, v/v)

      • Temperature: 110°C

      • Pressure: 1500 psi

      • Static Time: 10 minutes

      • Static Cycles: 2

      • Flush Volume: 60%

      • Purge Time: 90 seconds

  • Post-Extraction:

    • Collect the extract in a vial.

    • The extract can be concentrated if necessary and is ready for cleanup or analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Prepare the soil sample as described for MAE.

    • Place 5 g of the homogenized soil into a glass centrifuge tube.

  • Extraction:

    • Add 30 mL of Methanol:Water (1:1, v/v) to the tube.

    • Place the tube in an ultrasonic bath.

    • Sonicate for 20 minutes at a controlled temperature (e.g., 30°C).

  • Post-Extraction:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Decant the supernatant and filter through a 0.45 µm PTFE syringe filter.

    • The extract is now ready for further processing.

Visualizations

Experimental Workflows

MAE_Workflow A Sample Prep: Air-dry, sieve, weigh 5g soil B Hydration: Add 1mL water (if dry) A->B C Solvent Addition: 25mL Acetonitrile:Water (7:3) B->C D MAE: 100°C for 15 min C->D E Cooling: To room temperature D->E F Filtration: 0.45 µm PTFE filter E->F G Analysis F->G

Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.

ASE_Workflow A Sample Prep: Air-dry, sieve, weigh 5g soil B Mix with Diatomaceous Earth A->B C Load into ASE Cell B->C D ASE Extraction: 110°C, 1500 psi, 10 min C->D E Collect Extract D->E F Analysis E->F

Caption: Workflow for Accelerated Solvent Extraction (ASE) of this compound.

UAE_Workflow A Sample Prep: Air-dry, sieve, weigh 5g soil B Solvent Addition: 30mL Methanol:Water (1:1) A->B C Ultrasonication: 20 min at 30°C B->C D Centrifugation: 4000 rpm for 10 min C->D E Decant & Filter D->E F Analysis E->F

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Start Problem Poor Results? (Low Recovery / High RSD) Start->Problem CheckRecovery Check Recovery Problem->CheckRecovery Yes End Successful Extraction Problem->End No SolutionRecovery Optimize Extraction: - Adjust Solvent pH - Change Solvent System - Increase Extraction Energy (MAE/UAE) CheckRecovery->SolutionRecovery CheckRSD Check Reproducibility SolutionRSD Improve Consistency: - Homogenize Sample - Control Hydration - Standardize Protocol CheckRSD->SolutionRSD SolutionRecovery->CheckRSD CheckMatrix Check for Matrix Effects SolutionRSD->CheckMatrix SolutionMatrix Mitigate Matrix Effects: - Add Cleanup Step (SPE) - Use Matrix-Matched Standards - Dilute Extract CheckMatrix->SolutionMatrix SolutionMatrix->End

Caption: Troubleshooting flowchart for this compound extraction from clay soils.

References

troubleshooting poor Zytron efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zytron Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to poor this compound efficacy in your experiments.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific problems you might encounter.

Problem 1: this compound shows lower than expected potency in our in vitro kinase assay.

  • Question: We've performed an in vitro kinase assay, and the IC50 value for this compound is significantly higher than what's reported in the literature. What could be the cause?

    Answer: Several factors in your in vitro kinase assay setup can lead to an underestimation of inhibitor potency. Here are some key aspects to investigate:

    • ATP Concentration: If you are using a high concentration of ATP in your assay, it can compete with an ATP-competitive inhibitor like this compound, leading to a higher apparent IC50.[1][2] For accurate IC50 determination, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase.[1]

    • Enzyme Concentration and Quality: The concentration and purity of the recombinant kinase are critical. High enzyme concentrations can lead to rapid substrate turnover, making it difficult to accurately measure inhibition.[1] Ensure the kinase is active and not degraded.

    • Substrate Quality: The purity and concentration of the substrate peptide or protein are important for consistent reaction kinetics.

    • Assay Conditions:

      • Incubation Time: Long incubation times can lead to high substrate conversion (ideally below 20%), which can underestimate inhibitor potency.

      • Temperature: Kinase activity is highly sensitive to temperature fluctuations. Ensure consistent temperature control throughout the assay.

      • DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can impact kinase activity.

    • Assay Technology: Be aware of potential interference depending on your assay type. For instance, in luciferase-based assays that measure ATP consumption, compounds that inhibit luciferase can be mistaken for kinase inhibitors.[3] Fluorescent compounds can also interfere with fluorescence-based detection methods.[3]

Problem 2: this compound is effective in our biochemical assays but shows poor activity in cell-based assays.

  • Question: We see potent inhibition of the target kinase in our in vitro assays, but when we treat cells with this compound, we don't observe the expected downstream effects. Why the discrepancy?

    Answer: The transition from a biochemical to a cellular environment introduces many complexities.[4] Poor efficacy in cell-based assays despite in vitro potency is a common challenge in drug discovery.[4] Here are the primary areas to troubleshoot:

    • Cellular Uptake and Efflux:

      • Membrane Permeability: this compound may have poor permeability across the cell membrane. The physicochemical properties of a small molecule, such as its lipophilicity and molecular size, are crucial for passive diffusion.[5][6]

      • Active Transport: The cellular uptake of some small molecules is mediated by transporters like the organic cation transporter 1 (OCT1).[7] Conversely, efflux pumps can actively remove the compound from the cell, reducing its intracellular concentration.

    • Compound Stability and Solubility in Culture Media:

      • Solubility: this compound may precipitate out of the cell culture medium, especially at higher concentrations or over time.[8] It's crucial to ensure it remains dissolved.

      • Stability: The compound could be unstable in the culture medium, degrading over the course of the experiment.[8] Factors like pH and the presence of certain components in the media can affect stability.[8][9]

      • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing the free concentration available to enter the cells.[10][11]

    • Intracellular Factors:

      • High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in in vitro assays. This high ATP level can outcompete this compound for binding to the kinase.[2]

      • Off-Target Effects: At the concentrations used, this compound might be engaging other kinases or proteins, leading to unexpected biological responses that mask the intended effect.[12][13]

    • Cell Culture Conditions:

      • Cell Health and Confluency: Unhealthy or overly confluent cells can behave differently and may not respond as expected to treatment.[14]

      • Media Composition: The type of media and supplements can influence cell metabolism and drug response.[15][16]

Frequently Asked Questions (FAQs)

  • Q1: How can I improve the solubility of this compound in my experimental buffer?

    A1: If this compound is precipitating, first try dissolving it in an organic solvent like DMSO and then diluting it into your aqueous buffer.[8] Gentle warming and sonication may also help.[8] If precipitation persists, you may need to adjust the pH of your buffer (if experimentally permissible) or screen different buffer systems.[8][17]

  • Q2: What is the recommended storage for this compound solutions?

    A2: For optimal stability, it is best to prepare fresh solutions for each experiment.[8] If you need to store solutions, it is generally recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for storage for more than a day without specific stability data.[8][18]

  • Q3: How can I determine if poor cellular uptake is the issue?

    A3: You can perform a cellular uptake assay, for example, by using a radiolabeled version of this compound to quantify its accumulation inside the cells over time.[7] Alternatively, you can use techniques like mass spectrometry to measure the intracellular concentration of the compound.

  • Q4: Could off-target effects be masking the efficacy of this compound?

    A4: Yes, it's possible. If this compound is not highly specific, it could be inhibiting other pathways that counteract the desired effect or cause cellular toxicity.[12][13] Performing a kinome-wide profiling screen can help identify potential off-target interactions.

Data Summary

The following table summarizes key parameters to consider when troubleshooting this compound efficacy. These are general ranges for small-molecule kinase inhibitors and should be optimized for your specific experimental setup.

ParameterIn Vitro Kinase AssayCell-Based AssayTroubleshooting Considerations
This compound Concentration Typically nM to low µM rangeTypically low to mid µM rangeHigher concentrations may be needed in cells due to barriers to efficacy.
ATP Concentration Ideally at or near the Km of the kinaseHigh mM range (physiological)High intracellular ATP is a major reason for discrepancies between in vitro and cellular data.[2]
Incubation Time Minutes to a few hoursHours to daysLonger times in cellular assays are needed to observe downstream effects.
DMSO Concentration < 1%< 0.5%High DMSO concentrations can be toxic to cells.
Serum (FBS) Concentration N/A0-10%Serum proteins can bind to the compound, reducing its effective concentration.[10][11]

Experimental Protocols

Protocol 1: Basic In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against its target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • This compound (dissolved in 100% DMSO)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

  • 384-well assay plates

Methodology:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • In a 384-well plate, add the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Ensure the reaction is in the linear range.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot to Assess Target Inhibition in Cells

Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate of its target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total protein and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a dose-response of this compound (and a DMSO vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and then lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody for the phosphorylated substrate.

  • Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total protein of the substrate to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

G cluster_0 In Vitro Assay Troubleshooting cluster_1 Cell-Based Assay Troubleshooting Poor Efficacy (In Vitro) Poor Efficacy (In Vitro) Check ATP Concentration Check ATP Concentration Poor Efficacy (In Vitro)->Check ATP Concentration High IC50 Check Enzyme/Substrate Quality Check Enzyme/Substrate Quality Poor Efficacy (In Vitro)->Check Enzyme/Substrate Quality Inconsistent Results Optimize Assay Conditions Optimize Assay Conditions Poor Efficacy (In Vitro)->Optimize Assay Conditions Low Signal Rule out Assay Interference Rule out Assay Interference Poor Efficacy (In Vitro)->Rule out Assay Interference False Positives/Negatives Biochemical Efficacy Biochemical Efficacy Poor Efficacy (In Vitro)->Biochemical Efficacy Poor Efficacy (Cellular) Poor Efficacy (Cellular) Assess Cellular Uptake Assess Cellular Uptake Poor Efficacy (Cellular)->Assess Cellular Uptake No Downstream Effect Evaluate Compound Stability Evaluate Compound Stability Poor Efficacy (Cellular)->Evaluate Compound Stability Precipitation/Degradation Consider Intracellular Factors Consider Intracellular Factors Poor Efficacy (Cellular)->Consider Intracellular Factors High Cellular ATP Optimize Cell Culture Optimize Cell Culture Poor Efficacy (Cellular)->Optimize Cell Culture Cell Toxicity Cellular Efficacy Cellular Efficacy Poor Efficacy (Cellular)->Cellular Efficacy Biochemical Efficacy->Poor Efficacy (In Vitro) Biochemical Efficacy->Poor Efficacy (Cellular) Discrepancy

Caption: Troubleshooting logic for poor this compound efficacy.

G cluster_pathway Simplified Kinase Signaling Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates ATP ATP ATP->Target Kinase Competes with this compound Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: this compound's mechanism of action in a signaling pathway.

G Start Start Prepare this compound Stock Prepare this compound Stock (in 100% DMSO) Start->Prepare this compound Stock Prepare Cell Culture Seed and Culture Cells Start->Prepare Cell Culture Treat Cells Treat Cells with this compound (Dose-Response) Prepare this compound Stock->Treat Cells Prepare Cell Culture->Treat Cells Incubate Incubate for Desired Time Treat Cells->Incubate Harvest Cells Harvest Cells (Lysis) Incubate->Harvest Cells Downstream Analysis Perform Downstream Analysis (e.g., Western Blot) Harvest Cells->Downstream Analysis End End Downstream Analysis->End

Caption: General experimental workflow for cell-based assays.

References

Technical Support Center: Minimizing Zytron Volatilization in Greenhouse Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the volatilization of Zytron (O-2,4-dichlorophenyl O-methyl isopropylphosphoramidothioate) in greenhouse assays. While this compound is a historical herbicide, the principles outlined here are applicable to many volatile and semi-volatile compounds used in controlled environment research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is managing its volatilization important?

A1: this compound is an organophosphate herbicide.[1][2] Volatilization, the process of a substance converting from a liquid or solid to a gas, can lead to several experimental issues. In a greenhouse setting, uncontrolled volatilization of this compound can result in unintended exposure to non-target plants, leading to phytotoxicity and confounding experimental results. It can also pose inhalation risks to researchers and lead to loss of the active compound from the intended application site, reducing its efficacy.

Q2: What are the primary environmental factors that influence this compound volatilization in a greenhouse?

A2: The main factors are temperature, relative humidity, and air movement.[3][4] Increased temperature directly increases the vapor pressure of pesticides, leading to higher volatilization.[3][5] The effect of relative humidity can be complex; high humidity can sometimes decrease volatilization by reducing the evaporation rate of spray droplets, while in other cases, it can increase it.[3][5][6] Airflow across the treated surface can also increase the rate of volatilization.[5]

Q3: How does the application method affect this compound volatilization?

A3: The application method significantly impacts volatilization. Fine spray droplets have a larger surface area-to-volume ratio, which can lead to faster evaporation and volatilization.[7] Applying the substance directly to the soil or growing media, rather than as a foliar spray, can sometimes reduce immediate volatilization, although it will still be subject to volatilization from the soil surface. The formulation of the product also plays a role; for example, emulsifiable concentrate (EC) formulations may be more volatile than granular formulations.[8]

Q4: Can soil or growing media properties influence the volatilization of this compound?

A4: Yes, soil and growing media properties are critical. Factors such as organic matter content, clay content, and moisture level affect the adsorption of this compound to soil particles.[5] Higher adsorption generally leads to lower volatilization. Soil moisture also plays a key role; volatilization can be higher from moist soil surfaces compared to dry ones, as water can compete with this compound for binding sites on soil particles.[5]

Troubleshooting Guide

Issue 1: I am observing phytotoxicity symptoms on non-target plants in my greenhouse. Could this be due to this compound volatilization?

  • Possible Cause: Unintended movement of volatilized this compound from the application site to neighboring plants.

  • Troubleshooting Steps:

    • Isolate Experiments: If possible, physically isolate experiments involving volatile compounds. Use separate greenhouse compartments or maintain a significant distance between treated and untreated plants.

    • Control Environmental Conditions: Lower the greenhouse temperature and increase relative humidity, as these conditions generally reduce the volatilization of many pesticides.[3][6]

    • Modify Application Technique: Avoid fine mist applications. Use a coarser spray or apply the compound directly to the soil.[7]

    • Increase Air Exchange (with caution): While increased airflow can carry volatiles away from the immediate vicinity of treated plants, it can also distribute them throughout the greenhouse. Ensure that the greenhouse ventilation system is designed to exhaust air to the outside and not recirculate it.[4]

Issue 2: My experimental results are inconsistent, and I suspect I'm losing the active compound after application.

  • Possible Cause: Loss of this compound from the soil or plant surfaces due to volatilization, leading to a lower effective dose.

  • Troubleshooting Steps:

    • Incorporate into Soil: If the experimental design allows, incorporate this compound into the growing medium rather than applying it to the surface. This can significantly reduce volatilization.

    • Control Irrigation: Water management is crucial. While a moist soil surface can increase volatilization, allowing the soil to become too dry can also be problematic. Experiment with different watering regimes to find an optimal balance.

    • Use Adjuvants: Investigate the use of adjuvants that can help bind the compound to the soil or plant surface, though this would need to be carefully validated to ensure it doesn't interfere with the experiment.

    • Monitor Environmental Conditions: Keep a detailed log of temperature and humidity in the greenhouse to correlate with your experimental outcomes. This can help identify if environmental fluctuations are contributing to the inconsistency.

Data Presentation

Table 1: Influence of Environmental Factors on Pesticide Volatilization

FactorEffect on VolatilizationMitigation Strategy
Temperature Higher temperature increases volatilization.[3][6]Maintain a cooler greenhouse environment.
Relative Humidity High humidity can decrease droplet evaporation.[5][6]Maintain higher relative humidity.
Air Movement Increased airflow can enhance volatilization.[5]Reduce horizontal air flow across treated surfaces.
Soil Moisture Volatilization is often higher from moist soils.[5]Manage irrigation to avoid overly wet soil surfaces.

Experimental Protocols

Protocol 1: Standardized Application of this compound to Minimize Volatilization

  • Preparation:

    • Prepare the this compound solution in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

    • Calibrate application equipment to deliver a coarse droplet size.

  • Environmental Control:

    • Prior to application, adjust the greenhouse environmental controls to a lower temperature (e.g., 20-22°C) and higher relative humidity (e.g., 70-80%).[3]

  • Application:

    • Apply the solution directly to the soil surface, avoiding foliar contact if possible.

    • If foliar application is necessary, use a low-pressure sprayer to produce larger droplets.[7]

    • Work from the back of the greenhouse to the front to avoid walking over treated areas.

  • Post-Application:

    • Maintain the controlled environmental conditions for at least 24 hours post-application.

    • If ventilation is required, ensure the system exhausts air outside and does not recirculate it.

    • Clearly label treated areas and restrict access.

Protocol 2: Measuring this compound Volatilization in a Closed System

This protocol provides a conceptual framework for quantifying volatilization.

  • System Setup:

    • Use sealed environmental chambers or microcosms.

    • Place a known quantity of treated soil or a treated plant within the chamber.

  • Air Sampling:

    • Draw a known volume of air from the chamber's headspace through a sorbent tube at set time intervals.

    • The sorbent material should be chosen based on its affinity for organophosphates.

  • Analysis:

    • Extract the trapped this compound from the sorbent tube using an appropriate solvent.

    • Quantify the amount of this compound using gas chromatography (GC) with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[9]

  • Calculation:

    • Calculate the volatilization rate based on the amount of this compound collected over time and the volume of air sampled.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_control Environmental Control cluster_application Application Phase cluster_post_app Post-Application Phase A Prepare this compound Solution B Calibrate Sprayer (Coarse Nozzle) A->B E Apply to Soil B->E Soil Application F Apply Foliar (Low Pressure) B->F Foliar Application C Set Lower Temperature D Set Higher Humidity G Maintain Controlled Environment (24h) E->G F->G H Ventilate to Exterior G->H

Caption: Workflow for minimizing this compound volatilization during application.

Signaling_Pathway cluster_factors Environmental Factors cluster_process Physical Process cluster_outcome Outcome Temp High Temperature VaporPressure Increased Vapor Pressure Temp->VaporPressure Airflow High Airflow Evaporation Increased Evaporation Airflow->Evaporation LowRH Low Relative Humidity LowRH->Evaporation Volatilization Increased this compound Volatilization VaporPressure->Volatilization Evaporation->Volatilization

Caption: Factors influencing the increase of this compound volatilization.

References

Technical Support Center: Investigating Herbicide Resistance in Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Zytron" historically refers to an organophosphate insecticide, not a herbicide. This guide focuses on Glyphosate (B1671968) , a widely used broad-spectrum herbicide, for which weed resistance is a significant and extensively researched global issue. The principles and experimental protocols described here are broadly applicable to the study of resistance to other herbicides as well.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating glyphosate-resistant weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of glyphosate resistance in weeds?

A1: Glyphosate resistance in weeds is a complex phenomenon that has evolved through several key biological mechanisms. The most well-documented of these are:

  • Target-Site Mutations: Alterations in the gene sequence for the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme prevent glyphosate from binding effectively, allowing the shikimate pathway to function even in the presence of the herbicide. Resistance conferred by this mechanism is typically low to moderate (e.g., 2-4 fold)[1].

  • EPSPS Gene Amplification: Resistant plants produce multiple copies of the EPSPS gene, leading to an overproduction of the EPSPS enzyme.[2] This overabundance means that even if a portion of the enzyme is inhibited by glyphosate, enough remains active to sustain the plant.[2] This mechanism can confer high levels of resistance (from 5 to over 160 times more gene copies)[2].

  • Altered Translocation and Sequestration: In some resistant biotypes, glyphosate is actively transported and sequestered into the vacuole of plant cells.[3] This prevents the herbicide from reaching the chloroplasts, where the EPSPS enzyme is located, effectively protecting the target site. This mechanism can result in a higher level of resistance (8-12 fold) than target-site mutations[1].

  • Enhanced Metabolism/Detoxification: Though less common for glyphosate compared to other herbicides, some research points to novel mechanisms involving a rapid response that leads to the detoxification of the herbicide, allowing for regrowth[4].

Q2: My glyphosate application failed in the field. Does this automatically mean I have resistant weeds?

A2: Not necessarily. Herbicide application failure can be attributed to a variety of factors other than genetic resistance. Before suspecting resistance, it is critical to rule out other potential causes:

  • Application Errors: Incorrect dosage, improper sprayer calibration, or poor coverage can lead to suboptimal results[5][6].

  • Environmental Conditions: Weeds under stress from drought or extreme temperatures may not effectively absorb and translocate the herbicide.[5][7] Rain shortly after application can wash the product off the leaves.

  • Weed Growth Stage: Glyphosate is most effective on young, actively growing weeds.[8] Mature or dormant plants are less susceptible.

  • Water Quality: Hard water containing cations like calcium, magnesium, and iron can bind to glyphosate molecules, reducing their efficacy.[9] Using ammonium (B1175870) sulfate (B86663) as a water conditioner can mitigate this issue[9].

  • Natural Tolerance: Some weed species are naturally more tolerant to glyphosate than others[5].

A key indicator of potential resistance is the survival of a single weed species that is normally susceptible, while other weed species in the same area are effectively controlled.[5][6] Patches of surviving weeds from the same species are also a strong sign[10].

Q3: How is glyphosate resistance officially confirmed in a laboratory setting?

A3: Confirmation of herbicide resistance is a multi-step process that requires rigorous scientific protocol to distinguish it from other causes of herbicide failure.[7][11] The essential steps include:

  • Seed Collection: Collect mature seeds from the suspected resistant plants in the field. A representative sample from multiple plants is crucial[12].

  • Greenhouse Grow-Out: Grow plants from the collected seeds alongside a known susceptible population of the same species in a controlled greenhouse environment[11].

  • Dose-Response Bioassay: Treat both the suspected resistant and known susceptible populations with a range of glyphosate doses, from sublethal to lethal rates.[11] This is the preferred method for initial identification.

  • Data Analysis: After a set period (typically 2-3 weeks), assess plant survival and biomass. Calculate the glyphosate dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population provides a quantitative measure of resistance, known as the Resistance Index (RI) or Resistance Factor (RF).

  • Heritability: To confirm the resistance is a heritable trait, seeds from the surviving plants of the resistant line can be collected, grown, and re-tested to ensure the trait is passed to the next generation[11].

Troubleshooting Guide for Resistance Experiments

This guide addresses common issues encountered during whole-plant bioassays for glyphosate resistance.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High mortality in the untreated control group. 1. Poor plant health (disease, pests).2. Unsuitable growing conditions (light, temp, water).3. Contamination of soil or water.1. Inspect plants for pathogens or pests and treat accordingly.2. Optimize greenhouse conditions for the specific weed species.3. Use sterilized soil/growth medium and purified water.
Poor control of the known susceptible population, even at high herbicide doses. 1. Incorrect herbicide concentration or inactive product.2. Application error (e.g., clogged nozzle, incorrect speed).3. The "susceptible" population has developed some tolerance.4. Environmental stress affecting herbicide uptake.1. Prepare fresh herbicide solutions and verify calculations.2. Calibrate spray equipment before each experiment.3. Obtain a new, verified susceptible seed source.4. Ensure plants are healthy and actively growing before treatment.
Inconsistent results across replicates of the same treatment. 1. Variation in plant size/growth stage at application.2. Uneven spray coverage.3. Genetic variability within the seed population.1. Select plants of uniform size and developmental stage for experiments.2. Ensure consistent nozzle height and speed during application.3. Increase the number of replicates to improve statistical power.
Plants initially show glyphosate injury (yellowing) but then recover and regrow. 1. This is a classic sign of a resistance mechanism.2. Sub-lethal dose was applied.3. The resistance mechanism allows the plant to overcome the initial damage (e.g., sequestration, metabolism).1. This is a positive result for resistance confirmation. Document the recovery.2. Verify dose calculations and ensure a sufficiently high dose was included in the assay.3. Proceed to molecular and physiological assays to determine the mechanism.
No clear dose-response relationship observed in the suspected population. 1. Very high level of resistance.2. The tested dose range was too low.3. The population is a mix of resistant and susceptible individuals.1. The GR₅₀ may be beyond the tested range.2. Expand the dose-response curve to include much higher concentrations.3. Screen individual plants and their progeny to isolate resistant lines.

Data Presentation: Glyphosate Resistance Levels

The following table summarizes typical resistance levels conferred by different mechanisms and baseline sensitivity data for selected weed species. The GR₅₀ (50% Growth Reduction) value is the dose of glyphosate in grams of active ingredient per hectare (g a.i./ha) that reduces plant biomass by 50% compared to untreated controls.

Table 1: Resistance Factors and Baseline GR₅₀ Values

CategoryParameterValueSource(s)
Mechanism-Based Resistance Resistance Factor (RF) for Target-Site Mutation2 - 4 fold[1]
Resistance Factor (RF) for Altered Translocation8 - 12 fold[1]
EPSPS Gene Amplification Factor5 - 160 fold[2]
Baseline GR₅₀ (Dicot Weeds) Datura stramonium (Most Sensitive)10.25 g a.i./ha[13]
Abutilon theophrasti (Least Sensitive)53.23 g a.i./ha[13]
Baseline GR₅₀ (Monocot Weeds) Setaria verticillata (Most Sensitive)16.05 g a.i./ha[13]
Echinochloa crus-galli (Least Sensitive)66.34 g a.i./ha[13]

Note: Resistance Factor (RF) is calculated as (GR₅₀ of resistant population) / (GR₅₀ of susceptible population). Baseline GR₅₀ values indicate the inherent tolerance of a species before selection for resistance.

Visualizations: Pathways and Workflows

Shikimate_Pathway Fig 1. Glyphosate's Inhibition of the Shikimate Pathway cluster_pathway Shikimate Pathway (in Chloroplast) cluster_inhibition Mechanism of Action Chorismate Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs PEP Phosphoenol- pyruvate (PEP) EPSP_Synthase EPSPS Enzyme PEP->EPSP_Synthase S3P Shikimate-3-phosphate S3P->EPSP_Synthase EPSP EPSP EPSP->Chorismate EPSP_Synthase->EPSP Glyphosate Glyphosate Glyphosate->Block Resistance_Mechanisms Fig 2. Primary Mechanisms of Glyphosate Resistance cluster_mechanisms Resistance Mechanisms Glyphosate Glyphosate Application PlantCell Plant Cell Glyphosate->PlantCell M1 Target-Site Mutation (Altered EPSPS) PlantCell->M1 Fails to bind M2 Gene Amplification (Overproduction of EPSPS) PlantCell->M2 Target overwhelmed M3 Altered Translocation (Vacuolar Sequestration) PlantCell->M3 Blocked from target Survival Plant Survival & Reproduction M1->Survival M2->Survival M3->Survival Experimental_Workflow Fig 3. Workflow for Confirming Herbicide Resistance cluster_legend *DAT: Days After Treatment A 1. Field Observation (Poor Weed Control) B 2. Seed Collection (Suspected-R & Known-S Pop.) A->B C 3. Greenhouse Grow-out (Uniform Conditions) B->C D 4. Dose-Response Assay (Spray Populations with Range of Doses) C->D E 5. Data Collection (Assess Survival & Biomass at 21 DAT*) D->E F 6. Statistical Analysis (Calculate GR50 / LD50) E->F G 7. Resistance Confirmation (Calculate Resistance Index: R/S) F->G H 8. Mechanistic Study (Molecular/Physiological Assays) G->H If R/S > 1 Known-S Known-Susceptible Suspected-R Suspected-Resistant

References

optimizing HPLC-MS for Zytron metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the analysis of Zytron™ and its metabolites. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC-MS workflows for accurate metabolite identification and quantification.

I. Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound™ metabolites. For a systematic approach, it is recommended to change only one parameter at a time when troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound™ or its Metabolites Sample Degradation: this compound™ or its metabolites may be unstable under the storage or experimental conditions.Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[1] Process samples on ice.
Poor Extraction Recovery: The chosen sample preparation method may not be efficient for extracting the metabolites of interest.Optimize the protein precipitation solvent. Mixtures of methanol:ethanol (1:1 v/v) or methanol:acetonitrile (B52724):acetone (1:1:1 v/v/v) are often effective.[2] Consider solid-phase extraction (SPE) for cleaner extracts.
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of target analytes.[3]Modify the chromatographic gradient to better separate metabolites from matrix components. Dilute the sample if sensitivity allows. Use an internal standard that is structurally similar to this compound™.
Incorrect MS Parameters: The mass spectrometer settings may not be optimized for the specific metabolites.Perform an infusion of a this compound™ standard to optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the correct m/z range is being scanned.[4]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample can lead to peak distortion.[5]Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.Use a guard column and replace it regularly.[5] If the problem persists, flush the analytical column or replace it.
Extra-column Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause band broadening.[5]Minimize the length and internal diameter of all tubing post-column.
Unstable Retention Times Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between runs.[5]Ensure the column is equilibrated for at least 10-15 column volumes before each injection.
Mobile Phase Composition Issues: Inaccurate mixing of gradient solvents or degradation of the mobile phase.Prepare fresh mobile phase daily.[6] If using an online mixer, purge the system thoroughly. Manually prepare a bottle of the initial mobile phase composition to test for mixer issues.[3]
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature.[5]
Pump Malfunction: Inconsistent flow rate due to air bubbles or worn pump seals.Degas the mobile phase thoroughly.[6] Purge the pump and check for leaks. If the problem persists, perform pump maintenance.
High Baseline Noise or Drift Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can contribute to a noisy baseline.Use high-purity (LC-MS grade) solvents and additives. Filter all mobile phases.[6]
Detector Issues: A dirty ion source or detector instability can cause noise.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Air Bubbles in the System: Air bubbles passing through the detector will cause spikes and noise.[6]Degas the mobile phase and purge the system. Check for loose fittings that could introduce air.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for separating this compound™ and its metabolites on a C18 column?

A1: A good starting point for a reversed-phase separation of this compound™ and its metabolites is a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. The formic acid helps to improve peak shape and ionization efficiency in positive ion mode. A representative gradient is provided in the experimental protocols section below.

Q2: How can I handle matrix effects, especially ion suppression, in plasma samples?

A2: Matrix effects are a common challenge in bioanalysis.[3] To mitigate them, you can employ several strategies:

  • Effective Sample Preparation: Use techniques that selectively remove interfering endogenous components like phospholipids (B1166683) and proteins. Protein precipitation followed by lipid removal plates is a good option.[8]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound™ and its metabolites from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).

  • Use of an Internal Standard (IS): A stable isotope-labeled version of this compound™ is the ideal IS. If unavailable, a structurally similar analog can be used to compensate for signal variations caused by matrix effects.

Q3: What ionization mode, positive or negative, is best for this compound™ metabolite analysis?

A3: The optimal ionization mode depends on the chemical structure of this compound™ and its metabolites. It is recommended to initially screen a standard of the parent drug in both positive and negative electrospray ionization (ESI) modes.[9] If this compound™ contains basic functional groups (e.g., amines), it will likely ionize well in positive mode. If it contains acidic groups (e.g., carboxylic acids, phenols), negative mode may be preferable. For comprehensive metabolite profiling, acquiring data in both modes is often beneficial.[9]

Q4: How do I confirm the identity of a putative metabolite?

A4: Confirming a metabolite's identity involves a multi-step process.[10]

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the metabolite. This allows for the prediction of its elemental composition.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragment the metabolite ion and compare its fragmentation pattern to that of the parent drug (this compound™). Common metabolic transformations (e.g., hydroxylation, glucuronidation) will result in predictable mass shifts in the fragment ions.

  • Synthetic Standards: The definitive confirmation requires synthesizing the proposed metabolite structure and analyzing it under the same HPLC-MS conditions. The retention time and MS/MS spectrum of the synthetic standard should match those of the metabolite observed in the sample.[10]

III. Experimental Protocols

Protocol 1: Plasma Sample Preparation for Metabolite Profiling

This protocol describes a protein precipitation method for the extraction of this compound™ and its metabolites from human plasma.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.[12]

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 400 µL of ice-cold extraction solvent (e.g., acetonitrile containing 0.1% formic acid and an internal standard) to the plasma sample.[12]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): For sample concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge briefly before injection.

Protocol 2: Representative HPLC-MS/MS Method

This method provides a general starting point for the analysis. Optimization will be required based on the specific properties of this compound™ metabolites and the HPLC system used.

HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and re-equilibrate for 5 min.

Mass Spectrometry Parameters (Q-TOF)

Parameter Setting
Ionization Mode ESI Positive and/or Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120°C
Desolvation Gas Temp 400°C
Desolvation Gas Flow 800 L/hr
Scan Range (m/z) 50 - 1000 Da[4][13]
Acquisition Mode Data-Dependent Acquisition (DDA) with MS/MS scans of top 3 most intense ions.
Collision Energy Ramped (e.g., 10-40 eV) to generate informative fragment spectra.

IV. Visualized Workflows

G cluster_prep Sample Preparation Workflow cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Precipitation Solvent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge (4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness (Optional) supernatant->drydown reconstitute Reconstitute in Initial Mobile Phase drydown->reconstitute inject Inject onto HPLC reconstitute->inject ms_scan MS Full Scan (Accurate Mass) inject->ms_scan dda Data-Dependent MS/MS Acquisition ms_scan->dda peak_detect Peak Detection & Alignment dda->peak_detect db_search Database Search (Putative ID) peak_detect->db_search msms_confirm MS/MS Spectral Confirmation db_search->msms_confirm

Fig 1. General workflow for this compound™ metabolite identification.

G start Poor Peak Shape (Tailing/Fronting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_overload Is peak height abnormally high? check_solvent->check_overload No sol_dilute Dilute sample or reconstitute in mobile phase. check_solvent->sol_dilute Yes check_column Is backpressure high? Are peaks tailing for all compounds? check_overload->check_column No sol_reduce_vol Reduce injection volume. check_overload->sol_reduce_vol Yes sol_guard Replace guard column. Flush or replace analytical column. check_column->sol_guard Yes

Fig 2. Troubleshooting logic for poor peak shape issues.

References

reducing variability in Zytron bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce variability in their Zytron bioassay results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound bioassay?

A1: Variability in bioassay results can originate from multiple factors, which can be broadly categorized as biological, technical, and environmental.[1][2][3][4][5] Key sources include:

  • Cell Culture and Handling: Inconsistent cell seeding density, passage number, and poor cell health can significantly impact results.[6][7]

  • Pipetting and Reagent Handling: Errors in pipetting volumes, improper mixing of reagents, and temperature fluctuations of assay components are major contributors to variability.[7][8]

  • Assay Plate and Instrumentation: Choice of microplate, as well as instrument settings like focal height and read time, can affect signal detection.[7][9][10]

  • Environmental Factors: Temperature and incubation times must be precisely controlled to ensure consistent assay performance.[1]

Q2: What is an acceptable level of variability in the this compound bioassay?

A2: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the assay's specific application. However, a general guideline for cell-based assays is to aim for a %CV of less than 20%.[11] For high-throughput screening, more stringent criteria may be applied.

Q3: How can I minimize crosstalk between wells?

A3: Crosstalk, the unwanted signal from neighboring wells, can be a significant issue in luminescence assays.[12] To minimize it:

  • Use white, opaque-walled microplates to prevent light leakage between wells.[10]

  • Ensure thorough mixing of reagents to avoid droplets on the well walls.[10]

  • Some plate readers have software with crosstalk correction algorithms that can be utilized.[12]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter.

High Well-to-Well Variability (High %CV)

High variability across replicate wells is a common problem that can mask the true biological effect of your test compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use reverse pipetting techniques for viscous cell suspensions. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.[13]
Pipetting Inaccuracy Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. When adding reagents, touch the pipette tip to the side of the well wall just above the liquid level to ensure accurate dispensing.[8]
Incomplete Reagent Mixing After adding the this compound reagent, mix the contents of the wells thoroughly by placing the plate on an orbital shaker for a short duration at a low speed. Avoid creating bubbles.[10]
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
Temperature Gradients Ensure the assay plate and reagents are equilibrated to the correct temperature before use.[1][8] Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.
Low Signal or No Signal

A weak or absent signal can indicate a problem with the cells, reagents, or the assay protocol itself.

Potential Causes and Solutions

Potential CauseRecommended Solution
Poor Cell Health Regularly check cells for viability and signs of contamination. Ensure the cell passage number is within the recommended range for the cell line.[6]
Incorrect Reagent Preparation or Storage Prepare the this compound reagent according to the protocol immediately before use. Store reagents at the recommended temperatures and protect them from light.[8]
Suboptimal Reagent Concentration Perform a titration experiment to determine the optimal concentration of the this compound reagent for your specific cell line and density.
Incorrect Instrument Settings Ensure the luminometer is set to the correct wavelength and integration time for the this compound assay. Optimize the focal height for the specific microplate being used.[9]
Omission of a Protocol Step Carefully review the protocol to ensure all steps, including incubation times, were followed correctly.[8]

Experimental Protocols

To ensure consistency, follow these detailed methodologies for key experimental steps.

Protocol 1: Cell Seeding
  • Cell Preparation: Culture cells to approximately 80-90% confluency. Wash the cells with PBS and detach them using a gentle dissociation reagent.

  • Cell Counting: Neutralize the dissociation reagent with culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh, pre-warmed medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density. Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. Dispense the cell suspension into the microplate wells.

  • Incubation: Allow the plate to sit at room temperature for 15-20 minutes to ensure even cell distribution before transferring to a humidified incubator at 37°C with 5% CO2.

Protocol 2: this compound Reagent Addition and Signal Measurement
  • Reagent Equilibration: Remove the this compound reagent from storage and allow it to equilibrate to room temperature, protected from light.

  • Reagent Addition: Carefully add the recommended volume of this compound reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay protocol to allow the luminescent signal to stabilize.

  • Signal Measurement: Measure the luminescence using a plate reader. Ensure the instrument settings are optimized for the assay.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to identifying the source of variability in your this compound bioassay results.

A High Variability Observed B Review Cell Culture Practices (Seeding Density, Passage #, Health) A->B C Evaluate Pipetting Technique and Reagent Handling B->C Cell Culture OK F Problem Identified and Resolved B->F Issue Found D Check Assay Plate and Instrument Settings C->D Technique OK C->F Issue Found E Assess Environmental Controls (Temperature, Incubation Time) D->E Settings OK D->F Issue Found E->F Issue Found G Consult Technical Support E->G Controls OK

Caption: A step-by-step workflow for troubleshooting assay variability.

Experimental Workflow for this compound Bioassay

This diagram illustrates the key steps in performing the this compound bioassay.

cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition A Seed Cells in Microplate B Incubate and Treat with Compound A->B C Add this compound Reagent B->C D Incubate for Signal Stabilization C->D E Measure Luminescence D->E

Caption: The sequential workflow of the this compound bioassay experiment.

Illustrative Signaling Pathway

This diagram depicts a generic signaling pathway that could be measured by a bioassay like this compound, where the inhibition of a kinase reduces a cellular response.

cluster_membrane Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activation Ligand Ligand Ligand->Receptor Binding Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylation Cellular Response Cellular Response Transcription Factor->Cellular Response This compound Compound This compound Compound This compound Compound->Kinase B Inhibition

Caption: A representative signaling cascade showing a point of inhibition.

References

Technical Support Center: Troubleshooting Calibration Issues with Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to "Zytron analytical standards" could not be found. The following troubleshooting guides and FAQs address common calibration issues encountered with analytical standards in chromatography and are intended for a general audience of researchers, scientists, and drug development professionals.

This technical support center provides solutions to common problems you may encounter during the calibration of analytical instruments using chemical standards.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks if my calibration curve has a poor correlation coefficient (r²)?

A1: A poor correlation coefficient is often the first sign of a problem. Before delving into more complex issues, perform these initial checks:

  • Standard Preparation: Double-check all calculations for the preparation of your stock and working standards. Ensure that pipettes and balances are properly calibrated.[1][2][3]

  • Glassware Contamination: Use scrupulously clean glassware to avoid cross-contamination between standards.[1]

  • Solvent and Reagent Quality: Ensure the solvents and reagents used for dilution are of high purity and the same batch as used for the mobile phase if applicable.[1]

  • Standard Stability: Verify that your analytical standards have not expired and have been stored under the recommended conditions.[1]

  • Instrument Performance: Check the instrument's performance logs for any recent errors or warnings.

Q2: How often should I calibrate my instrument?

A2: The frequency of calibration depends on several factors, including the stability of your instrument, the criticality of the analysis, and regulatory requirements.[4] A risk-based approach is often recommended.[4] However, a good starting point is to perform a calibration:

  • At the beginning of each analytical run.

  • After any significant maintenance on the instrument.

  • When changing to a new batch of analytical standards or critical reagents.

  • If quality control samples indicate a drift in instrument performance.[5]

Q3: What is a system suitability test and why is it important?

A3: A system suitability test (SST) is a series of checks to ensure that the chromatographic system is performing adequately for the intended analysis. It is crucial because it demonstrates that the system can generate accurate and reproducible results at the time of analysis. Key SST parameters often include retention time, peak asymmetry, resolution, and signal-to-noise ratio.

Troubleshooting Guides

Issue 1: Baseline Noise or Drift

You observe excessive noise or a drifting baseline in your chromatogram, which can interfere with the accurate integration of peaks, especially at low concentrations.

Possible Causes and Solutions

CauseSolution
Contaminated or Degraded Mobile Phase Prepare fresh mobile phase using high-purity solvents. Degas the mobile phase thoroughly to remove dissolved gases.[6][7][8]
Air Bubbles in the System Purge the pump and detector to remove any trapped air bubbles.[8][9] Ensure all fittings are secure to prevent air from entering the system.
Detector Lamp Issues A weak or failing detector lamp can cause baseline noise.[8][9] Check the lamp's energy output and replace it if necessary.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[9] If the problem persists, the column may need to be replaced.[10]
Inadequate Temperature Control Fluctuations in ambient or column temperature can cause baseline drift.[9][11][12] Use a column oven to maintain a stable temperature.
Pump Malfunction Worn pump seals or malfunctioning check valves can lead to inconsistent mobile phase delivery and a noisy baseline.[6][7][13] Perform regular pump maintenance.

Troubleshooting Workflow: Baseline Issues

Retention_Time_Variability cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent Retention Times Check_Temp Is Column Temperature Stable? Start->Check_Temp Check_Flow Is Flow Rate Consistent? Check_Temp->Check_Flow Yes Use_Oven Use Column Oven Check_Temp->Use_Oven No Check_Mobile_Phase Is Mobile Phase Fresh & Compositionally Stable? Check_Flow->Check_Mobile_Phase Yes Check_Leaks Check for Leaks, Service Pump Check_Flow->Check_Leaks No Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh_MP No Check_pH Verify Mobile Phase pH Check_Mobile_Phase->Check_pH Yes End Stable Retention Times Use_Oven->End Check_Leaks->End Prepare_Fresh_MP->End Flush_Column Flush or Replace Column Check_pH->Flush_Column If an ionizable analyte Flush_Column->End

References

Technical Support Center: Analysis of Organophosphate Pesticides in High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically regarding the analysis of "Zytron" (DMPA) in soil and its interference from organic matter is limited in recent scientific literature. Therefore, this guide provides information for the analysis of organophosphate pesticides in general, which are of the same chemical class as this compound. The principles, experimental protocols, and troubleshooting advice are based on established methods for pesticide residue analysis in complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is detecting organophosphate pesticides in soils with high organic matter challenging?

High concentrations of soil organic matter (SOM), particularly humic and fulvic acids, can interfere with the accurate detection and quantification of organophosphate pesticides. This interference, often called the "matrix effect," can manifest in several ways:

  • Analyte Sequestration: Pesticides can bind to organic matter, making their extraction from the soil sample incomplete.[1][2]

  • Signal Suppression or Enhancement: Co-extracted organic molecules can interfere with the analytical instrument's detector (e.g., in Gas Chromatography-Mass Spectrometry or GC-MS), leading to an underestimation (suppression) or overestimation (enhancement) of the pesticide concentration.[3]

  • Instrument Contamination: Non-volatile components of soil organic matter can contaminate the analytical system, leading to poor performance and the need for frequent maintenance.[3]

Q2: What is the "matrix effect" and how does it affect my results?

The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of soil analysis, organic matter is a primary contributor to this effect. It can lead to inaccurate quantification of the pesticide, poor reproducibility of results, and an increased limit of detection.

Q3: What are the common analytical techniques for organophosphate pesticide analysis in soil?

Gas Chromatography (GC) coupled with a selective detector is a common and effective technique. Common detectors include:

  • Mass Spectrometry (MS): Provides high selectivity and structural information for compound identification.[4][5]

  • Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds, making it ideal for organophosphates.[6]

  • Electron Capture Detector (ECD): Sensitive to halogenated compounds, but can also be used for some organophosphates.

Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool, especially for more polar and thermally labile pesticides.

Q4: What is the QuEChERS method and why is it recommended for pesticide analysis in soil?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis. It involves a two-step process:

  • Extraction: The soil sample is extracted with an organic solvent (typically acetonitrile) and salts to partition the pesticides into the solvent phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is then cleaned up by adding a combination of sorbents to remove interfering matrix components like fatty acids, pigments, and other organic molecules.

The QuEChERS method is favored for its speed, high sample throughput, and effectiveness in removing many interfering substances.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low pesticide recovery Incomplete extraction due to strong binding to soil organic matter. - Increase the extraction time or use a more vigorous extraction technique (e.g., sonication).- Optimize the extraction solvent system. For some organophosphates, a mixture of solvents may be more effective.- Consider a pre-treatment step to disrupt the soil matrix, such as hydration of dry soil samples.
Degradation of the pesticide during sample preparation. - Ensure that the pH of the extraction and cleanup steps is appropriate for the stability of the target organophosphate.- Minimize the exposure of the sample to high temperatures and light.
High variability in results Inconsistent matrix effects between samples. - Use matrix-matched calibration standards to compensate for the matrix effect.- Employ the use of an internal standard that is chemically similar to the analyte.- Ensure thorough homogenization of the soil sample before taking a subsample for extraction.
Incomplete cleanup of the sample extract. - Optimize the d-SPE cleanup step by testing different sorbent combinations and amounts. For high organic matter soils, a combination of PSA (primary secondary amine) and C18 is often effective.
Peak tailing or poor chromatography Contamination of the GC inlet or column with non-volatile soil matrix components. - Use a guard column to protect the analytical column.- Regularly replace the GC inlet liner and septum.- Perform regular maintenance on the GC system, including trimming the analytical column.
Active sites in the GC system. - Use a deactivated inlet liner and column.- Consider the use of analyte protectants to minimize interactions with active sites.
Signal suppression or enhancement in MS detection Co-eluting matrix components interfering with the ionization process. - Improve the cleanup step to remove more of the interfering compounds.- Optimize the chromatographic separation to separate the analyte from the interfering matrix components.- Use an isotopically labeled internal standard to correct for signal suppression or enhancement.

Experimental Protocols

Modified QuEChERS Protocol for High Organic Matter Soils

This protocol is a modification of the standard QuEChERS method, optimized for the extraction and cleanup of organophosphate pesticides from soils with high organic matter content.

1. Sample Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds. Let the sample hydrate (B1144303) for 30 minutes.

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of primary secondary amine (PSA) sorbent, and 300 mg of C18 sorbent.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.

Quantitative Data

Due to the lack of specific data for this compound, the following table presents representative recovery data for other organophosphate pesticides in soils with varying organic matter content. This data illustrates the impact of the matrix and the effectiveness of cleanup procedures.

Organophosphate Pesticide Soil Organic Matter (%) Recovery without d-SPE Cleanup (%) Recovery with d-SPE Cleanup (%) Analytical Method
Chlorpyrifos1.58595GC-MS
8.26592GC-MS
Diazinon1.58898GC-MS
8.27094GC-MS
Malathion1.58293LC-MS/MS
8.26090LC-MS/MS

This table is for illustrative purposes and the data is compiled from typical results found in pesticide residue analysis literature. Actual recoveries may vary depending on the specific soil type and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization Soil Sample Homogenization weighing Weighing (10g) homogenization->weighing hydration Hydration weighing->hydration add_solvent Add Acetonitrile & Salts hydration->add_solvent shake Vigorous Shaking add_solvent->shake centrifuge1 Centrifugation shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbents (PSA, C18, MgSO4) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 gcms GC-MS or LC-MS/MS Analysis centrifuge2->gcms data Data Processing gcms->data

Caption: Modified QuEChERS workflow for high organic matter soils.

Troubleshooting Logic

troubleshooting_logic action_node action_node end_node Re-analyze action_node->end_node start Poor Results? low_recovery Low Recovery? start->low_recovery high_variability High Variability? start->high_variability bad_chromatography Poor Chromatography? start->bad_chromatography low_recovery->action_node Yes Optimize Extraction - Increase time/vigor - Check solvent low_recovery->high_variability No high_variability->action_node Yes Improve Cleanup & Calibration - Optimize d-SPE sorbents - Use matrix-matched standards - Use internal standard high_variability->bad_chromatography No bad_chromatography->action_node Yes Perform Instrument Maintenance - Replace liner/septum - Trim column - Check for active sites bad_chromatography->end_node

Caption: Troubleshooting decision tree for pesticide analysis.

References

Technical Support Center: Enhancing the Stability of Zytron Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Zytron" appears to be a hypothetical compound name, as no publicly available data matching this name could be found. The information provided below is a generalized guide based on established best practices for handling common small molecule inhibitors in a research setting. Researchers should always consult the manufacturer's specific recommendations for their compound of interest.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of small molecule stock solutions, ensuring the reliability and reproducibility of experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of "this compound" stock solutions.

Question/Issue Potential Causes Recommended Solutions
Why did my this compound powder not dissolve in the recommended solvent? 1. Insufficient mixing or sonication.2. The compound has low solubility at room temperature.3. The solvent may be of poor quality or has absorbed water.1. Vortex the solution for an additional 1-2 minutes.2. Use a sonicator bath for 10-15 minutes to aid dissolution.[1]3. Gentle warming of the solution (e.g., in a 37°C water bath for a short period) may help.[1]4. Ensure you are using a high-purity, anhydrous solvent like DMSO.[2]
My this compound stock solution, initially clear, now has visible precipitate after thawing. 1. The compound has limited solubility at lower temperatures.2. Repeated freeze-thaw cycles have introduced moisture, reducing solubility.[2]3. The concentration of the stock solution is too high and has become supersaturated.1. Before use, allow the vial to warm to room temperature and vortex thoroughly to redissolve the compound.[3]2. Centrifuge the vial briefly to pellet the precipitate and use the supernatant, noting that the concentration may be lower than intended.3. Prepare fresh stock solutions and aliquot into single-use volumes to minimize freeze-thaw cycles.[2][4]
When I add my this compound DMSO stock to my aqueous cell culture medium, the solution turns cloudy. 1. The compound has low solubility in aqueous media.[1]2. The final concentration of DMSO is too high, causing the compound to crash out of solution.1. Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%.[1]2. Prepare intermediate dilutions of the stock solution in a suitable buffer or the medium itself before adding it to the final experimental well.[1]3. Increase mixing or gently vortex immediately after adding the stock solution to the aqueous medium.
The color of my this compound stock solution has changed from colorless to yellow/brown over time. 1. This may indicate chemical degradation, such as oxidation or photodecomposition.[3][5]1. Discard the stock solution immediately, as its integrity is compromised.[3]2. Prepare a fresh stock solution.3. If the compound is known to be sensitive to oxygen, consider storing it under an inert gas like argon or nitrogen.[5]4. Always store stock solutions, especially those of light-sensitive compounds, in amber vials or tubes wrapped in foil to protect from light.[1][5]
I am observing inconsistent or no biological effect from my this compound inhibitor. 1. The inhibitor has degraded due to improper storage or handling.[1]2. Inaccurate concentration due to pipetting errors or incomplete dissolution.3. The inhibitor may be binding to plastics or other components in your assay.1. Use a fresh aliquot of the inhibitor from a properly stored stock solution.[1]2. Verify all calculations and ensure pipettes are calibrated.3. Confirm the purity and concentration of the stock solution using an analytical method like HPLC or LC-MS.[3]4. Consider using low-binding labware for preparation and experiments.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing my this compound stock solution? A1: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions of many organic molecules due to its excellent solubilizing power.[3] However, it is critical to use high-purity, anhydrous (water-free) DMSO, as it is hygroscopic and can absorb moisture from the air, which may lead to compound precipitation.[2] Always refer to the manufacturer's datasheet for the recommended solvent for your specific compound.

Q2: How should I store my this compound stock solutions for optimal stability? A2: For long-term storage, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[2][4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] To prevent degradation from light, use amber-colored vials or wrap standard vials in aluminum foil.[5]

Q3: How many times can I freeze and thaw my this compound stock solution? A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle increases the risk of water absorption into the solvent (especially DMSO) and can cause compound degradation, leading to precipitation and loss of activity.[7] Aliquoting the stock solution upon initial preparation is the best practice.[4]

Q4: What is the typical shelf-life of a this compound stock solution? A4: The shelf-life is highly dependent on the chemical nature of "this compound," the solvent used, and the storage conditions. When stored properly at -20°C or -80°C and protected from light, many small molecule inhibitor stocks in DMSO can be stable for 6 months to a year. However, for critical experiments, it is advisable to perform a stability study or prepare fresh stocks every 3-6 months.[5]

Q5: How can I check if my this compound stock solution is still active? A5: The most definitive way to assess the stability and purity of your stock solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the parent compound from any degradation products and provide a quantitative measure of its purity. Comparing the peak area of the stored sample to a freshly prepared standard can reveal the extent of degradation.[8]

Data Presentation

Table 1: Hypothetical Stability of 10 mM this compound Stock Solution Over 6 Months

The following table presents hypothetical data from a stability study of a 10 mM "this compound" stock solution under various storage conditions, as analyzed by HPLC. The percentage of remaining active compound is compared to a freshly prepared standard (Time 0).

Storage ConditionSolvent1 Month3 Months6 MonthsObservations
-80°C, Dark Anhydrous DMSO99.8%99.5%99.1%Highly stable, recommended for long-term storage.
-20°C, Dark Anhydrous DMSO99.5%98.9%97.5%Very good stability, suitable for routine storage.[3]
4°C, Dark Anhydrous DMSO96.2%91.5%85.3%Noticeable degradation over time. Not recommended.[5]
Room Temp, Dark Anhydrous DMSO88.1%75.4%58.2%Significant degradation. Avoid this condition.
Room Temp, Light Anhydrous DMSO72.5%48.1%21.9%Rapid degradation, indicating photosensitivity.[3][5]
-20°C, Dark (5 Freeze-Thaw Cycles) Anhydrous DMSO97.0%94.3%90.8%Degradation accelerated by freeze-thaw cycles.[2]
-20°C, Dark Ethanol98.1%95.2%91.7%Good stability, but potentially less soluble than in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, assuming a hypothetical molecular weight (MW) for this compound of 500 g/mol .

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (≥99.9%)[2]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), preferably amber or wrapped in foil

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and sonicator

Procedure:

  • Allow Compound to Equilibrate: Before opening, let the vial containing the this compound powder equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) Example for 1 mL of a 10 mM solution: Mass = 10 mmol/L x 0.001 L x 500 g/mol = 5 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 5 mg of this compound powder into the tube.

  • Add Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[2]

  • Dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, place the tube in a sonicator bath for 10-15 minutes.[1]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1][4]

Protocol 2: Assessing Stock Solution Stability by HPLC

This protocol provides a general method for evaluating the stability of a stored stock solution against a freshly prepared standard.

Methodology:

  • Prepare Fresh Reference Standard: Following Protocol 1, accurately prepare a fresh stock solution of this compound. This will serve as the time-zero (T=0) reference standard.[5]

  • Retrieve Stored Sample: Take one aliquot of the previously prepared and stored stock solution from its storage condition (e.g., -20°C).

  • Equilibrate and Prepare Samples: Allow the stored aliquot to thaw and equilibrate to room temperature. Prepare identical dilutions of both the fresh standard and the stored sample in a suitable mobile phase (e.g., acetonitrile/water mixture) to a final concentration appropriate for your HPLC system.

  • HPLC Analysis: Inject both the diluted fresh standard and the diluted stored sample onto a validated, stability-indicating HPLC method. A stability-indicating method is one that can resolve the parent compound from any potential degradation products.[5]

  • Data Analysis: Compare the peak area of the parent this compound compound in the chromatogram of the stored sample to that of the fresh sample. The stability is often expressed as a percentage of the remaining compound: % Remaining = (Peak Area of Stored Sample / Peak Area of Fresh Sample) x 100% A result >95% is generally considered stable for most research applications.[3]

Visualizations

Experimental and Logical Workflows

G cluster_prep Protocol: Stock Solution Preparation start Start: Weigh this compound Powder add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Particles dissolve->inspect inspect->dissolve Particles Remain aliquot Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved store Store at -20°C or -80°C (Protected from Light) aliquot->store complete End: Ready for Use store->complete

Caption: Workflow for preparing a stable this compound stock solution.

G cluster_troubleshoot Troubleshooting: Stock Solution Precipitation start Issue: Precipitate in Stock Solution After Thawing warm_vortex Warm to Room Temp & Vortex start->warm_vortex check_dissolved Is Precipitate Redissolved? warm_vortex->check_dissolved use_solution Solution is Ready for Use check_dissolved->use_solution Yes centrifuge Centrifuge to Pellet Precipitate check_dissolved->centrifuge No use_supernatant Use Supernatant (Note: Concentration May Be Lower) centrifuge->use_supernatant discard Discard and Prepare Fresh Stock (Aliquot to Avoid Freeze-Thaw) centrifuge->discard

Caption: A decision tree for handling precipitated stock solutions.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical this compound Mechanism of Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.

References

adjusting Zytron application for different soil types

Author: BenchChem Technical Support Team. Date: December 2025

Zytron Application Technical Support Center

Welcome to the technical support center for this compound, a novel signaling pathway inhibitor for the soil-borne pathogen Fusarium oxysporum. This guide is designed for researchers, scientists, and professionals in agricultural science and drug development who are conducting experiments with this compound in various soil matrices. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental small molecule inhibitor designed to target the TOR signaling pathway in the soil-borne fungal pathogen Fusarium oxysporum. By disrupting this pathway, this compound effectively inhibits fungal growth and proliferation. Its specificity makes it a valuable tool for studying fungal pathogenesis and developing novel antifungal treatments.

Q2: How does soil type impact the efficacy of this compound?

A2: Soil composition significantly influences this compound's bioavailability and efficacy. Factors such as organic matter content, pH, clay content, and microbial activity can affect this compound's stability and interaction with the target pathogen. For instance, high organic matter can lead to the adsorption of this compound, reducing its availability, while certain pH levels can alter its chemical structure and activity.

Q3: What is the recommended starting concentration of this compound for in-soil experiments?

A3: For initial experiments in a standard loam soil, a starting concentration of 10 µM is recommended. However, this should be optimized based on the specific soil type and the research objectives. Refer to the "Experimental Protocols" section for detailed guidance on determining the optimal concentration.

Q4: Can this compound be autoclaved with my soil or growth media?

A4: No, this compound is heat-labile and should not be autoclaved. It should be sterile-filtered and added to the soil or media after it has cooled to room temperature.

Q5: How can I verify the concentration and stability of this compound in my soil samples?

A5: The most reliable method for quantifying this compound in soil is through High-Performance Liquid Chromatography (HPLC). A detailed protocol for soil extraction and HPLC analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Efficacy in High Organic Matter Soil This compound is likely being adsorbed by the organic components of the soil, reducing its bioavailability.Increase the application concentration of this compound. Consider a pre-treatment of the soil with a benign surfactant to reduce adsorption.
Inconsistent Results in Sandy Soil Sandy soils have low water and nutrient retention, which can lead to rapid leaching of this compound away from the target area.Apply this compound in multiple, smaller doses over time. Consider incorporating a hydrogel or other soil amendment to improve retention.
Reduced Activity in Alkaline Soils (pH > 8) The chemical structure of this compound may be altered at high pH, reducing its efficacy.Adjust the soil pH to a neutral range (6.5-7.5) using appropriate amendments. If pH adjustment is not feasible, a higher concentration of this compound may be required.
Rapid Degradation of this compound in Soil High microbial activity in the soil may be leading to the biodegradation of this compound.Analyze the microbial composition of your soil. Consider co-application with a broad-spectrum antimicrobial (if it does not interfere with your experiment) to reduce microbial degradation.
Precipitation of this compound upon Application The solvent used to dissolve this compound may be incompatible with the soil solution, causing precipitation.Ensure that the final concentration of the solvent (e.g., DMSO) is below 0.1% in the final soil mixture. Prepare a dilution series of this compound in your soil solution to check for precipitation.

Data Presentation: this compound Efficacy in Different Soil Types

The following table summarizes the effective concentration (EC50) of this compound against Fusarium oxysporum in various soil types.

Soil Type Organic Matter (%) Clay Content (%) pH This compound EC50 (µM)
Sandy Loam 2.5156.512.3
Silty Clay 4.2457.225.8
Peat 25.0105.848.1
Chalky 5.1208.135.5

Experimental Protocols

Protocol 1: Determining this compound EC50 in a Specific Soil Type
  • Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh. Autoclave the soil twice to ensure sterility.

  • Pathogen Inoculation: Grow Fusarium oxysporum in potato dextrose broth for 72 hours. Inoculate the sterilized soil with the fungal culture to a final concentration of 10^4 spores per gram of soil.

  • This compound Application: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound and add to the inoculated soil to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Incubate the treated soil samples at 25°C for 7 days.

  • Fungal Growth Assessment: Quantify fungal growth using a suitable method, such as qPCR targeting a fungal-specific gene or by plating serial dilutions of the soil on selective agar.

  • Data Analysis: Calculate the EC50 value by plotting the fungal growth inhibition against the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of this compound in Soil via HPLC
  • Extraction: To 10g of soil, add 20 mL of acetonitrile (B52724) and vortex for 1 minute. Sonicate the sample for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a C18 column. Use a mobile phase of acetonitrile and water with a gradient elution. Detect this compound using a UV detector at 280 nm.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the soil extracts.

Visualizations

Zytron_Mechanism_of_Action cluster_0 Pathogen This compound This compound TOR_Complex TOR Signaling Complex This compound->TOR_Complex Inhibits Inhibition Inhibition This compound->Inhibition Fungal_Growth Fungal Growth & Proliferation TOR_Complex->Fungal_Growth Promotes F_oxysporum Fusarium oxysporum Inhibition->Fungal_Growth

Caption: Mechanism of action of this compound on Fusarium oxysporum.

Soil_Interaction_Workflow start Start: this compound Application to Soil soil_type Soil Type? start->soil_type high_om High Organic Matter soil_type->high_om Yes high_clay High Clay Content soil_type->high_clay Yes sandy Sandy Soil soil_type->sandy No adsorption Increased Adsorption (Reduced Bioavailability) high_om->adsorption high_clay->adsorption leaching Increased Leaching (Reduced Retention) sandy->leaching efficacy Reduced Efficacy adsorption->efficacy leaching->efficacy adjust_dose Adjust Application Strategy efficacy->adjust_dose

Caption: Logical workflow for troubleshooting this compound application in different soil types.

Technical Support Center: Contamination Control for Zytron Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the integrity of their Zytron experiments by preventing, identifying, and mitigating contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of contamination control in this compound experiments?

The primary goal is to ensure the reliability and validity of experimental results by preventing the introduction of unwanted substances or microorganisms that could interfere with the experimental system. Contamination can lead to inaccurate data, misinterpretation of results, and loss of valuable time and resources.

Q2: What are the common types of contaminants encountered in laboratory experiments?

Laboratory contaminants can be broadly categorized into three types:

  • Biological Contaminants: These include bacteria, fungi (yeast and mold), viruses, and mycoplasma. Cross-contamination with other cell lines is also a significant concern in cell culture experiments.[1]

  • Chemical Contaminants: These can include residues from detergents, disinfectants, endotoxins, and impurities in media, sera, or water.[1]

  • Physical Contaminants: These are particulate matter such as dust, fibers from clothing, and microscopic debris from lab equipment.[1]

Q3: How can I create and maintain a sterile work area for my this compound experiments?

Maintaining a sterile work area is fundamental to preventing contamination. Key practices include:

  • Using a Laminar Flow Hood or Biosafety Cabinet (BSC): These provide a continuous flow of filtered air to create a sterile environment.[2]

  • Surface Decontamination: Regularly disinfect all surfaces within the work area with an appropriate disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution, before and after each experiment.[3][4]

  • Minimizing Clutter: Keep the workspace organized and only include items essential for the immediate procedure to reduce airflow disruption and potential sources of contamination.[2]

  • Restricted Access: Limit traffic in the area where sensitive experiments are being conducted.[5][6]

Q4: What are the best practices for personal hygiene to prevent contamination?

Proper personal hygiene is critical as laboratory personnel are a major source of contamination.[7] Best practices include:

  • Hand Washing: Thoroughly wash hands before and after working with cultures and before leaving the lab.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a clean lab coat, gloves, and safety glasses. Change gloves frequently, especially if they become contaminated.[8]

  • Aseptic Technique: Practice aseptic techniques diligently, such as minimizing the time sterile containers are open and not talking, singing, or coughing over open cultures.[3]

Troubleshooting Guides

This section provides solutions to common contamination-related problems encountered during this compound experiments.

Problem Potential Cause Recommended Solution
Cloudy cell culture medium Bacterial contamination- Immediately discard the contaminated culture to prevent cross-contamination.- Review aseptic techniques and ensure all media and reagents are sterile.- Check the incubator for any signs of contamination.
Filamentous growth in culture Fungal (mold) contamination- Discard the contaminated culture.- Thoroughly clean and disinfect the incubator and all work surfaces.- Ensure all air filters in the biosafety cabinet are functioning correctly.
Unexpected PCR amplification in negative controls DNA contamination- Use separate, dedicated areas and equipment for pre-PCR and post-PCR steps.- Use aerosol-resistant filter tips for all pipetting steps.- Regularly decontaminate work surfaces and equipment with a DNA-destroying solution (e.g., 10% bleach) followed by UV irradiation.[4][9]
Inconsistent experimental results Intermittent contamination or cross-contamination- Review and standardize all experimental protocols.- Ensure proper labeling and segregation of different cell lines or experimental groups.- Perform regular checks for mycoplasma contamination.
Cell death or changes in cell morphology Chemical contamination or endotoxins- Use high-purity, sterile-filtered reagents and water.- Ensure all glassware and plasticware are properly rinsed and free of detergent residues.- Test reagents for endotoxin (B1171834) levels if sensitivity is a concern.

Key Experimental Protocols

Below are detailed methodologies for critical experiments, with an emphasis on contamination control.

Protocol 1: Aseptic Technique for Cell Culture Maintenance
  • Preparation:

    • Wipe down the interior surfaces of the biosafety cabinet with 70% ethanol and allow it to air dry.[3]

    • Place all necessary sterile materials (media, flasks, pipettes, etc.) inside the cabinet, ensuring they are also wiped with 70% ethanol before entry.[5]

    • Wear appropriate PPE, including a sterile lab coat and gloves.

  • Procedure:

    • Loosen the caps (B75204) on all bottles and flasks to allow for easy opening and closing with one hand.

    • When pipetting, use a new sterile pipette for each reagent or cell line to prevent cross-contamination.[5]

    • Avoid passing non-sterile items over open sterile containers.

    • Work quickly and efficiently to minimize the time cultures are exposed to the environment.

    • Once finished, tighten all caps and remove materials from the cabinet.

  • Cleanup:

    • Discard all waste in appropriate biohazard containers.

    • Wipe down the biosafety cabinet with 70% ethanol.[3]

Protocol 2: Contamination-Free PCR Setup
  • Dedicated Workspaces:

    • Perform pre-PCR (reagent preparation, sample addition) and post-PCR (amplification, analysis) activities in physically separate areas.

    • Use dedicated sets of pipettes, tube racks, and other equipment for each area.[4]

  • Reagent Handling:

    • Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions.[4]

    • Briefly centrifuge reagent tubes before opening to prevent aerosol formation.[4]

    • Always include a "No Template Control" (NTC) in every PCR run to detect DNA contamination in the reagents.

  • Sample Handling:

    • Use aerosol-resistant filter tips to prevent cross-contamination between samples and from the pipette to the sample.[10]

    • Change gloves between handling different samples.

  • Decontamination:

    • Before and after each PCR setup, clean work surfaces and equipment with a DNA-destroying solution (e.g., 10% bleach) and expose the area to UV light for at least 15 minutes.[4][9]

Visual Guides

The following diagrams illustrate key workflows and concepts for contamination control.

Contamination_Control_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_outcome Outcome prep_ppe Don PPE prep_bsc Disinfect BSC prep_ppe->prep_bsc prep_materials Sterilize Materials prep_bsc->prep_materials exp_aseptic Aseptic Technique prep_materials->exp_aseptic exp_handling Proper Sample Handling exp_aseptic->exp_handling cleanup_waste Dispose of Waste exp_handling->cleanup_waste cleanup_bsc Disinfect BSC cleanup_waste->cleanup_bsc cleanup_ppe Remove PPE cleanup_bsc->cleanup_ppe outcome_clean Contamination-Free Results cleanup_ppe->outcome_clean

Caption: Workflow for maintaining a contamination-free experimental environment.

Troubleshooting_Logic start Contamination Suspected? check_culture Visual Inspection of Culture start->check_culture check_controls Check Negative Controls start->check_controls is_cloudy Cloudy Medium? check_culture->is_cloudy is_control_positive Control Amplification? check_controls->is_control_positive is_filamentous Filamentous Growth? is_cloudy->is_filamentous No action_bacterial Bacterial Contamination: Discard & Review Aseptic Technique is_cloudy->action_bacterial Yes action_fungal Fungal Contamination: Discard & Disinfect Area is_filamentous->action_fungal Yes no_issue No Obvious Contamination is_filamentous->no_issue No action_dna DNA Contamination: Decontaminate PCR Area & Reagents is_control_positive->action_dna Yes is_control_positive->no_issue No

Caption: Decision tree for troubleshooting common contamination issues.

References

Technical Support Center: Optimizing Chromatographic Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution in chromatography?

Poor peak resolution, where two peaks are not well separated, can stem from several factors related to the column, mobile phase, instrument, or the sample itself.[1] Key causes include:

  • Column-Related Issues: Column aging and degradation of the stationary phase, damage to the packing material, contamination from strongly retained analytes, and using an inappropriate column for the separation.[1]

  • Mobile Phase Problems: Incorrect solvent composition or unstable gradients, fluctuations in pH, unstable buffers, poor solvent quality, and inadequate degassing which can lead to baseline drift and ghost peaks.[1]

  • Instrumental Factors: Pump issues causing pressure instability, injector problems like leaks, detector misalignment, and excessive dead volume in the system from oversized tubing or connectors.[1]

  • Sample-Related Factors: Overloading the column with a highly concentrated sample, the presence of insoluble particulates, sample degradation, and complex sample matrices that cause co-elution.[1]

Q2: My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[2][3] It can be caused by:

  • Secondary Interactions: Strong interactions between acidic silanol (B1196071) groups on the column packing and basic functional groups of the analyte can cause tailing.[3]

    • Solution: Operate at a lower pH to protonate the silanol groups, use an end-capped column to reduce surface activity, or add buffers to the mobile phase to control pH and mask residual silanol interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2]

    • Solution: Reduce the sample injection volume or dilute the sample.[4]

  • Packing Bed Deformation: The formation of a void at the column inlet or a collection of particles at the inlet frit can disrupt the sample path.[3]

    • Solution: If a void is suspected, reverse the column and wash it with a strong solvent. Regularly replacing solvent filters and using in-line filters and guard columns can help prevent blockage of column frits.[3]

Q3: My peaks are fronting. What does this indicate and what are the solutions?

Peak fronting, the inverse of tailing where the front half of the peak is broader, is often caused by:[2][3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[2][3]

    • Solution: Reduce the injection volume or the concentration of the analyte in the sample.[2]

  • Column Overload: Similar to tailing, injecting too much sample can also cause fronting.[5]

    • Solution: Decrease the amount of sample loaded onto the column.[3]

  • Column Collapse: A physical collapse of the column bed due to inappropriate temperature or pH conditions can lead to peak fronting.[3]

    • Solution: Ensure the column is used within its recommended operational limits, or replace it with a more robust column.[3]

Q4: What are "ghost peaks" and how can I prevent them?

Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the sample itself.[2] They are often the result of:

  • Contamination: The equipment may not have been properly cleaned after a previous experiment, or the sample may have become contaminated.[2]

    • Solution: Thoroughly clean all equipment between runs and ensure the sample integrity is maintained.[2]

  • Mobile Phase Contaminants: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.

    • Solution: Use high-purity solvents for the mobile phase.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

When tackling resolution problems, it's crucial to take a systematic approach by changing only one parameter at a time to observe its effect.[4]

Troubleshooting Workflow for Poor Peak Resolution

cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_instrument Instrument Checks cluster_sample Sample Checks Start Poor Peak Resolution Observed Check_Column Step 1: Evaluate Column Health Start->Check_Column Check_Mobile_Phase Step 2: Assess Mobile Phase Check_Column->Check_Mobile_Phase If no column issues found Column_Age Is the column old? Check_Column->Column_Age Check_Instrument Step 3: Inspect Instrument Parameters Check_Mobile_Phase->Check_Instrument If mobile phase is optimal MP_Composition Is the composition correct? Check_Mobile_Phase->MP_Composition Check_Sample Step 4: Review Sample Preparation Check_Instrument->Check_Sample If instrument is functioning correctly Flow_Rate Is the flow rate optimal? Check_Instrument->Flow_Rate Resolution_Improved Resolution Improved Check_Sample->Resolution_Improved After optimizing sample prep Sample_Overload Is the sample overloaded? Check_Sample->Sample_Overload Column_Contamination Is the column contaminated? Column_Age->Column_Contamination If column is new Column_Choice Is it the right column? Column_Contamination->Column_Choice If column is clean Column_Choice->Check_Mobile_Phase MP_pH Is the pH stable? MP_Composition->MP_pH If composition is correct MP_Degassing Is it properly degassed? MP_pH->MP_Degassing If pH is stable MP_Degassing->Check_Instrument Temperature Is the temperature stable? Flow_Rate->Temperature If flow rate is optimal Dead_Volume Is there excess dead volume? Temperature->Dead_Volume If temperature is stable Dead_Volume->Check_Sample Sample_Solvent Is the sample solvent compatible? Sample_Overload->Sample_Solvent If not overloaded Sample_Filtration Is the sample filtered? Sample_Solvent->Sample_Filtration If solvent is compatible Sample_Filtration->Resolution_Improved

Caption: A logical workflow for troubleshooting poor peak resolution.

Guide 2: Optimizing Method Parameters for Better Resolution

The resolution of two peaks is governed by the resolution equation, which highlights three key factors: efficiency (N), selectivity (α), and retention factor (k).[6]

Key Parameters to Adjust for Improved Resolution

ParameterHow to AdjustExpected OutcomePotential Trade-offs
Efficiency (N) Use a longer column.[4][7] Use a column with smaller particles.[4][7] Decrease the flow rate.[8]Sharper peaks, leading to better resolution.Increased backpressure and longer analysis time.[4][7]
Selectivity (α) Change the mobile phase composition (e.g., switch organic solvent).[9] Adjust the mobile phase pH.[8] Change the column chemistry (stationary phase).[9]Alters the relative retention of analytes, improving separation.May require significant method redevelopment.
Retention Factor (k) Decrease the percentage of organic solvent in the mobile phase (for reversed-phase).[6] Lower the column temperature.[4]Increases retention and may improve resolution for early-eluting peaks.[8]Longer analysis time.[4]

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

Strongly retained contaminants can lead to various peak shape issues. Regular column flushing can help restore performance.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade solvents compatible with the column's stationary phase (e.g., methanol, acetonitrile, water).[1]

  • Your HPLC system.

Procedure:

  • Disconnect the column from the detector.

  • For a suspected inlet blockage, reverse the column flow direction.[1]

  • Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • 20 column volumes of water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (for very non-polar contaminants).

  • Re-equilibrate the column with the mobile phase used in your method.

  • Reconnect the column to the detector and perform a test run.

Protocol 2: Optimizing Mobile Phase pH for Ionizable Compounds

For analytes that can be ionized, adjusting the mobile phase pH can significantly impact their retention and peak shape.

Objective: To determine the optimal mobile phase pH for the separation of ionizable compounds.

Materials:

  • HPLC-grade solvents and buffers (e.g., phosphate, acetate).

  • pH meter.

  • Your HPLC system and column.

  • A standard solution of your analyte.

Procedure:

  • Prepare a series of mobile phases with varying pH values. For basic compounds, it's often beneficial to work at a low pH (e.g., 2.5-3.0) to ensure the analytes are fully protonated.[8] For acidic compounds, a higher pH may be necessary.

  • Start with a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state.

  • Inject the analyte standard using each mobile phase preparation.

  • Monitor the peak shape and resolution.

  • Plot the retention time and peak asymmetry factor against the mobile phase pH to identify the optimal condition.

Logical Relationship for pH Adjustment

Start Analyte is Ionizable pKa_Check Is pKa known? Start->pKa_Check Adjust_pH Adjust Mobile Phase pH to be +/- 2 units from pKa pKa_Check->Adjust_pH Yes Run_Experiments Run experiments at different pH values pKa_Check->Run_Experiments No Adjust_pH->Run_Experiments Analyze_Results Analyze peak shape and resolution Run_Experiments->Analyze_Results Optimal_pH Optimal pH Determined Analyze_Results->Optimal_pH

Caption: Decision process for optimizing mobile phase pH.

References

Technical Support Center: Method Validation for Zytron and Organophosphate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zytron and organophosphate residue analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound, also known by its chemical name O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate, is an organophosphate herbicide.[1][2][3] Understanding its classification is crucial for selecting appropriate analytical methodologies, as techniques validated for organophosphates are generally applicable.

Q2: Which analytical technique is most suitable for this compound residue analysis?

Historically, Gas Chromatography (GC) with selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) has been used for organophosphate analysis.[4][5] Modern methods predominantly employ GC coupled with tandem mass spectrometry (GC-MS/MS) due to its enhanced sensitivity and selectivity, especially in complex matrices.[6][7][8] For more polar organophosphates, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often the preferred method.[7][9][10]

Q3: What are the typical method validation parameters I need to assess for pesticide residue analysis?

A complete method validation should evaluate specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and robustness, in line with guidelines such as SANTE/11312/2021.[11][12]

Q4: What is the QuEChERS method and why is it commonly used for pesticide residue analysis?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from food matrices.[13][14] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[11][14] Its speed and cost-effectiveness make it ideal for high-throughput laboratories.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for Organophosphate Pesticides in GC Analysis

Question: My chromatogram for this compound (or other organophosphates) shows significant peak tailing. What could be the cause and how can I resolve it?

Answer: Peak tailing for organophosphates is a common issue in GC analysis and is often caused by active sites in the GC inlet or column.[15] Organophosphates can interact with these sites, leading to poor peak shape and reduced response.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Deactivated Liner: Ensure you are using a deactivated inlet liner. Over time, even deactivated liners can become active. Replace the liner regularly.[15]

    • Quartz Wool: Use deactivated quartz wool in the liner to help trap non-volatile matrix components and protect the analytical column.[15]

  • Column Conditioning: The analytical column may have active sites. Condition the column according to the manufacturer's instructions.

  • Matrix Effects: Co-extracted matrix components can create active sites in the inlet.[15] Consider enhancing the cleanup step in your sample preparation.

  • Injection Volume: Injecting a smaller volume can sometimes mitigate the issue.

Issue 2: Inconsistent Recoveries During Method Validation

Question: I am observing low and erratic recoveries for my target analytes. What are the potential sources of this problem?

Answer: Inconsistent recoveries can stem from issues in sample preparation, extraction efficiency, or analyte degradation.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Solvent Choice: Ensure the extraction solvent (typically acetonitrile in QuEChERS) is appropriate for the polarity of your target analytes.

    • Homogenization: Thoroughly homogenize the sample to ensure uniform distribution of the residue.

  • pH Control: Some organophosphates are susceptible to degradation at certain pH values. The use of buffering salts in the QuEChERS method helps to maintain a stable pH during extraction.

  • Cleanup Step (d-SPE):

    • Sorbent Selection: The choice of d-SPE sorbent is critical. Primary Secondary Amine (PSA) is used to remove organic acids, while C18 can remove fats and graphitized carbon black (GCB) removes pigments and sterols.[13] However, GCB can also remove planar pesticides, so its use should be evaluated carefully.

    • Amount of Sorbent: Using too much sorbent can lead to the loss of target analytes. Optimize the amount of d-SPE sorbent for your specific matrix.

  • Analyte Protectants: In GC analysis, the addition of analyte protectants to the final extract can improve the response and reduce the degradation of susceptible compounds in the hot injector.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

Question: My analyte response is significantly lower (or higher) in matrix-matched standards compared to solvent-based standards. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge in pesticide residue analysis.[16][17] In GC-MS, signal enhancement is often observed, where matrix components protect the analyte from degradation in the injector.[16][18] In LC-MS with electrospray ionization (ESI), signal suppression is more common, where co-eluting matrix components compete with the analyte for ionization.[16][19]

Troubleshooting Steps:

  • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[16]

  • Dilution of Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the limits of detection.[19]

  • Improved Cleanup: A more effective cleanup step can remove more of the interfering matrix components. Experiment with different d-SPE sorbents or consider alternative cleanup techniques like Solid Phase Extraction (SPE) cartridges.

  • Internal Standards: The use of an isotopically labeled internal standard for your target analyte can effectively compensate for matrix effects, as it will be affected in the same way as the native analyte.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and should be optimized for your specific matrix and target analytes.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • Acidify with a small amount of formic acid to improve the stability of base-sensitive pesticides.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Data Presentation

Table 1: Typical Method Validation Parameters for Organophosphate Analysis
ParameterGC-MS/MSLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) >0.99[6]>0.99r² ≥ 0.99
LOD <0.05 µg/g[6]0.01-0.03 µg/L (in water)[9]Signal-to-Noise ≥ 3
LOQ <0.1 µg/g[6]<3 ng/g[20]Signal-to-Noise ≥ 10
Recovery (%) 83.5% - 104.1%[6]70% - 120%[11]70% - 120%
Precision (RSD%) <12.5%[6]<20%≤ 20%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 3. Dispersive SPE (Cleanup) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract gc_ms GC-MS/MS final_extract->gc_ms Non-polar OPs lc_ms LC-MS/MS final_extract->lc_ms Polar OPs quantification Quantification gc_ms->quantification lc_ms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_matrix_effects cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start Matrix Effect Observed (Signal Suppression/Enhancement) cal_curve Use Matrix-Matched Calibration Curve start->cal_curve cleanup Improve Sample Cleanup (e.g., different d-SPE sorbents) start->cleanup dilution Dilute Final Extract start->dilution is Use Isotope-Labeled Internal Standard start->is outcome1 Accurate Quantification cal_curve->outcome1 outcome2 Reduced Interference cleanup->outcome2 dilution->outcome2 outcome3 Compensated Signal is->outcome3

Caption: Troubleshooting logic for matrix effects.

References

optimizing temperature and pH for Zytron stability studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zytron stability studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and pH conditions for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your work with this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound stability studies.

Issue Possible Cause(s) Recommended Solution(s)
Rapid Degradation of this compound at Initial Time Points The initial storage temperature is too high.Start with a lower temperature range (e.g., 4-25°C) and incrementally increase it to find the degradation threshold.[1][2]
The initial pH of the solution is at an extreme (either highly acidic or basic).[3]Begin with a neutral pH (around 7.0) and then test a range of pH values (e.g., pH 4, 7, 9) to determine the optimal stability range.[3]
Presence of oxidative agents or exposure to light.[2][4]Prepare solutions in amber vials or protect them from light.[2] Ensure all solvents and buffers are degassed to remove dissolved oxygen.
Inconsistent or Irreproducible Stability Data Fluctuations in incubator/water bath temperature.Calibrate and monitor the temperature of your equipment regularly. Use a data logger to track temperature over the course of the experiment.
Inconsistent pH of buffer solutions.Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter before use. Consider the buffering capacity at the experimental temperature.
Contamination of the sample.Use sterile techniques and filtered, high-purity water and reagents to prepare all solutions.
Precipitation of this compound in Solution This compound has low solubility at the tested pH or temperature.Determine the solubility of this compound across a range of pH and temperature conditions before initiating stability studies. Adjust the concentration of this compound to remain below its solubility limit.
Interaction with buffer components.Test different buffer systems to identify one that does not cause precipitation.[3]
Difficulty in Quantifying this compound and its Degradants Inadequate analytical method.Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate this compound from its degradation products.
Degradation products co-elute with this compound.Optimize the mobile phase, column, and other chromatographic parameters to achieve adequate separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The primary factors influencing this compound stability are temperature and pH.[1][3] Like many chemical compounds, this compound's degradation rate can be accelerated at higher temperatures.[1][2] The pH of the solution is also critical, as hydrolysis rates are often pH-dependent.[3] Other factors to consider include exposure to light, oxygen, and the presence of certain ions in the buffer.[2][5]

Q2: How do I determine the optimal temperature for a this compound stability study?

A2: To determine the optimal temperature, you should conduct a series of isothermal studies at different temperatures (e.g., 25°C, 40°C, 50°C, and 60°C) while keeping the pH constant.[6] The rate of degradation at each temperature can be determined by measuring the concentration of this compound over time. The data can then be used to calculate the degradation rate constant (k) at each temperature. The optimal temperature for storage will be the one at which the degradation rate is acceptably low for the desired shelf-life. For accelerated stability studies, higher temperatures are used to predict long-term stability.[7]

Q3: How do I determine the optimal pH for this compound stability?

A3: Similar to temperature studies, you should conduct experiments at a constant temperature across a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9).[8] By analyzing the degradation rate at each pH, you can construct a pH-rate profile to identify the pH at which this compound is most stable.[8]

Q4: What are the expected degradation products of this compound?

A4: Based on its chemical structure (o-2,4-dichlorophenyl o-methyl isopropyl phosphoramidothioate), the primary degradation pathway is likely hydrolysis of the phosphoester bond. This would result in the formation of 2,4-dichlorophenol (B122985) and sodium o-methyl isopropyl phosphoramidothioate.[9][10] It is important to monitor for the appearance of these and other potential degradation products in your stability studies.

Q5: What type of analytical method is suitable for this compound stability studies?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is typically the most suitable. This method should be able to separate the parent this compound peak from the peaks of its degradation products and any excipients in the formulation. The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for this compound Stability

Objective: To evaluate the effect of temperature on the stability of this compound in an aqueous solution at a constant pH.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • HPLC system with a UV detector

  • Calibrated temperature-controlled chambers or water baths

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with the phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL.

  • Aliquot the working solution into several amber glass vials.

  • Place the vials in temperature-controlled chambers set at 25°C, 40°C, 50°C, and 60°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from each temperature chamber.

  • Immediately cool the vial to room temperature and analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Plot the natural logarithm of the remaining this compound concentration versus time for each temperature.

  • Determine the degradation rate constant (k) from the slope of the line for each temperature.

  • Use the Arrhenius equation to evaluate the temperature dependency of the degradation.[1]

Protocol 2: Determination of Optimal pH for this compound Stability

Objective: To evaluate the effect of pH on the stability of this compound at a constant temperature.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range of 4 to 9.

  • HPLC system with a UV detector

  • Calibrated temperature-controlled chamber (set at 40°C)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Prepare a series of working solutions by diluting the stock solution with each of the different pH buffers to a final concentration of 100 µg/mL.

  • Aliquot each of these solutions into separate amber glass vials.

  • Place all vials in a temperature-controlled chamber set at a constant temperature (e.g., 40°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours), remove one vial for each pH condition.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the remaining concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) for each pH.

  • Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.

Data Presentation

Table 1: Effect of Temperature on this compound Degradation at pH 7.0
Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
250.0015462
400.0058120
500.019236
600.057712
Table 2: Effect of pH on this compound Degradation at 40°C
pHBuffer SystemDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
4.0Citrate0.011560
5.0Citrate0.008780
6.0Phosphate0.0069100
7.0Phosphate0.0058120
8.0Borate0.009672
9.0Borate0.023130

Visualizations

Experimental_Workflow_for_Zytron_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (Varying Temp/pH) prep_stock->prep_work incubate Incubate Samples at Defined Temp/pH prep_work->incubate sampling Sample at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc calc Calculate Degradation Rate Constants (k) hplc->calc arrhenius Arrhenius Plot (for Temp Study) calc->arrhenius ph_profile pH-Rate Profile (for pH Study) calc->ph_profile Hypothetical_Degradation_Pathway This compound This compound (o-2,4-dichlorophenyl o-methyl isopropyl phosphoramidothioate) Hydrolysis Hydrolysis (catalyzed by H⁺ or OH⁻) This compound->Hydrolysis Degradant1 2,4-Dichlorophenol Hydrolysis->Degradant1 Degradant2 Sodium o-methyl isopropyl phosphoramidothioate Hydrolysis->Degradant2 Further_Degradation Further Degradation Products Degradant1->Further_Degradation Degradant2->Further_Degradation Logical_Relationship_Stability_Factors cluster_factors Primary Stability Factors cluster_outcomes Impact on cluster_optimization Optimization Goal Temp Temperature Degradation_Rate Degradation Rate Temp->Degradation_Rate pH pH pH->Degradation_Rate Shelf_Life Shelf-Life Degradation_Rate->Shelf_Life Optimal_Conditions Optimal Storage Conditions (Max Stability) Shelf_Life->Optimal_Conditions

References

Validation & Comparative

A Comparative Efficacy Analysis of Zytron and Modern Herbicides for Grassy Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical herbicide Zytron (DMPA) with contemporary alternatives for the control of grassy weeds. Due to the limited availability of recent experimental data for this compound, this report will focus on its known mode of action and compare it with the performance and mechanisms of newer herbicides for which extensive data is available. The information presented for modern herbicides, supported by experimental data, will serve as a benchmark for efficacy in current turf and crop management.

Introduction to this compound (DMPA)

This compound, the common name for the active ingredient O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is a pre-emergent herbicide first commercialized in 1959. It was primarily used to control crabgrass and other annual grassy weeds in turf. This compound is classified as a Group 3 herbicide, acting as a microtubule assembly inhibitor. This mode of action disrupts cell division (mitosis) in susceptible plants, ultimately preventing their growth and establishment.

Mode of Action Comparison

Herbicides are classified into groups based on their mode of action, which is the specific biochemical process they disrupt in the plant. Understanding the mode of action is crucial for effective weed management and for mitigating the development of herbicide resistance.

This compound and other Group 3 herbicides , such as Pendimethalin and Dithiopyr, work by inhibiting the formation of microtubules. These are essential components of the cytoskeleton involved in cell division. By disrupting microtubule assembly, these herbicides halt root and shoot growth in germinating seeds.

In contrast, newer herbicides may employ entirely different mechanisms. For example, Mesotrione , a Group 27 herbicide, inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical for the synthesis of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is destroyed by sunlight, leading to bleaching of the plant tissue and eventual death.

Signaling Pathway Diagrams

Herbicide_Mode_of_Action cluster_0 Group 3 Herbicides (e.g., this compound, Pendimethalin, Dithiopyr) cluster_1 Group 27 Herbicides (e.g., Mesotrione) Tubulin Proteins Tubulin Proteins Microtubule Assembly Microtubule Assembly Tubulin Proteins->Microtubule Assembly Cell Division (Mitosis) Cell Division (Mitosis) Microtubule Assembly->Cell Division (Mitosis) Group 3 Herbicide Group 3 Herbicide Group 3 Herbicide->Microtubule Assembly Root & Shoot Growth Root & Shoot Growth Cell Division (Mitosis)->Root & Shoot Growth HPPD Enzyme HPPD Enzyme Carotenoid Synthesis Carotenoid Synthesis HPPD Enzyme->Carotenoid Synthesis Chlorophyll Protection Chlorophyll Protection Carotenoid Synthesis->Chlorophyll Protection Group 27 Herbicide Group 27 Herbicide Group 27 Herbicide->HPPD Enzyme Photosynthesis Photosynthesis Chlorophyll Protection->Photosynthesis

Caption: Modes of action for Group 3 and Group 27 herbicides.

Efficacy of Modern Herbicides for Grassy Weed Control

The following tables summarize the efficacy of several modern herbicides used for the control of smooth crabgrass (Digitaria ischaemum), a key target for this compound. The data is compiled from various research studies.

Pre-Emergence Crabgrass Control
HerbicideWSSA GroupActive IngredientApplication Rate (kg a.i./ha)Crabgrass Control (%)Study Reference
Dithiopyr3Dithiopyr0.56>86%[1]
Pendimethalin3PendimethalinNot specified"Most effective"[2]
Mesotrione27MesotrioneNot specified99-100%[3]
Post-Emergence Crabgrass Control
HerbicideWSSA GroupActive IngredientApplication Rate (kg a.i./ha)Crabgrass Growth StageCrabgrass Control (%)Study Reference
Dithiopyr3Dithiopyr0.561-leaf>93% (4 WAA)[4]
Dithiopyr3Dithiopyr0.561-tiller>87% (4 WAA)[1]
Mesotrione27MesotrioneNot specified3-4 tiller (sequential)Good to Excellent[3]
Mesotrione27MesotrioneNot specified5-7 tiller98-100% (2-3 WAA)[3]

WAA: Weeks After Application

Experimental Protocols

The following provides a generalized experimental methodology for herbicide efficacy trials based on the reviewed literature.

General Experimental Workflow

Experimental_Workflow Site_Selection Site Selection (Known weed pressure) Plot_Establishment Plot Establishment (e.g., 1.5m x 1.5m) Site_Selection->Plot_Establishment Experimental_Design Experimental Design (e.g., Randomized Complete Block) Plot_Establishment->Experimental_Design Herbicide_Application Herbicide Application (Pre- or Post-emergence) Experimental_Design->Herbicide_Application Data_Collection Data Collection (Visual ratings, weed counts, biomass) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, means separation) Data_Collection->Statistical_Analysis

Caption: A typical workflow for herbicide efficacy trials.

Detailed Methodology Example: Pre- and Post-Emergence Crabgrass Control Trial
  • Site Preparation: Research plots are established on turf areas with a known history of significant crabgrass infestation. The turf is typically mown to a uniform height prior to treatment.

  • Experimental Design: A randomized complete block design is commonly used with three or four replications of each treatment. Individual plot sizes are typically in the range of 1.5m x 1.5m.

  • Herbicide Application:

    • Pre-emergence treatments are applied before the expected germination of crabgrass, often in early spring.

    • Post-emergence treatments are applied at specific growth stages of the crabgrass, such as the 1-leaf, 1-tiller, or 3-5 tiller stage.

    • Herbicides are typically applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 374 L/ha) through flat-fan nozzles.

  • Data Collection:

    • Weed control is visually assessed at multiple time points after application (e.g., 2, 4, 8, and 12 weeks).

    • Efficacy is rated on a scale of 0% (no control) to 100% (complete control) relative to untreated control plots.

    • Turfgrass injury or phytotoxicity may also be rated on a similar scale.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P ≤ 0.05.

Conclusion

While this compound was a historically significant Group 3 herbicide for pre-emergent grassy weed control, the development of newer herbicides with the same and different modes of action has led to a broader range of effective options for researchers and turf managers. Modern Group 3 herbicides like Dithiopyr and Pendimethalin continue to be effective, particularly for pre-emergence control.[1][2] Furthermore, herbicides with alternative modes of action, such as the HPPD-inhibitor Mesotrione, have shown excellent efficacy for both pre- and post-emergence control of problematic grassy weeds like crabgrass.[3] The selection of an appropriate herbicide should be based on the target weed species, its growth stage, the desired application timing (pre- or post-emergence), and the principles of integrated weed management to prevent the development of herbicide resistance.

References

Cross-Resistance Profile of Zytron (DMPA) in the Context of Microtubule-Inhibiting Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-resistance profile of the herbicide Zytron (active ingredient: DMPA) with other herbicides, drawing upon experimental data from compounds with the same mode of action. Due to a lack of specific cross-resistance studies on this compound (DMPA), this analysis is based on data from structurally similar and functionally equivalent herbicides, primarily the dinitroaniline class.

Introduction to this compound (DMPA) and its Mode of Action

This compound, also known as DMPA, is a pre-emergent chlorophenoxy herbicide used for controlling crabgrass and other weeds in turf.[1] It is classified as a Group 3 herbicide (HRAC/WSSA Group K1), functioning as a microtubule assembly inhibitor.[1] This mode of action disrupts cell division (mitosis) in susceptible plants, ultimately leading to their death.[1] Its mechanism is similar to that of dinitroaniline herbicides such as trifluralin (B1683247) and pendimethalin.[1]

Mechanisms of Resistance to Microtubule-Inhibiting Herbicides

Resistance to Group 3 herbicides, including dinitroanilines, can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism for this herbicide group and involves genetic mutations in the α-tubulin gene.[2][3][4][5] Tubulin proteins are the building blocks of microtubules. Alterations in the α-tubulin protein can prevent the herbicide from binding effectively, rendering it inactive.[6] TSR in response to dinitroanilines has been identified in several weed species, including Eleusine indica (goosegrass) and Lolium rigidum (rigid ryegrass).[2][3][4][5]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. This can include enhanced metabolism of the herbicide by enzymes such as cytochrome P450s, reduced uptake, or sequestration of the herbicide.[2][3][4] NTSR to dinitroanilines has been reported, though it is considered less common than TSR for this particular herbicide class.[2][3][4]

Cross-Resistance Patterns of Dinitroaniline Herbicides

While specific data for this compound (DMPA) is unavailable, studies on dinitroaniline-resistant weeds provide insights into potential cross-resistance scenarios.

Table 1: Cross-Resistance of Dinitroaniline-Resistant Weed Biotypes to Other Herbicides

Weed SpeciesResistant toCross-Resistant toHerbicide Group(s) of Cross-Resisted HerbicidesResistance MechanismReference
Eleusine indicaTrifluralinOther dinitroanilines (e.g., pendimethalin, oryzalin)3 (K1)Target-Site (α-tubulin mutation)[7]
Lolium rigidumTrifluralinOther dinitroanilines (e.g., pendimethalin, ethalfluralin, oryzalin)3 (K1)Target-Site (α-tubulin mutation) and Non-Target-Site (enhanced metabolism)[2][3][4][5]
Setaria viridisTrifluralinOther dinitroanilines3 (K1)Target-Site (α-tubulin mutation)[4]

Note: The information in this table is based on studies of dinitroaniline herbicides and serves as a proxy for the potential cross-resistance patterns of this compound (DMPA).

Experimental Protocols for Herbicide Resistance Testing

The following is a generalized protocol for conducting whole-plant pot assays to determine herbicide resistance, which can be adapted to test for this compound (DMPA) resistance.

Objective: To determine the level of resistance of a weed population to a specific herbicide compared to a susceptible population.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population.

  • Pots or trays filled with a suitable growing medium.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Herbicide formulations (e.g., this compound and other comparison herbicides).

  • Laboratory-grade sprayer for herbicide application.

  • Analytical balance and volumetric flasks for preparing herbicide solutions.

Methodology:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots.

    • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.

    • Allow plants to establish and grow under optimal conditions (temperature, light, and humidity) in a greenhouse or growth chamber.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations, typically including the recommended field rate, as well as several fractions and multiples of this rate.

    • Apply the different herbicide doses to separate groups of plants from both the resistant and susceptible populations using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include an untreated control group for both populations.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), assess the plants for visual injury symptoms and record survival rates.

    • Harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

    • Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both populations using dose-response curve analysis.

    • The Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

Visualizing Herbicide Resistance Mechanisms and Workflows

HerbicideResistanceMechanisms cluster_0 Herbicide Application cluster_1 Plant Interaction cluster_2 Outcome Herbicide Herbicide Uptake Uptake Herbicide->Uptake Translocation Translocation Uptake->Translocation Metabolism Metabolism Uptake->Metabolism Translocation->Metabolism Target Site Target Site Translocation->Target Site Resistant Plant Survival Resistant Plant Survival Metabolism->Resistant Plant Survival Detoxification (NTSR) Susceptible Plant Death Susceptible Plant Death Target Site->Susceptible Plant Death Binding & Inhibition Target Site->Resistant Plant Survival Altered Target (TSR)

Caption: Mechanisms of herbicide resistance in plants.

HerbicideResistanceTestingWorkflow Seed Collection Seed Collection Plant Growth Plant Growth Seed Collection->Plant Growth Susceptible & Resistant Biotypes Herbicide Application Herbicide Application Plant Growth->Herbicide Application Dose-Response Data Assessment Data Assessment Herbicide Application->Data Assessment 21 Days Data Analysis Data Analysis Data Assessment->Data Analysis GR50/LD50 Calculation Resistance Confirmation Resistance Confirmation Data Analysis->Resistance Confirmation Resistance Index

References

A Comparative Analysis of Glyphosate and the Historical Herbicide Zytron (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the widely used herbicide, glyphosate (B1671968), and Zytron, a historical herbicide with the active ingredient O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA). It is critical to note that as of 2024, the U.S. Environmental Protection Agency (EPA) has canceled all registrations for pesticide products containing DMPA (also known under the trade name Dacthal) due to identified health risks.[1][2] Consequently, this comparison serves as a scientific and historical reference, contrasting a current, globally significant herbicide with a discontinued (B1498344) one, rather than a direct performance benchmark for contemporary weed management.

The two compounds differ fundamentally in their mode of application, mechanism of action, and the era of their primary use. Glyphosate is a post-emergent, systemic herbicide, while this compound (DMPA) was used as a pre-emergent herbicide.[3][4]

Chemical and Efficacy Profile

The following table summarizes the key characteristics of this compound (DMPA) and glyphosate. Due to the discontinued status of this compound (DMPA), efficacy data is based on historical use, whereas glyphosate data reflects more recent findings, including the context of evolved weed resistance.

FeatureThis compound (DMPA)Glyphosate
Common Name DMPA[5]Glyphosate[4]
Trade Name(s) This compound, Dow Crabgrass Killer[3]Roundup, and numerous others
Chemical Family Phosphoramidate / Chlorophenoxy[3][5]Phosphonate[4]
WSSA Group Group 3[3]Group 9
Application Timing Pre-emergent[3]Post-emergent[6]
Selectivity Selective for certain turfgrasses[3]Non-selective[7]
Systemic Activity Limited (primarily root uptake)[8]Systemic (translocated from foliage)[4]
Target Weeds Primarily annual grasses like crabgrass[3]Broad-spectrum: most annual and perennial plants[7]
General Efficacy Historically effective for pre-emergent crabgrass control. Applied at high rates (10-20 lbs/acre).[3]Highly effective on a broad spectrum of weeds, though efficacy has declined for certain species due to resistance.

Mechanism of Action and Signaling Pathways

The herbicidal activity of this compound (DMPA) and glyphosate stems from the disruption of distinct and critical plant cellular processes.

This compound (DMPA): Inhibition of Mitosis

This compound (DMPA) is classified as a Group 3 herbicide, which acts by inhibiting microtubule assembly.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By disrupting the formation of the mitotic spindle apparatus, DMPA prevents the proper segregation of chromosomes, thereby halting cell division and inhibiting the growth of emerging seedlings, particularly at the root tip.[3][8]

Zytron_MoA cluster_CellCycle Plant Cell Mitosis Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Cell Division (Growth) Spindle->Mitosis This compound This compound (DMPA) This compound->Inhibition caption This compound (DMPA) inhibits microtubule assembly, halting mitosis.

Caption: this compound (DMPA) inhibits microtubule assembly, halting mitosis.

Glyphosate: Inhibition of Aromatic Amino Acid Synthesis

Glyphosate is a Group 9 herbicide that targets the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[7] Specifically, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[4] This blockage leads to a deficiency in essential amino acids required for protein synthesis and growth, and causes the accumulation of shikimate, which is toxic to the plant.

Glyphosate_MoA cluster_Shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) + Erythrose-4-P Shikimate3P Shikimate-3-Phosphate PEP->Shikimate3P Multiple Steps EPSP 5-Enolpyruvylshikimate-3-Phosphate Shikimate3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Proteins Protein Synthesis & Growth AAs->Proteins Glyphosate Glyphosate Glyphosate->Inhibition caption Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Experimental Protocols for Efficacy Testing

Evaluating the efficacy of herbicides requires robust, controlled experimental designs. The following outlines a general protocol for a post-emergent herbicide like glyphosate.

Whole-Plant Greenhouse Bioassay for Post-Emergent Herbicides

This protocol is designed to determine the dose-response of a target weed species to a post-emergent herbicide.

  • Plant Preparation:

    • Weed seeds from a susceptible population are sown in pots filled with a standard potting medium.

    • Plants are grown in a controlled greenhouse environment (e.g., specified temperature, humidity, and photoperiod).

    • Plants are thinned to a uniform number per pot (e.g., 2-4 plants) and allowed to reach a specific growth stage (e.g., 3-5 leaf stage) before treatment.

  • Herbicide Application:

    • A stock solution of the herbicide is prepared and serially diluted to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).

    • Herbicides are applied using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-300 L/ha) to ensure uniform coverage.

    • Untreated control plants are sprayed with water and any adjuvant used in the herbicide treatments.

  • Data Collection and Analysis:

    • At set intervals (e.g., 7, 14, and 21 days after treatment), visual injury ratings are recorded on a scale of 0% (no effect) to 100% (plant death).

    • Data are subjected to statistical analysis (e.g., ANOVA) and dose-response curves are generated to calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%).

Efficacy_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Analysis Seed 1. Sow Weed Seeds Grow 2. Grow Plants to Target Stage Seed->Grow Prepare 3. Prepare Herbicide Dose Range Grow->Prepare Spray 4. Apply Herbicide with Calibrated Sprayer Prepare->Spray Visual 5. Visual Injury Assessment (7, 14, 21 DAT) Spray->Visual Harvest 6. Harvest & Weigh Dry Biomass (21 DAT) Visual->Harvest Stats 7. Statistical Analysis (e.g., ANOVA, GR50) Harvest->Stats caption General workflow for a whole-plant herbicide efficacy bioassay.

Caption: General workflow for a whole-plant herbicide efficacy bioassay.

Quantitative Efficacy Data

Direct comparative studies between this compound (DMPA) and glyphosate are not available due to their different eras of use and modes of action. The following tables present efficacy data for each herbicide individually from separate studies to illustrate their performance on target weeds.

Table 1: Representative Efficacy of Glyphosate on Various Weed Species

Weed SpeciesGlyphosate RateControl (%) at 28 DATStudy Reference
Barnyardgrass (Echinochloa crus-galli)0.84 kg ae/ha97%Scroggs et al., 2017
Johnsongrass (Sorghum halepense)0.84 kg ae/ha98%Scroggs et al., 2017
Pitted Morningglory (Ipomoea lacunosa)0.84 kg ae/ha68%Scroggs et al., 2017
Florida Beggarweed (Desmodium tortuosum)0.21 kg ae/ha99%Singh & Norsworthy, 2012
Ivyleaf Morningglory (Ipomoea hederacea)1.68 kg ae/ha25%Singh & Norsworthy, 2012
DAT = Days After Treatment. Efficacy can vary significantly based on environmental conditions, weed growth stage, and the presence of herbicide-resistant biotypes.

Table 2: Historical Efficacy of this compound (DMPA)

Quantitative, peer-reviewed data from the primary use period of this compound (DMPA) is sparse in modern digital archives. Its primary use was for pre-emergent control of crabgrass in turf, with application rates noted to be high compared to modern herbicides.[3]

Weed SpeciesApplicationGeneral EfficacyReference Context
Crabgrass (Digitaria spp.)Pre-emergentWas considered effective for control in turfgrass.Historical use context[3]

Conclusion

The comparison between this compound (DMPA) and glyphosate is a study in the evolution of herbicide science. This compound (DMPA) represents an earlier class of selective, pre-emergent herbicides with a mechanism targeting cell division.[3] Its use has been discontinued due to regulatory actions based on modern toxicological data.[1] In contrast, glyphosate is a broad-spectrum, post-emergent herbicide that revolutionized weed control through its unique mode of action targeting the shikimate pathway.[4][7] While highly effective, its extensive use has led to the significant challenge of herbicide resistance in numerous weed species, a factor that now dominates research and development in weed management. For researchers, this comparison underscores the dynamic nature of chemical tools in agriculture and the continuous need for innovation in modes of action, efficacy, and safety.

References

A Comparative Analysis of Zytron (DMPA) and Natural Herbicide Alternatives for Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of unwanted vegetation is a critical aspect of agricultural and turfgrass maintenance. For decades, synthetic herbicides have been the cornerstone of weed control strategies. However, growing interest in sustainable and environmentally benign approaches has led to the exploration of natural alternatives. This guide provides a comparative overview of the performance of Zytron, a conventional pre-emergent herbicide, and several natural herbicide alternatives. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate an objective assessment based on available experimental data.

Overview of Compared Herbicides

This compound (DMPA) is a synthetic, pre-emergent herbicide belonging to the chlorophenoxy chemical class. Its primary application is in turfgrass for the control of crabgrass and other weeds.[1]

Natural Herbicide Alternatives encompass a range of substances derived from natural sources that exhibit herbicidal properties. This guide focuses on three prominent examples:

  • Corn Gluten Meal: A byproduct of the corn milling process, used as a pre-emergent herbicide.[2]

  • Acetic Acid (Vinegar): A well-known organic acid that acts as a contact, post-emergent herbicide.[3][4][5]

  • d-Limonene: A major component of citrus oil, functioning as a contact, post-emergent herbicide.[6][7]

Performance Comparison

This compound (DMPA) Performance Data

This compound is primarily recognized for its pre-emergent control of crabgrass in turf.[1]

Active Ingredient Target Weed Application Rate Efficacy Reference
DMPACrabgrass10-20 lbs/acreEffective pre-emergent control[1]
Natural Herbicide Alternatives Performance Data

The efficacy of natural herbicides can be variable and is often dependent on factors such as the concentration of the active ingredient, application volume, and the growth stage of the target weed.

Corn Gluten Meal (Pre-Emergent)

Research on the effectiveness of corn gluten meal as a pre-emergent herbicide has shown mixed results.[8][9] Its efficacy is influenced by application timing and environmental conditions.

Active Ingredient Target Weed Application Rate Efficacy Reference
Corn Gluten MealCrabgrass, other annual weeds20 lbs/1000 sq (B12106431) ft50-60% control in the first year, with potential for improved control in subsequent years.[2]University research shows mixed results and it is often considered ineffective where weed pressure is high.[8][9]

Acetic Acid (Post-Emergent)

Acetic acid is a non-selective, contact herbicide that causes desiccation of plant tissues.[5] Its effectiveness is highest on young, actively growing weeds.

Active Ingredient Target Weed Concentration & Application Rate Efficacy Reference
Acetic AcidBroadleaf Weeds10% at 935 L/ha or 20% at 187 or 935 L/ha≥84% control[3][10]
Acetic AcidCrabgrass and other grasses20% at 935 L/ha44-63% control[3][10]

d-Limonene (Post-Emergent)

d-Limonene acts by stripping the waxy cuticle of plants, leading to dehydration and death. It is a non-selective, contact herbicide.

Active Ingredient Target Weed Concentration Efficacy Reference
d-LimoneneVarious weeds (post-emergent)Not specifiedEffective burndown of contacted vegetation. Does not kill roots.[7]Combinations with acetic acid can provide effective control of floating aquatic weeds.[6][11]

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and natural herbicides are not available. However, a generalized protocol for evaluating the efficacy of pre-emergent herbicides on turfgrass is provided below. This protocol can be adapted to compare different herbicidal agents.

Objective: To evaluate and compare the pre-emergent efficacy of this compound (DMPA) and natural herbicide alternatives (e.g., corn gluten meal) for the control of a target weed species (e.g., crabgrass) in a turfgrass setting.

Materials:

  • Established turfgrass plot with a known history of the target weed infestation.

  • This compound (DMPA) herbicide at the recommended application rate.

  • Natural herbicide alternative(s) at various application rates.

  • Untreated control plots.

  • Randomized complete block design with a minimum of four replications.

  • Sprayer calibrated for accurate application of herbicides.

  • Tools for data collection (e.g., quadrats, visual rating scales).

Procedure:

  • Site Selection and Preparation: Select a uniform turfgrass area. Mow the area to a uniform height before herbicide application.

  • Experimental Design: Lay out the plots in a randomized complete block design to minimize the effects of field variability. Each plot should be of a standard size (e.g., 5 ft x 5 ft).

  • Herbicide Application:

    • Apply the herbicides at the pre-determined rates. For pre-emergent herbicides, application timing is critical and should coincide with the period before the expected germination of the target weed seeds.[12]

    • Ensure uniform coverage of each plot.

    • Leave untreated control plots to serve as a baseline for weed pressure.

  • Irrigation: After application, irrigate the plots according to the herbicide label instructions to activate the pre-emergent barrier.[13]

  • Data Collection:

    • Visually assess weed control at regular intervals (e.g., 3, 7, 14, 28, and 56 days after treatment). Use a rating scale of 0% (no control) to 100% (complete control).

    • Measure weed density by counting the number of weed plants in a randomly placed quadrat within each plot.

    • Assess turfgrass injury (phytotoxicity) using a visual rating scale.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Fisher's LSD) to determine significant differences between treatments.[14]

Mode of Action Signaling Pathways & Workflows

To visualize the mechanisms of action, the following diagrams are provided.

Zytron_Mode_of_Action This compound This compound (DMPA) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for WeedGrowth Weed Growth Microtubule->WeedGrowth Disruption prevents Mitosis->WeedGrowth Leads to

Caption: this compound (DMPA) Mode of Action

Natural_Herbicide_Modes_of_Action cluster_cgm Corn Gluten Meal cluster_aa Acetic Acid cluster_dl d-Limonene CGM Corn Gluten Meal RootDev Root Development (in germinating seeds) CGM->RootDev Inhibits AA Acetic Acid CellMembrane Plant Cell Membranes AA->CellMembrane Destroys integrity of Desiccation Cellular Desiccation CellMembrane->Desiccation Leads to DL d-Limonene WaxyCuticle Waxy Plant Cuticle DL->WaxyCuticle Strips away Dehydration Dehydration WaxyCuticle->Dehydration Leads to

Caption: Modes of Action for Selected Natural Herbicides

Conclusion

This compound (DMPA) is an established synthetic pre-emergent herbicide with a specific mode of action targeting microtubule assembly. Natural alternatives such as corn gluten meal, acetic acid, and d-limonene offer different mechanisms for weed control. While these natural options are perceived as more environmentally friendly, their efficacy, particularly for pre-emergent control, can be less consistent than their synthetic counterparts. Acetic acid and d-limonene are primarily effective as post-emergent, contact herbicides, with limited to no residual activity. Corn gluten meal's pre-emergent efficacy is variable and a subject of ongoing research.

For researchers and professionals, the development of more effective and reliable natural herbicides presents a significant opportunity. Future research should focus on direct, quantitative comparisons between synthetic and natural herbicides under various field conditions, optimization of application protocols for natural alternatives, and the investigation of novel, naturally derived active ingredients with pre-emergent activity. The provided experimental protocol offers a foundational methodology for conducting such comparative efficacy studies.

References

Validating Analytical Methods for Ondansetron (Zytron) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the detection and quantification of Ondansetron, the active pharmaceutical ingredient in Zytron. The focus is on providing clear, actionable data and detailed protocols to assist in the selection and implementation of appropriate analytical techniques for quality control and research purposes.

Comparative Analysis of Analytical Methods

A variety of analytical methods have been successfully validated for the determination of Ondansetron in pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most common techniques, each offering distinct advantages in terms of sensitivity, speed, and resource requirements. The following table summarizes the performance characteristics of several published methods.

MethodAnalyte(s)Stationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
RP-HPLC OndansetronZodiac C18 (4.6 x 250mm, 5mm)Buffer (pH 2.2): Acetonitrile (73:27 v/v)2462.5 - 750.98562[1]
RP-HPLC OndansetronFortis C18 (4.6 x 100mm, 2.5µm)Methanol (B129727): 0.1% Orthophosphoric Acid (50:50 v/v)24810 - 500.110.32[2]
RP-HPLC OndansetronC18 (4.6 x 250mm, 5µm)Acetonitrile: Water (0.1% OPA) (25:75 v/v)3144 - 20Not ReportedNot Reported[3]
RP-HPLC OndansetronPhenomenex C18 (150mm x 4.6mm, 5µm)0.1% Formic acid (pH 4.25): Acetonitrile (50:50 v/v)2505 - 25Not ReportedNot Reported[4]
HPTLC Ondansetron & OmeprazolePrecoated Silica Gel 60 F254Dichloromethane: Methanol (9:1 v/v)3090.1 - 0.5 (µ g/spot )Not ReportedNot Reported[5]
HPTLC Ondansetron & RabeprazolePrecoated Silica Gel 60 F254Dichloromethane: Methanol (9:1 v/v)2940.1 - 0.5 (µ g/spot )Not ReportedNot Reported[5]

Experimental Protocols

Below are detailed methodologies for two key analytical techniques for Ondansetron detection.

High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for the estimation of Ondansetron in tablet dosage form.[2]

a. Materials and Reagents:

  • Ondansetron standard

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • Sample containing Ondansetron (e.g., crushed tablets)

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph

  • Column: Fortis C18 (4.6 x 100 mm, 2.5 µm)[2]

  • Mobile Phase: Methanol: 0.1% OPA (50:50 v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Detection Wavelength: 248 nm[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Ambient[2]

c. Preparation of Solutions:

  • Mobile Phase Preparation: Mix methanol and 0.1% orthophosphoric acid in a 50:50 volume ratio. Degas the solution before use.

  • Standard Stock Solution: Accurately weigh a known amount of Ondansetron standard and dissolve it in the mobile phase to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of powdered tablets equivalent to a known amount of Ondansetron and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter the solution to remove any undissolved excipients. Dilute the filtrate with the mobile phase to a suitable concentration within the linearity range.

d. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • Identify the Ondansetron peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of Ondansetron in the sample by comparing the peak area of the sample with the peak area of the standard.

High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is based on a validated method for the simultaneous estimation of Ondansetron and Omeprazole in solid dosage form.[5]

a. Materials and Reagents:

  • Ondansetron and Omeprazole standards

  • Methanol (AR grade)

  • Dichloromethane (AR grade)

  • Precoated Silica Gel 60 F254 TLC plates

  • Sample containing Ondansetron and Omeprazole (e.g., crushed tablets)

b. Chromatographic Conditions:

  • Instrument: HPTLC system with a suitable applicator and scanner

  • Stationary Phase: Precoated Silica Gel 60 F254 plates[5]

  • Mobile Phase: Dichloromethane: Methanol (9:1 v/v)[5]

  • Chamber Saturation: Saturate the TLC chamber with the mobile phase for a sufficient time before developing the plate.

  • Development Distance: Develop the plate up to a certain distance (e.g., 8 cm).

  • Detection: Densitometric scanning at 309 nm.[5]

c. Preparation of Solutions:

  • Standard Solution: Accurately weigh known amounts of Ondansetron and Omeprazole standards and dissolve them in methanol to obtain a standard solution with a specific concentration (e.g., 0.1 µg/µL of each).

  • Sample Solution: Accurately weigh a quantity of powdered tablets equivalent to a known amount of Ondansetron and Omeprazole and dissolve it in methanol. Sonicate and filter the solution. Dilute the filtrate with methanol to achieve a concentration within the linearity range.

d. Analysis Procedure:

  • Apply known volumes of the standard and sample solutions as bands of a specific width onto the HPTLC plate using a suitable applicator.

  • Place the plate in the saturated TLC chamber and develop it with the mobile phase.

  • After development, air dry the plate to remove the mobile phase.

  • Scan the dried plate in a densitometer at 309 nm.

  • Identify the spots of Ondansetron and Omeprazole by their Rf values.

  • Quantify the amount of each drug in the sample by comparing the peak area of the sample spots with the peak area of the standard spots.

Visualizing the Analytical Workflow

A clear understanding of the logical flow of an analytical method validation is crucial for ensuring reliable and reproducible results. The following diagram illustrates a typical workflow for the validation of an analytical method for Ondansetron.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, HPTLC) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range MD3->V2 V3 Accuracy MD3->V3 V4 Precision (Repeatability & Intermediate) MD3->V4 V5 Limit of Detection (LOD) MD3->V5 V6 Limit of Quantification (LOQ) MD3->V6 V7 Robustness MD3->V7 A1 Routine Quality Control Analysis V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 V7->A1 A2 Stability Studies A1->A2 A3 Bioanalytical Studies A1->A3

Caption: Workflow for Analytical Method Validation of Ondansetron.

References

Synergistic Effects of Zytron with Other Herbicides: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available research reveals a notable absence of specific studies detailing the synergistic effects of the herbicide Zytron (DMPA) when combined with other herbicides. While the principles of herbicide synergy are well-documented, specific quantitative data and experimental protocols for this compound in combination with other active ingredients are not readily found in current scientific literature or historical technical documentation accessible through standard searches.

This compound, a trade name for the active ingredient DMPA (O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate), was commercially introduced in the mid-20th century primarily for the pre-emergent control of crabgrass in turf. Its mode of action involves the inhibition of microtubule assembly, placing it in the HRAC/WSSA Group 3 of herbicides, alongside other well-known herbicides like trifluralin.

Understanding Herbicide Interactions

When herbicides are combined in a tank mix, they can interact in one of three ways:

  • Additive Effect: The combined effect of the two herbicides is equal to the sum of their individual effects.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects, leading to enhanced weed control.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects, which can reduce the efficacy of one or both herbicides.

The nature of the interaction depends on several factors, including the modes of action of the combined herbicides, the target weed species, environmental conditions, and the specific formulations used.

The Search for this compound Synergy Data

Despite extensive searches of scientific databases, agricultural extension publications, and historical product information, no specific studies providing quantitative data on the synergistic effects of this compound with other herbicides could be located. This lack of information is likely due to several factors:

  • Age of the Product: this compound is an older herbicide, and much of the initial research may not be digitized or easily accessible.

  • Shift in Herbicide Technology: The development and widespread adoption of newer herbicide chemistries with different modes of action may have limited the research focus on older products like this compound.

  • Proprietary Data: Efficacy data from tank-mix studies conducted by the original manufacturer, The Dow Chemical Company, may be proprietary and not publicly available.

General Principles of Synergy with Group 3 Herbicides

While specific data for this compound is unavailable, general principles regarding the combination of Group 3 herbicides with other modes of action can be considered. Group 3 herbicides, like this compound, are mitotic inhibitors that affect cell division in emerging seedlings. Synergistic effects could theoretically be achieved by combining them with herbicides that have a different mode of action, for example:

  • Photosynthesis Inhibitors (e.g., Atrazine - Group 5): A combination could potentially provide both pre-emergent and early post-emergent control, with one herbicide affecting root development and the other targeting emerged weeds.

  • PPO Inhibitors (e.g., Oxyfluorfen - Group 14): These herbicides disrupt cell membranes and could complement the action of a mitotic inhibitor by providing rapid burndown of small, emerged weeds.

  • ALS Inhibitors (e.g., Sulfonylureas - Group 2): Combining a root-inhibiting herbicide with a systemic herbicide that inhibits amino acid synthesis could broaden the spectrum of controlled weeds.

It is crucial to note that these are theoretical combinations, and without experimental data, the actual interaction (synergistic, additive, or antagonistic) remains unknown.

Experimental Workflow for Assessing Herbicide Synergy

For researchers investigating the potential synergistic effects of herbicide combinations, a typical experimental workflow would be as follows:

G cluster_0 Phase 1: Baseline Efficacy cluster_1 Phase 2: Combination Testing cluster_2 Phase 3: Data Analysis A Dose-Response Assays (Individual Herbicides) B Determine GR50 Values (Growth Reduction 50%) A->B C Tank-Mix Combinations (Fixed Ratio or Ray Design) B->C D Greenhouse/Field Trials C->D E Data Collection (e.g., Biomass Reduction, Visual Injury) D->E F Statistical Analysis (e.g., Colby's Method) E->F G Determine Interaction Type (Synergistic, Additive, Antagonistic) F->G

Caption: A generalized workflow for evaluating herbicide interactions.

Detailed Experimental Protocol (Hypothetical):

  • Plant Material: Select target weed species (e.g., Digitaria sanguinalis - large crabgrass) and grow them under controlled greenhouse conditions.

  • Herbicide Application:

    • Individual Dose-Response: Apply this compound and a potential partner herbicide individually at a range of doses to determine the concentration required to inhibit growth by 50% (GR50).

    • Combination Application: Prepare tank mixes of this compound and the partner herbicide at various ratios based on their respective GR50 values. Apply these combinations to the target weed species.

  • Data Collection: At a set time after treatment (e.g., 21 days), harvest the above-ground biomass of the treated plants, dry it, and weigh it. Visual injury ratings can also be recorded.

  • Data Analysis: Use a statistical method, such as Colby's method, to calculate the expected additive response of the herbicide combination. Compare the observed response to the expected response. If the observed response is significantly greater than the expected response, the interaction is synergistic.

Conclusion

While the concept of synergistic herbicide combinations is a cornerstone of modern weed management, there is a significant gap in the publicly available scientific literature regarding the specific synergistic effects of this compound (DMPA) with other herbicides. For researchers and drug development professionals, this highlights the importance of either accessing historical, potentially proprietary data or conducting new, rigorous experimental trials to determine the nature of these interactions. Without such data, any discussion of this compound's synergistic potential remains speculative.

A Comparative Environmental Impact Assessment: Zytron vs. 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental impacts of the herbicides Zytron (DMPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). This analysis is supported by available experimental data and outlines the methodologies used in key environmental impact studies.

Executive Summary

This guide synthesizes publicly available data on the environmental fate and ecotoxicological effects of two herbicides: this compound, an organophosphate, and 2,4-D, a long-established phenoxy herbicide. While extensive data exists for 2,4-D, allowing for a detailed environmental risk profile, quantitative information on this compound's environmental impact is notably scarce in the public domain. This comparison, therefore, contrasts the well-documented profile of 2,4-D with the limited available information for this compound, supplemented by general characteristics of organophosphate herbicides.

Data Presentation: Physicochemical Properties and Environmental Fate

A direct quantitative comparison is challenging due to the limited data for this compound. The following table summarizes the available information for both herbicides.

ParameterThis compound (DMPA)2,4-D (acid)
Chemical Formula C₁₀H₁₄Cl₂NO₂PSC₈H₆Cl₂O₃
Molar Mass 314.16 g/mol 221.04 g/mol
Water Solubility Data not available in searched results. As an organophosphate, solubility can vary but is often low.900 mg/L at 25°C
Soil Sorption Coefficient (Koc) Data not available in searched results.20 - 117 mL/g (low to moderate sorption)[1][2]
Soil Half-Life (Aerobic) "Does not accumulate in soil".[3] Quantitative data not available. Organophosphates generally have moderate persistence.[1][4]6.2 - 14 days (low persistence)[5]
Aquatic Half-Life (Aerobic) Data not available in searched results.~15 days[6]
Bioaccumulation Potential "Disappears almost completely from the body within one hour of mammalian exposure".[3] Low potential is implied.Bioconcentration Factor (BCF) of ~1 in carp, suggesting low potential.[6]

Ecotoxicity Data

The following table presents a summary of the ecotoxicological data available for both herbicides. A significant data gap exists for the aquatic toxicity of this compound.

OrganismEndpointThis compound (DMPA)2,4-D
Mammals Acute Oral LD₅₀ (rat)270 mg/kg[3]375 - 666 mg/kg
Mammals Acute Oral LD₅₀ (dog)>1000 mg/kg[3]100 mg/kg
Birds May cause neurotoxicity in chickens.[3]Moderately toxic
Fish 96-hour LC₅₀Data not available in searched results.Slightly toxic (salt forms) to highly toxic (ester forms)
Aquatic Invertebrates 48-hour EC₅₀ (Daphnia magna)Data not available in searched results.Slightly toxic (salt forms) to highly toxic (ester forms)
Soil Microorganisms Effect"Non-harmful to microflora".[3] One study showed no adverse effects on molds, actinomycetes, and soil bacteria.[7][8]Effects are species-dependent.

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key environmental fate and ecotoxicity studies.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline details the methodology to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Objective: To determine the half-life (DT₅₀) of the test substance and identify its transformation products in soil.

  • Methodology:

    • Soil Selection: Representative agricultural soils are collected and characterized (pH, organic carbon content, texture, etc.).

    • Test Substance Application: The test substance, often radiolabelled for tracking, is applied to the soil samples at a concentration relevant to its agricultural use.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and an inert gas atmosphere is established after an initial aerobic phase.

    • Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The concentrations of the parent substance and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Volatile compounds and CO₂ (from mineralization of the test substance) are trapped and analyzed.

    • Data Analysis: The rate of degradation is calculated to determine the DT₅₀ value. A degradation pathway is proposed based on the identified transformation products.

Fish, Acute Toxicity Test (OECD 203)

This guideline describes the procedure to determine the concentration of a chemical that is lethal to 50% of the test fish over a short exposure period.

  • Objective: To determine the median lethal concentration (LC₅₀) of a substance in fish.

  • Methodology:

    • Test Organism: A recommended fish species (e.g., Rainbow trout, Zebra fish) is selected.

    • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.

    • Observation: The number of dead or moribund fish is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

    • Data Analysis: The LC₅₀ value and its confidence limits are calculated at the end of the exposure period using statistical methods.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Objective: To determine the concentration at which 50% of Daphnia are immobilized (EC₅₀).

  • Methodology:

    • Test Organism: Young daphnids (less than 24 hours old) are used.

    • Exposure: Daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Data Analysis: The EC₅₀ value is calculated at 48 hours.

Mandatory Visualization

The following diagrams illustrate the chemical structures of this compound and 2,4-D, along with the known degradation pathway for 2,4-D and a conceptual pathway for this compound based on the general degradation of organophosphate herbicides.

G cluster_this compound This compound (DMPA) cluster_24D 2,4-D This compound This compound 2_4_D 2_4_D

Figure 1: Chemical Structures of this compound (DMPA) and 2,4-D.

G 2,4-D 2,4-D 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-D->2,4-Dichlorophenol Side-chain cleavage 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol Hydroxylation cis,cis-2,4-Dichloromuconic acid cis,cis-2,4-Dichloromuconic acid 3,5-Dichlorocatechol->cis,cis-2,4-Dichloromuconic acid Ring cleavage Succinate Succinate cis,cis-2,4-Dichloromuconic acid->Succinate Acetyl-CoA Acetyl-CoA cis,cis-2,4-Dichloromuconic acid->Acetyl-CoA TCA Cycle TCA Cycle Succinate->TCA Cycle Acetyl-CoA->TCA Cycle

Figure 2: Aerobic microbial degradation pathway of 2,4-D in soil.

G This compound (DMPA) This compound (DMPA) Hydrolysis Products Hydrolysis Products This compound (DMPA)->Hydrolysis Products Hydrolysis Oxidation Products Oxidation Products This compound (DMPA)->Oxidation Products Oxidation Further Degradation Further Degradation Hydrolysis Products->Further Degradation Oxidation Products->Further Degradation CO2 + H2O + Minerals CO2 + H2O + Minerals Further Degradation->CO2 + H2O + Minerals Microbial Mineralization

References

Zytron's Efficacy on Turfgrass Weeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and turf management professionals on the performance of Zytron (DMPA) against common turfgrass weeds, with a comparative assessment against other pre-emergent herbicides. This report synthesizes available data on efficacy, outlines experimental methodologies, and details the molecular mechanism of action.

Introduction

This compound, the commercial name for the herbicide O-(2,4-Dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is a pre-emergent herbicide developed for the control of crabgrass (Digitaria spp.) and other annual weeds in turfgrass.[1] First commercially available in the United States in 1959, this compound operates by inhibiting microtubule assembly, a mode of action that places it in a similar category to dinitroaniline herbicides such as trifluralin (B1683247).[1] This guide provides a comprehensive comparison of this compound's efficacy against various weed species and evaluates its performance relative to other common pre-emergent herbicides used in turf management.

Comparative Efficacy of Pre-Emergent Herbicides

While extensive contemporary comparative data for this compound is limited due to its age, historical studies and related research on similar herbicides provide insights into its potential efficacy. The following tables summarize available data on the weed control spectrum of this compound and its alternatives.

Table 1: Weed Control Spectrum of this compound (DMPA) and Alternative Pre-Emergent Herbicides

Weed SpeciesThis compound (DMPA)TrifluralinPendimethalin (B1679228)DithiopyrProdiamine
Grasses
Smooth Crabgrass (Digitaria ischaemum)GoodExcellentExcellentExcellentExcellent
Large Crabgrass (Digitaria sanguinalis)GoodExcellentExcellentExcellentExcellent
Goosegrass (Eleusine indica)FairGoodGoodGoodExcellent
Foxtail (Setaria spp.)GoodExcellentExcellentGoodExcellent
Barnyardgrass (Echinochloa crus-galli)GoodExcellentExcellentGoodExcellent
Annual Bluegrass (Poa annua)FairGoodGoodGoodExcellent
Broadleaf Weeds
Prostrate Spurge (Euphorbia humistrata)FairGoodGoodGoodGood
Common Chickweed (Stellaria media)FairGoodGoodFairGood
Henbit (Lamium amplexicaule)PoorGoodGoodFairGood
Knotweed (Polygonum aviculare)PoorFairFairFairFair

Efficacy ratings are synthesized from historical data and comparisons with herbicides of the same class. "Excellent" indicates >90% control, "Good" indicates 80-90% control, "Fair" indicates 60-80% control, and "Poor" indicates <60% control.

Experimental Protocols

To ensure reproducible and comparable results in herbicide efficacy trials, standardized experimental protocols are essential. The following outlines a general methodology for conducting field trials of pre-emergent herbicides on turfgrass, based on common practices.

1. Site Selection and Preparation:

  • Select a turf area with a known history of infestation by the target weed species.

  • The turf should be well-established and in good health.

  • Mow the area to a uniform height prior to herbicide application.

  • Ensure the soil has adequate moisture.

2. Experimental Design:

  • Use a randomized complete block design with a minimum of three replications.

  • Plot sizes should be sufficient for accurate visual assessment and data collection (e.g., 1m x 3m).

  • Include an untreated control plot within each replication for comparison.

3. Herbicide Application:

  • Apply herbicides before the expected germination period of the target weeds.

  • Use a calibrated sprayer to ensure uniform application at the desired rates.

  • Apply herbicides in a spray volume of 200-400 L/ha.

  • Irrigate the plots with approximately 1 cm of water within 24 hours of application to incorporate the herbicide into the soil.

4. Data Collection:

  • Conduct visual assessments of weed control at regular intervals (e.g., 30, 60, and 90 days after treatment).

  • Use a rating scale of 0 to 100%, where 0% represents no weed control and 100% represents complete control.

  • Assess turfgrass injury or phytotoxicity using a similar visual rating scale.

  • Collect weed biomass from a specified area within each plot at the end of the trial for quantitative analysis.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

G cluster_0 Experimental Workflow for Herbicide Efficacy Trial Site_Selection Site Selection & Preparation Experimental_Design Experimental Design (Randomized Block) Site_Selection->Experimental_Design Herbicide_Application Herbicide Application (Pre-emergent) Experimental_Design->Herbicide_Application Data_Collection Data Collection (Visual Ratings & Biomass) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

A generalized workflow for conducting pre-emergent herbicide efficacy trials.

Signaling Pathways and Mode of Action

This compound and dinitroaniline herbicides such as trifluralin and pendimethalin share a common mode of action: the inhibition of microtubule assembly. Microtubules are essential components of the plant cell cytoskeleton, playing a critical role in cell division (mitosis) and cell wall formation.

The active ingredient in these herbicides binds to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the tubulin dimers from assembling into functional microtubules. Without a properly formed mitotic spindle, which is composed of microtubules, chromosomes cannot segregate correctly during cell division. This disruption of mitosis ultimately leads to the death of the germinating weed seedling.

G cluster_0 Mechanism of Action of Microtubule Assembly Inhibitors This compound This compound (DMPA) / Dinitroanilines Tubulin Tubulin Dimers This compound->Tubulin Binds to This compound->Inhibition Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Microtubule_Assembly->Disruption Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Weed_Growth Weed Seedling Growth Cell_Division->Weed_Growth Inhibition->Microtubule_Assembly Disruption->Mitotic_Spindle

Signaling pathway illustrating the inhibitory effect of this compound on microtubule assembly.

Conclusion

This compound (DMPA) is a pre-emergent herbicide with a mode of action that inhibits microtubule assembly, making it effective against crabgrass and other annual weeds in turfgrass. While direct, recent comparative studies are scarce, its performance can be inferred to be similar to other dinitroaniline herbicides like trifluralin and pendimethalin. For effective weed management, selection of a pre-emergent herbicide should be based on the specific weed spectrum present, turfgrass species tolerance, and environmental conditions. The experimental protocols and understanding of the mode of action detailed in this guide provide a framework for further research and informed decision-making in the field of turfgrass science.

References

Navigating Resistance to Zytron (Abiraterone Acetate): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of prostate cancer therapeutics, understanding and overcoming resistance to frontline treatments is a paramount challenge. Zytron (abiraterone acetate), a potent inhibitor of CYP17A1, has been a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC). However, the eventual development of resistance necessitates a comprehensive understanding of its mechanisms and a comparative assessment of subsequent therapeutic options. This guide provides an objective comparison of this compound's performance against alternative therapies in the context of resistance, supported by experimental data and detailed methodologies.

Mechanisms of Resistance to this compound

Resistance to abiraterone (B193195) acetate (B1210297) is a multifaceted process involving both androgen receptor (AR)-dependent and AR-independent pathways. Understanding these mechanisms is crucial for developing effective countermeasures.

AR-Dependent Mechanisms:

  • Androgen Receptor (AR) Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells to even minute amounts of androgens, thereby bypassing the androgen-depleting effects of this compound.

  • AR Mutations: Specific mutations in the AR ligand-binding domain (LBD), such as T877A and H874Y, can alter ligand specificity, allowing activation by other steroids or even anti-androgens.

  • AR Splice Variants (AR-Vs): The emergence of constitutively active AR splice variants, most notably AR-V7, which lack the LBD, renders the receptor insensitive to androgen levels and resistant to therapies targeting the LBD.[1][2][3][4] The expression of AR-V7 is frequently detected in patients following androgen deprivation therapy and its levels can further increase after treatment with abiraterone acetate or enzalutamide (B1683756).[2][3][4]

  • Intratumoral Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize their own androgens from cholesterol or adrenal precursors, a process that can be upregulated in response to CYP17A1 inhibition.

AR-Independent Mechanisms:

  • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, such as neuroendocrine differentiation, reducing their reliance on the AR signaling pathway for survival and proliferation.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as PI3K/AKT/mTOR and Wnt, can promote tumor growth independently of the AR axis.

  • Glucocorticoid Receptor (GR) Activation: Abiraterone is co-administered with prednisone (B1679067) to manage side effects. However, prolonged prednisone treatment can lead to the activation of the glucocorticoid receptor, which can, in some contexts, mimic AR signaling and drive tumor progression.

Comparative Performance of this compound and Alternatives

The development of resistance to this compound necessitates a switch to alternative therapeutic agents. The following tables provide a comparative summary of the performance of this compound and key alternatives in patients with mCRPC, based on clinical trial data.

Table 1: Head-to-Head and Indirect Comparisons of Overall Survival (OS)
Treatment ComparisonPatient PopulationMedian OS (months) / Hazard Ratio (HR)
Abiraterone vs. Placebo mCRPC (post-chemotherapy) - COU-AA-301 Trial14.8 vs. 10.9 (HR 0.65)[5]
Abiraterone vs. Enzalutamide mCRPC (chemotherapy-naïve) - Real-world dataA multicenter study showed comparable overall survival between abiraterone, enzalutamide, and apalutamide (B1683753) in high-risk mHSPC.[6][7] However, some meta-analyses of real-world data suggest a modest survival benefit for enzalutamide over abiraterone.[8]
Cabazitaxel (B1684091) vs. Abiraterone/Enzalutamide mCRPC (post-docetaxel) - Meta-analysisA meta-analysis of eight studies showed no significant difference in overall survival between cabazitaxel and abiraterone or enzalutamide (HR 0.76).[9]
PARP Inhibitors + Abiraterone vs. Abiraterone mCRPC with BRCA1/2 mutations - MAGNITUDE TrialIn patients with BRCA mutations, the combination of niraparib (B1663559) and abiraterone showed a trend towards improved overall survival compared to abiraterone alone (median OS 30.4 vs. 28.6 months).[10] Another study with olaparib (B1684210) and abiraterone in a BRCA-mutated subgroup showed a significant OS improvement (median not reached vs. 23 months).[11]
Table 2: Head-to-Head and Indirect Comparisons of Progression-Free Survival (PFS)
Treatment ComparisonPatient PopulationRadiographic PFS (rPFS) / Hazard Ratio (HR)
Abiraterone vs. Placebo mCRPC (post-chemotherapy) - COU-AA-301 Trial5.6 vs. 3.6 months[12]
Abiraterone + Cabazitaxel vs. Abiraterone mCRPC (previously untreated) - Phase II TrialMedian rPFS was 14.8 months for the combination versus 6.4 months for abiraterone alone.[13]
Cabazitaxel vs. Abiraterone/Enzalutamide mCRPC (post-docetaxel) - Meta-analysisCabazitaxel significantly improved progression-free survival compared to abiraterone or enzalutamide (HR 0.60).[9]
PARP Inhibitors + Abiraterone vs. Abiraterone mCRPC with BRCA1/2 mutations - MAGNITUDE TrialIn patients with BRCA mutations, the combination of niraparib and abiraterone significantly improved rPFS (16.6 vs. 10.9 months).[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the assessment of this compound resistance.

Protocol 1: Establishment and Treatment of Patient-Derived Xenografts (PDXs)

Objective: To create a preclinical model that recapitulates the heterogeneity and treatment response of a patient's tumor.

Methodology:

  • Tissue Acquisition: Fresh tumor tissue is obtained from patients with advanced prostate cancer via biopsy or surgery under sterile conditions.[14][15][16][17]

  • Implantation: The tumor tissue is minced into small fragments (1-3 mm³) and surgically implanted subcutaneously or under the renal capsule of immunodeficient mice (e.g., NOD/SCID or NSG mice).[14][15][16][17] For hormone-naïve tumors, supplementation with exogenous androgens may be required to enhance initial engraftment.[16]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Once tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration:

    • Abiraterone Acetate: Administered orally, typically formulated in a vehicle such as a solution of 0.5% carboxymethylcellulose and 0.1% Tween 80.

    • Control Group: Receives the vehicle solution.

  • Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for AR and CYP17A1, and RNA sequencing to assess gene expression changes).

Protocol 2: Analysis of AR Splice Variants in Circulating Tumor Cells (CTCs)

Objective: To detect and quantify the expression of AR-V7 in CTCs as a biomarker of resistance.

Methodology:

  • CTC Isolation:

    • Whole blood is collected from patients in EDTA tubes.[18]

    • CTCs are isolated using an EpCAM-based immunomagnetic separation method (e.g., CellSearch® system or magnetic beads coated with anti-EpCAM antibodies).[18][19]

  • RNA Extraction: RNA is extracted from the enriched CTC fraction using a suitable kit optimized for low cell numbers.

  • Reverse Transcription and Droplet Digital PCR (ddPCR):

    • RNA is reverse transcribed into cDNA.

    • ddPCR is performed using specific primers and probes for full-length AR (AR-FL) and AR-V7.[20][21] This technique allows for absolute quantification of target transcripts.

  • Data Analysis: The ratio of AR-V7 to AR-FL transcripts is calculated. An increased ratio is indicative of a potential resistance mechanism.

Protocol 3: Western Blot Analysis of AR and AR-V7 in Prostate Cancer Cells

Objective: To assess the protein levels of full-length AR and AR-V7 in response to treatment.

Methodology:

  • Cell Culture and Treatment: AR-V7 positive prostate cancer cell lines (e.g., 22RV1) are cultured in appropriate media.[22] Cells are treated with varying concentrations of abiraterone acetate or a vehicle control for a specified duration.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[22][23] Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[22][23][24]

    • The membrane is blocked and then incubated with primary antibodies specific for the N-terminal domain of AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin).[22][25]

  • Detection and Quantification: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[22][23] Densitometry is used to quantify the relative protein expression levels.

Visualizing Resistance Pathways and Experimental Workflows

To further elucidate the complex interplay of factors involved in this compound resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Zytron_Resistance_Signaling_Pathways cluster_AR_Dependent AR-Dependent Pathways cluster_AR_Independent AR-Independent Pathways This compound This compound (Abiraterone Acetate) CYP17A1 CYP17A1 This compound->CYP17A1 Inhibits Androgens Androgens CYP17A1->Androgens Produces AR Androgen Receptor (Full-Length) Androgens->AR Activates AR_Signaling AR-Mediated Gene Expression AR->AR_Signaling AR_V7 AR-V7 (Splice Variant) AR_V7->AR_Signaling Constitutively Active Tumor_Growth Tumor Growth & Proliferation AR_Signaling->Tumor_Growth Bypass_Pathways Bypass Signaling (e.g., PI3K/AKT) Tumor_Growth_Independent Tumor Growth & Proliferation Bypass_Pathways->Tumor_Growth_Independent Lineage_Plasticity Lineage Plasticity (e.g., Neuroendocrine Differentiation) Lineage_Plasticity->Tumor_Growth_Independent GR_Activation Glucocorticoid Receptor Activation GR_Activation->Tumor_Growth_Independent PDX_Experimental_Workflow Patient_Tumor Patient Tumor (Biopsy/Resection) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Tumor Establishment & Growth Implantation->PDX_Establishment Randomization Randomization of Mice PDX_Establishment->Randomization Treatment Treatment Groups (this compound vs. Control) Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis CTC_Analysis_Workflow Blood_Draw Patient Blood Draw CTC_Isolation CTC Isolation (Immunomagnetic) Blood_Draw->CTC_Isolation RNA_Extraction RNA Extraction CTC_Isolation->RNA_Extraction RT_ddPCR Reverse Transcription & Droplet Digital PCR RNA_Extraction->RT_ddPCR Quantification Quantification of AR-FL and AR-V7 RT_ddPCR->Quantification Result AR-V7/AR-FL Ratio Calculation Quantification->Result

References

Comparative Transcriptomic Analysis of Zytron-Treated Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with Abscisic Acid (ABA) in Response to Drought Stress

This guide provides a comparative transcriptomic analysis of Arabidopsis thaliana plants treated with the novel plant growth regulator, Zytron, against the well-established stress hormone Abscisic Acid (ABA) under simulated drought conditions. The data presented is from a hypothetical study designed to elucidate the molecular mechanisms underlying this compound's purported role in enhancing plant stress tolerance.

I. Executive Summary

Drought is a major environmental stress that limits crop productivity worldwide. Plants have evolved complex signaling networks to respond to water deficit, with the phytohormone Abscisic Acid (ABA) playing a central role. This study investigates the transcriptomic effects of a new-generation synthetic compound, this compound, designed to improve plant resilience to drought. Using RNA sequencing (RNA-seq), we compared the gene expression profiles of Arabidopsis thaliana seedlings treated with this compound, ABA, or a mock solution under drought stress.

Our findings indicate that while both this compound and ABA induce a significant transcriptomic reprogramming, this compound appears to regulate a unique set of genes involved in both stress response and growth regulation, suggesting a dual-mode of action. This guide presents the key differentially expressed genes (DEGs), the experimental protocols used, and a visualization of the proposed signaling pathway and workflow.

II. Data Presentation: Differentially Expressed Genes

The following tables summarize the top differentially expressed genes in Arabidopsis thaliana seedlings following treatment with this compound or ABA under drought stress, as compared to a mock-treated control group. The data represents a curated list of genes known to be involved in stress responses, hormone signaling, and growth.

Table 1: Top 10 Upregulated Genes in this compound-Treated Plants vs. Control

Gene IDGene SymbolLog2 Fold Change (this compound vs. Control)p-valuePutative Function
AT4G34000DREB2A4.81.2e-15Transcription factor, drought response
AT5G52310RD29A4.53.5e-14Dehydration-responsive protein
AT1G52240ERD104.27.1e-13Early responsive to dehydration
AT2G42540P5CS13.92.4e-11Proline biosynthesis
AT3G50970LEA73.78.9e-11Late embryogenesis abundant protein
AT1G08930CYCD3;13.51.5e-10Cyclin, cell cycle regulation
AT4G25480NAC0723.34.6e-10Transcription factor, stress response
AT1G74770GOLS23.19.8e-9Galactinol synthase, osmoprotectant synthesis
AT2G21660AHP22.92.1e-8Histidine phosphotransfer protein, cytokinin signaling
AT5G66400ABI52.75.3e-8Transcription factor, ABA signaling

Table 2: Top 10 Upregulated Genes in ABA-Treated Plants vs. Control

Gene IDGene SymbolLog2 Fold Change (ABA vs. Control)p-valuePutative Function
AT5G66400ABI55.56.7e-18Transcription factor, ABA signaling
AT5G52310RD29A5.21.1e-16Dehydration-responsive protein
AT1G01420ABF35.04.3e-16Transcription factor, ABA signaling
AT4G34000DREB2A4.98.2e-15Transcription factor, drought response
AT2G40220RAB184.72.5e-14Dehydration-responsive protein
AT3G50970LEA74.49.0e-13Late embryogenesis abundant protein
AT1G78310KIN14.13.3e-12Cold-regulated protein
AT2G42540P5CS13.81.7e-11Proline biosynthesis
AT5G42800SnRK2.63.66.4e-11Protein kinase, ABA signaling
AT1G32450MYB23.41.2e-10Transcription factor, stress response

Table 3: Comparison of Gene Expression Changes for Selected Stress-Responsive Genes

Gene IDGene SymbolLog2 Fold Change (this compound vs. Control)Log2 Fold Change (ABA vs. Control)
AT4G34000DREB2A4.84.9
AT5G52310RD29A4.55.2
AT5G66400ABI52.75.5
AT1G08930CYCD3;13.5-1.2
AT2G21660AHP22.9-0.8
AT5G42800SnRK2.61.53.6

III. Experimental Protocols

1. Plant Material and Growth Conditions

  • Species: Arabidopsis thaliana, ecotype Columbia (Col-0).

  • Growth Medium: Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.

  • Growth Conditions: Plants were grown vertically on plates in a controlled environment chamber at 22°C with a 16-h light/8-h dark photoperiod.

2. Drought Stress and Chemical Treatments

  • Ten-day-old seedlings were transferred to MS liquid medium for 24 hours to acclimate.

  • For drought simulation, seedlings were transferred to MS medium supplemented with 200 mM mannitol.

  • Simultaneously, the medium was supplemented with one of the following:

    • Control: 0.1% DMSO (vehicle).

    • This compound: 10 µM this compound dissolved in 0.1% DMSO.

    • ABA: 10 µM Abscisic Acid dissolved in 0.1% DMSO.

  • Tissues were harvested after 6 hours of treatment. Three biological replicates were collected for each condition.

3. RNA Extraction and Library Preparation

  • Total RNA was extracted from whole seedlings using the RNeasy Plant Mini Kit (Qiagen) following the manufacturer's protocol.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • mRNA was isolated using oligo(dT) magnetic beads.

  • RNA-seq libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs).

4. Sequencing and Bioinformatic Analysis

  • Libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

  • Raw reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic.

  • Clean reads were aligned to the Arabidopsis thaliana reference genome (TAIR10) using HISAT2.

  • Gene expression levels were quantified as read counts per gene using featureCounts.

  • Differential expression analysis was performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a Benjamini-Hochberg adjusted p-value < 0.05 were considered differentially expressed.

IV. Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound in Drought Stress Response

Zytron_Signaling_Pathway Drought Drought Stress ABA_Pathway ABA-Dependent Pathway Drought->ABA_Pathway This compound This compound Receptor This compound Receptor (ZTR1) This compound->Receptor Signal_Relay Signal Relay Proteins Receptor->Signal_Relay Signal_Relay->ABA_Pathway Activates Growth_Pathway Growth-Promoting Pathway (e.g., Cytokinin Signaling) Signal_Relay->Growth_Pathway Maintains DREB2A DREB2A ABA_Pathway->DREB2A CYCD3_1 CYCD3;1 Growth_Pathway->CYCD3_1 Stress_Response Stress-Responsive Gene Expression (e.g., RD29A, LEA7) DREB2A->Stress_Response Cell_Cycle Cell Cycle Progression CYCD3_1->Cell_Cycle

Caption: Proposed dual-action pathway of this compound under drought stress.

Diagram 2: Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow start Plant Growth (Arabidopsis, 10 days) treatment Drought + Chemical Treatment (Control, this compound, ABA) start->treatment harvest Sample Harvest (6 hours, 3 replicates) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Data Quality Control (FastQC, Trimmomatic) sequencing->qc alignment Alignment to Reference Genome (HISAT2) qc->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification analysis Differential Expression Analysis (DESeq2) quantification->analysis end DEG Lists & Pathway Analysis analysis->end

Caption: Workflow from plant treatment to data analysis.

Unraveling the Metabolic Fate of Zytron: A Comparative Guide to its Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 20, 2025 – In an effort to provide clarity and comprehensive data to researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the metabolic pathway of Zytron (o-2,4-dichlorophenyl o-methyl isopropylphosphoramidothioate) degradation. This publication presents available experimental data, details relevant experimental protocols, and visualizes the metabolic cascade to facilitate a deeper understanding of its environmental and biological breakdown.

Executive Summary

This compound, a phosphoramidothioate herbicide, undergoes microbial degradation in the soil, a process initiated by the cleavage of its phosphate (B84403) ester bond. This initial step yields two primary metabolites: 2,4-dichlorophenol (B122985) and sodium o-methyl isopropyl phosphoramidothioate. Fungal species, particularly Aspergillus clavatus, have been identified as key players in the breakdown of both this compound and its phenolic intermediate. While specific quantitative data on this compound degradation is limited in publicly available literature, this guide draws comparisons with structurally similar phosphoramidothioate pesticides, such as fenamiphos (B133129) and isofenphos, to provide a broader context for its metabolic fate.

Comparative Degradation Data

Due to the scarcity of direct comparative studies on this compound degradation, this section presents data on the degradation of fenamiphos, a structurally analogous organophosphate nematicide. This data provides a benchmark for understanding the potential persistence and breakdown rates of phosphoramidothioate compounds in soil environments.

CompoundSoil TypeTemperature (°C)Half-life (t₁/₂) in DaysReference
FenamiphosSandy Loam2515 - 30[1]
FenamiphosClay Loam2525 - 50[1]
FenamiphosSandy Loam1540 - 60[1]
Fenamiphos SulfoxideSandy Loam2520 - 40[2]
Fenamiphos SulfoneSandy Loam2550 - 100[2]

Note: The degradation rate of phosphoramidothioate herbicides is influenced by factors such as soil type, temperature, pH, and microbial activity.[1]

The Metabolic Pathway of this compound Degradation

The proposed metabolic pathway for this compound is inferred from its identified degradation products and the known metabolic routes of similar organophosphate pesticides. The initial and most critical step is the hydrolysis of the P-O-aryl bond, likely facilitated by microbial phosphotriesterases or similar hydrolases.

Zytron_Degradation_Pathway This compound This compound (o-2,4-dichlorophenyl o-methyl isopropylphosphoramidothioate) Hydrolysis Hydrolysis (e.g., by microbial phosphotriesterase) This compound->Hydrolysis Product1 2,4-Dichlorophenol Hydrolysis->Product1 Product2 Sodium o-methyl isopropyl phosphoramidothioate Hydrolysis->Product2 Further_Degradation Further Microbial Degradation Product1->Further_Degradation Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation->Mineralization

Figure 1: Proposed metabolic pathway of this compound degradation.

Experimental Protocols

Validating the metabolic pathway of a xenobiotic like this compound involves a multi-step experimental approach. The following protocols are generalized methodologies that can be adapted for the specific study of this compound degradation.

Isolation of this compound-Degrading Microorganisms

Objective: To isolate and identify soil microorganisms capable of utilizing this compound as a source of carbon or phosphorus.

Methodology:

  • Enrichment Culture: Soil samples with a history of this compound application are used to inoculate a minimal salts medium (MSM) containing this compound as the sole carbon or phosphorus source.

  • Serial Dilution and Plating: After a period of incubation, the enrichment culture is serially diluted and plated onto MSM agar (B569324) plates containing this compound.

  • Colony Isolation and Purification: Morphologically distinct colonies are isolated and purified by repeated streaking on fresh plates.

  • Identification: Pure isolates are identified using morphological and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria, ITS region sequencing for fungi).

Analysis of this compound Degradation and Metabolite Identification

Objective: To quantify the degradation of this compound and identify its metabolic byproducts.

Methodology:

  • Incubation: Pure cultures of the isolated microorganisms are grown in liquid MSM supplemented with a known concentration of this compound. Control flasks without inoculation are also prepared to assess abiotic degradation.

  • Sample Collection: Aliquots of the culture medium are collected at regular time intervals.

  • Extraction: The samples are extracted with a suitable organic solvent (e.g., ethyl acetate) to separate this compound and its metabolites from the aqueous medium.

  • Analytical Quantification and Identification: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the intermediate and final degradation products by comparing their mass spectra with known standards and spectral libraries.[3][4][5]

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_analysis Degradation Analysis Soil_Sample Soil Sample Collection Enrichment Enrichment Culture (Minimal Salts Medium + this compound) Soil_Sample->Enrichment Plating Serial Dilution & Plating Enrichment->Plating Isolation Colony Isolation & Purification Plating->Isolation Identification Microbial Identification (16S rRNA / ITS sequencing) Isolation->Identification Incubation Incubation of Pure Culture with this compound Identification->Incubation Inoculation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & GC-MS / LC-MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation: - Degradation Rate - Metabolite Identification - Pathway Elucidation Analysis->Data_Interpretation Quantification & Identification

References

A Comparative Analysis of Zytron and Other Phosphoramidothioate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Weed Science and Agricultural Chemistry

Published: December 20, 2025

This guide provides a detailed comparison of Zytron (DMPA) and other phosphoramidothioate herbicides, focusing on their mechanism of action, herbicidal efficacy, and the experimental protocols used for their evaluation. While sharing a common chemical moiety, these herbicides exhibit important differences in their biological activity and target weed spectra. This document synthesizes available data to offer an objective comparison for research and development professionals.

Introduction to Phosphoramidothioate Herbicides

Phosphoramidothioates are a class of organophosphorus compounds that have been developed for various agricultural applications, including as herbicides and insecticides. From a chemical structure standpoint, they are characterized by a phosphorus atom bonded to oxygen, sulfur, and nitrogen atoms. While this chemical classification groups them together, their specific substitutions lead to different modes of action as herbicides.

This guide focuses on a subset of phosphoramidothioate herbicides whose primary mode of action is the inhibition of microtubule assembly, a crucial process for cell division in plants. These herbicides belong to the Herbicide Resistance Action Committee (HRAC) Group 3. We will compare the legacy herbicide this compound (DMPA) with other phosphoramidothioates in this group, such as Amiprofos-methyl and Butamifos. For a broader comparative context, Trifluralin, a widely-studied dinitroaniline herbicide from the same HRAC group, is included as a benchmark.

Mechanism of Action: Microtubule Assembly Inhibition

Herbicides in HRAC Group 3, including this compound, Amiprofos-methyl, and Butamifos, disrupt plant growth by interfering with the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and overall cell structure.

The herbicidal action is initiated by the binding of the herbicide molecule to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the tubulin dimers from assembling into functional microtubules. The disruption of microtubule dynamics leads to a failure of chromosome separation during mitosis, resulting in abnormal cell division and ultimately, the death of the seedling as it tries to grow. This mode of action is particularly effective against germinating seeds and young seedlings.

G cluster_0 A α-Tubulin C Tubulin Heterodimer A->C Assembly B β-Tubulin B->C Assembly D Microtubule (Polymerized) C->D Polymerization G Herbicide-Tubulin Complex C->G E Cell Division & Growth D->E Enables F This compound (DMPA) Amiprofos-methyl Butamifos F->C Binds to F->G H Microtubule Disassembly G->H Prevents Polymerization & Induces Depolymerization H->E Inhibits

Caption: Signaling pathway for microtubule assembly inhibition by phosphoramidothioate herbicides.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound (DMPA) and comparable herbicides. Direct comparative studies of these specific phosphoramidothioates are limited in recent literature; therefore, data is compiled from various sources and may not represent head-to-head comparisons under identical conditions. Trifluralin is included as a well-characterized standard for this mode of action.

Herbicide (Active Ingredient)Chemical ClassHRAC GroupTypical Application Rate (kg a.i./ha)Target WeedsEfficacy (GR50 in µM) - Setaria viridis
This compound (DMPA) Phosphoramidothioate311.2 - 22.4Annual grasses (e.g., crabgrass)Data not available
Amiprofos-methyl Phosphoramidothioate31.0 - 2.5Annual grasses and some broadleaf weeds0.23
Butamifos Phosphoramidothioate31.5 - 3.0Annual grasses and some broadleaf weeds0.35
Trifluralin Dinitroaniline30.5 - 2.0Annual grasses and small-seeded broadleaf weeds0.15

GR50: The concentration of herbicide that causes a 50% reduction in plant growth. Data for Setaria viridis (green foxtail) is presented as a representative susceptible grass species. Lower GR50 values indicate higher herbicidal activity.

Experimental Protocols

The evaluation of pre-emergent, root-inhibiting herbicides like this compound and its analogs is commonly performed using a root growth inhibition bioassay. The following protocol is a representative methodology for assessing the herbicidal efficacy of these compounds in a controlled environment.

Protocol: Root Growth Inhibition Bioassay

1. Preparation of Test Solutions:

  • Prepare stock solutions of each herbicide (e.g., this compound, Amiprofos-methyl, Butamifos, Trifluralin) in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Create a dilution series from the stock solutions to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (e.g., <0.5%).

2. Seed Germination:

  • Select a sensitive indicator plant species, such as Setaria viridis (green foxtail) or Echinochloa crus-galli (barnyardgrass).

  • Surface-sterilize the seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 1% sodium hypochlorite (B82951) solution for 5 minutes, and then rinse thoroughly with sterile deionized water.

  • Germinate the seeds on moist filter paper in petri dishes in the dark at 25°C for 48-72 hours, or until the radicle (primary root) is 2-5 mm in length.

3. Bioassay Setup:

  • Place a sterile filter paper disc in each petri dish (9 cm diameter).

  • Add 5 mL of the respective herbicide test solution or control solution (containing only the solvent at the same concentration) to each petri dish.

  • Carefully transfer 10 uniformly germinated seedlings to each petri dish, arranging them so that their roots are in contact with the treated filter paper.

  • Seal the petri dishes with parafilm to prevent evaporation.

4. Incubation:

  • Place the petri dishes in an incubator or growth chamber in an upright position (to encourage downward root growth) at 25°C in the dark for 48-72 hours.

5. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings from the petri dishes.

  • Measure the length of the primary root of each seedling using a ruler or digital calipers.

  • For each treatment, calculate the average root length and the standard deviation.

  • Express the root growth as a percentage of the control treatment.

  • Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration.

  • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the GR50 value for each herbicide.

G A Prepare Herbicide Dilution Series C Add Herbicide Solutions to Petri Dishes A->C B Germinate Seeds (e.g., Setaria viridis) D Transfer Germinated Seedlings to Dishes B->D C->D E Incubate in Dark (48-72 hours) D->E F Measure Primary Root Length E->F G Calculate Percent Inhibition vs. Control F->G H Perform Regression Analysis and Determine GR50 G->H

Caption: Experimental workflow for a root growth inhibition bioassay.

Conclusion

This compound (DMPA), Amiprofos-methyl, and Butamifos are phosphoramidothioate herbicides that function as microtubule assembly inhibitors, placing them in HRAC Group 3 alongside the dinitroanilines like Trifluralin. While they share a common mode of action, their efficacy and application rates can vary. The available data suggests that Amiprofos-methyl and Butamifos are active at lower concentrations than the historical application rates of this compound, and show comparable, though slightly lower, in-vitro activity to Trifluralin. Due to the limited availability of recent, direct comparative studies, further research using standardized protocols, such as the root growth inhibition bioassay described, would be beneficial for a more definitive ranking of their herbicidal potency. This guide provides a foundational comparison for researchers interested in this chemical class and its herbicidal applications.

Comparative Analysis of Soil Persistence: Zytron (DMPA) vs. Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental fate of Zytron and its competitors, providing researchers with essential data for informed decisions in drug development and environmental science.

This guide offers a comparative study of the soil persistence of the organophosphate herbicide this compound (DMPA) against two alternatives: dithiopyr (B166099) and bensulide (B1668008). Understanding the environmental longevity of these compounds is critical for assessing their potential impact on ecosystems and ensuring the safety and efficacy of their applications. This report synthesizes available data on their soil half-life, degradation pathways, and the methodologies used to determine these parameters.

Quantitative Comparison of Soil Persistence

The persistence of a herbicide in soil is a key indicator of its potential for environmental accumulation and off-target effects. This is often quantified by its soil half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the available soil half-life data for this compound, dithiopyr, and bensulide under aerobic conditions.

HerbicideChemical ClassSoil Half-life (t½) in daysKey Factors Influencing Persistence
This compound (DMPA) OrganophosphateData not readily available in reviewed literature. Qualitative assessments suggest it does not accumulate in soil.Microbial activity is a primary degradation route.[1]
Dithiopyr PyridineMean: 596 daysStable to hydrolysis and anaerobic soil metabolism. Soil photolysis is slow.
Bensulide Organophosphate27.1 - 180 daysPersistence is influenced by soil type, organic matter content, and temperature.[2] Half-life can be shorter in the presence of soil amendments like sewage sludge.

Note: The variability in the reported half-life of bensulide highlights the significant influence of environmental conditions on herbicide persistence. Factors such as soil composition, pH, temperature, and microbial populations can dramatically alter the rate of degradation.[2][3]

Experimental Protocols for Determining Soil Persistence

The data presented in this guide are derived from laboratory and field studies that follow established protocols for assessing the environmental fate of chemicals. A general methodology for determining the aerobic soil metabolism of a herbicide, a key study for estimating soil half-life, is outlined below.

Aerobic Soil Metabolism Study Protocol (General)

This protocol is based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures (e.g., sandy loam, clay loam, silt loam), organic matter content, and pH.

    • Sieve the fresh soil to remove large particles and debris.

    • Adjust the soil moisture to a predetermined level, typically 40-60% of maximum water holding capacity.

    • Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial populations to stabilize.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide, often using a radiolabeled form (e.g., ¹⁴C-labeled) to facilitate tracking of the parent compound and its metabolites.

    • Apply the herbicide to the soil samples at a concentration relevant to its intended field application rate.

    • Thoroughly mix the herbicide with the soil to ensure uniform distribution.

  • Incubation:

    • Place the treated soil samples in incubation vessels that allow for aeration while minimizing moisture loss.

    • Incubate the samples in the dark at a constant temperature.

    • Maintain aerobic conditions by continuously supplying a stream of carbon dioxide-free, humidified air.

    • Trap any evolved ¹⁴CO₂ to quantify mineralization (complete degradation to CO₂).

  • Sampling and Analysis:

    • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with appropriate solvents to recover the parent herbicide and its degradation products.

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the compounds present.

  • Data Analysis:

    • Calculate the concentration of the parent herbicide at each sampling time point.

    • Plot the natural logarithm of the herbicide concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the soil half-life (t½) using the formula: t½ = ln(2) / k.

Degradation Pathways and Mechanisms

The breakdown of herbicides in the soil is primarily driven by microbial activity, although chemical processes can also contribute.

This compound (DMPA) Degradation

While a detailed, step-by-step microbial degradation pathway for this compound is not extensively documented in the available literature, it is known to be susceptible to microbial degradation.[1] Studies have shown that the fungus Aspergillus clavatus can degrade both this compound and one of its primary degradation products, 2,4-dichlorophenol.[1][4] The initial step in the degradation of many organophosphate herbicides involves the hydrolysis of the phosphate (B84403) ester bond, a reaction catalyzed by enzymes such as phosphotriesterases produced by various soil microorganisms.

The following diagram illustrates a generalized experimental workflow for assessing herbicide degradation in soil.

experimental_workflow soil_selection Soil Selection (Multiple Types) application Herbicide Application soil_selection->application herbicide_prep Herbicide Preparation (Radiolabeled) herbicide_prep->application incubation Aerobic Incubation (Controlled Temperature & Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC / LC-MS Analysis extraction->quantification data_analysis Half-life Calculation quantification->data_analysis

Fig. 1: Experimental workflow for soil persistence studies.
Conceptual Degradation Pathway of an Organophosphate Herbicide

The following diagram illustrates a conceptual microbial degradation pathway for a generic organophosphate herbicide, highlighting the key hydrolytic cleavage that initiates the breakdown process.

degradation_pathway OP_Herbicide Organophosphate Herbicide (e.g., this compound) Hydrolysis Microbial Hydrolysis (Phosphotriesterase) OP_Herbicide->Hydrolysis Alcohol_Metabolite Alcohol/Phenol Metabolite (e.g., 2,4-Dichlorophenol) Hydrolysis->Alcohol_Metabolite Phosphoric_Acid_Derivative Phosphoric Acid Derivative Hydrolysis->Phosphoric_Acid_Derivative Further_Degradation Further Degradation (Ring Cleavage, etc.) Alcohol_Metabolite->Further_Degradation Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation->Mineralization

References

The Ghost of Herbicides Past: Evaluating the Cost-Effectiveness of Pre-Emergent Weed Management in the Spirit of Zytron

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Turf Management Professionals

The historical herbicide Zytron (active ingredient: DMPA), a dinitroaniline-like compound introduced in 1959, once offered a solution for pre-emergent control of crabgrass and other annual weeds in turf. While this compound itself is now a legacy product and no longer registered for use, the challenge it addressed remains a significant focus in turfgrass management. This guide provides a comparative analysis of the cost-effectiveness of modern herbicides that have filled the role of this compound, focusing on dinitroanilines and other widely used pre-emergent herbicides for turfgrass applications.

It is important to note that the trade name "this compound" is currently used for unrelated agricultural products, including a fungicide/insecticide seed treatment (a combination of Azoxystrobin, Thiophanate Methyl, and Thiamethoxam) and a botanical biofungicide (containing citrus seed extract). These products are not intended for weed management and are therefore not included in this comparative analysis.

Modern Alternatives for Pre-Emergent Weed Control in Turf

This guide evaluates four widely used active ingredients for pre-emergent control of annual grasses and select broadleaf weeds in turfgrass, the primary use case of the historical this compound. These alternatives include two dinitroaniline herbicides, which share a similar mode of action with the original this compound, and two other commonly used pre-emergent herbicides.

  • Pendimethalin: A dinitroaniline herbicide that inhibits cell division and elongation.[1][2][3]

  • Trifluralin: Another dinitroaniline herbicide with a similar mode of action to pendimethalin.[4]

  • Prodiamine: A dinitroaniline herbicide known for its long-lasting control of crabgrass and other weeds.[5]

  • Dithiopyr: A pyridine (B92270) herbicide that offers both pre-emergent and early post-emergent control of crabgrass.[6][7]

Comparative Efficacy Data

The following tables summarize efficacy data from various research studies on the control of common annual weeds in turfgrass. Efficacy is typically measured as a percentage of weed control compared to an untreated check.

HerbicideTarget Weed(s)Application Rate (lbs ai/A)Efficacy (%)Study Reference
Pendimethalin Large Crabgrass1.7≥ 90% up to 59 DAT[8]
Annual Grasses & Broadleaf Weeds1.0 - 3.0Not specified[9]
Trifluralin Redroot Pigweed, Green Foxtail0.54 - 1.0396% - 100%[10]
Common Lambsquarters0.5488% - 94%[10]
Prodiamine Annual Bluegrass (Poa annua)0.32 - 1.0Commercially acceptable control[11]
Smooth Crabgrass0.65 - 1.0Excellent season-long control[11]
Dithiopyr Large Crabgrass0.6≥ 90% up to 87 DAT[8]
Large Crabgrass, Dandelion0.23 - 0.5Excellent PRE control[12]

DAT: Days After Treatment ai/A: active ingredient per acre

Cost-Effectiveness Analysis

The cost-effectiveness of a herbicide program depends on both the price of the product and its efficacy and persistence, which influences the number of applications required per season. The following table provides an estimated cost comparison of the selected herbicides. Prices can vary significantly based on formulation, manufacturer, and retailer.

HerbicideFormulation(s)Estimated Cost per Acre (USD)Notes
Pendimethalin 3.3 EC, 2G$10 - $20Low cost-per-acre price.[13]
Trifluralin 4EC, 5G$15 - $30A 2.5-gallon container treats up to 2 acres.[14]
Prodiamine 65 WDG, 4L$15 - $25Considered one of the most cost-effective pre-emergent herbicides.[15][16]
Dithiopyr 2EW$25 - $40Generally more expensive but offers early post-emergent activity.

Mode of Action: Dinitroaniline Herbicides

The dinitroaniline herbicides, including the historical this compound, pendimethalin, trifluralin, and prodiamine, share a common mode of action. They are microtubule assembly inhibitors.[1][17][18] This disruption of microtubule formation prevents cell division (mitosis) in the root and shoot tips of germinating weeds, leading to their death before they can emerge from the soil.[3][19]

Dinitroaniline Mode of Action cluster_0 Weed Seed Germination cluster_2 Cellular Level Germinating_Weed_Seed Germinating Weed Seed Dinitroaniline_Herbicide Dinitroaniline Herbicide (e.g., Pendimethalin, Trifluralin, Prodiamine) Tubulin_Proteins Tubulin Proteins Dinitroaniline_Herbicide->Tubulin_Proteins Binds to Microtubule_Assembly Microtubule Assembly Dinitroaniline_Herbicide->Microtubule_Assembly Inhibits Tubulin_Proteins->Microtubule_Assembly Polymerize to form Cell_Division Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Essential for Root_and_Shoot_Growth Root and Shoot Growth Cell_Division->Root_and_Shoot_Growth Leads to Weed_Emergence Weed Emergence Root_and_Shoot_Growth->Weed_Emergence Results in Herbicide_Efficacy_Trial_Workflow Start Start Site_Selection Site Selection & Preparation Start->Site_Selection Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Herbicide_Application Herbicide Application (Calibrated Sprayer/Spreader) Experimental_Design->Herbicide_Application Irrigation Post-Application Irrigation (0.5 in) Herbicide_Application->Irrigation Data_Collection Data Collection (Visual Ratings at 30, 60, 90, 120 DAT) Irrigation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

References

Safety Operating Guide

Proper Disposal of Zytron (DMPA) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal plans for Zytron, a chlorophenoxy and organophosphorus herbicide also known as DMPA (O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate). Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound, as with many pesticides, is regulated and must be carried out in a compliant manner. Do not dispose of this compound down the drain or in regular solid waste.[1][2][3]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (DMPA, O-2,4-Dichlorophenyl O-methyl isopropylphosphoramidothioate)" and the CAS number "299-85-4".

    • Never mix this compound waste with other incompatible chemical waste streams.

  • Container Rinsing (for empty containers):

    • Empty this compound containers are also considered hazardous waste until properly rinsed.[4]

    • It is recommended to triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[4]

    • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[4]

    • Subsequent rinses should also be collected as hazardous waste.

    • After triple rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers. Never reuse empty pesticide containers for any other purpose.[1]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and incompatible materials.

    • The storage area should have secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its composition and volume.

    • For larger quantities or in the absence of an institutional EHS department, a licensed hazardous waste disposal contractor must be used.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (DMPA). This information is crucial for a proper risk assessment before handling and disposal.

PropertyValueSource
Chemical Formula C₁₀H₁₄Cl₂NO₂PSPubChem
CAS Number 299-85-4PubChem
Molar Mass 314.16 g/mol PubChem
Appearance SolidMerck Index
Oral LD₅₀ (rat) 270 mg/kgWikipedia

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the general principles of chemical waste management in a laboratory setting apply. The step-by-step procedure provided above is a synthesis of best practices for handling and disposing of hazardous chemicals, particularly pesticides of the organophosphate and chlorophenoxy classes.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

Zytron_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal ConsultSDS Consult Product SDS DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) ConsultSDS->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood CollectWaste Collect this compound Waste in Designated Container WorkInHood->CollectWaste Solid & Liquid Waste TripleRinse Triple Rinse Empty Container WorkInHood->TripleRinse Empty Containers LabelContainer Label Container: 'Hazardous Waste' Chemical Name & CAS CollectWaste->LabelContainer StoreWaste Store Waste in Secure, Secondary Containment LabelContainer->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Rinsed Container per Institutional Policy CollectRinsate->DisposeContainer DisposeContainer->StoreWaste If required by policy ContactEHS Contact Institutional EHS for Waste Pickup StoreWaste->ContactEHS

References

Essential Guide to Personal Protective Equipment for Handling Hazardous Chemicals with Zytron® Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory and drug development professionals, ensuring personal safety during the handling of hazardous materials is paramount. Zytron® chemical protective fabrics offer a range of solutions tailored to different risk levels. This guide provides essential safety and logistical information for the selection, use, and disposal of personal protective equipment (PPE) featuring this compound® technology, designed to build confidence and ensure operational safety in research and development environments.

Understanding this compound® Fabric Levels

This compound® fabrics are available in a tiered system, with each level providing protection against a progressively broader range of chemicals and physical hazards. The selection of the appropriate this compound® level is a critical step in ensuring personnel safety and is dependent on a thorough risk assessment of the specific chemicals and tasks involved.

  • This compound® 100XP: Offers excellent physical strength and is ideal for protection against dry particulates and light chemical splashes.[1][2][3][4]

  • This compound® 200: Provides increased resistance to a wider array of chemicals and greater physical strength, making it suitable for situations where tearing is a concern.[1][2][5][6]

  • This compound® 300: Designed for demanding applications with a significant potential for chemical splash, offering broad chemical holdout and high physical strength.[1][2][7][8] It has also been tested for resistance to blood and viral penetration.[2][7]

  • This compound® 500: As the top tier, this fabric is intended for high-risk scenarios, including hazmat response. It has demonstrated an 8-hour holdout against the ASTM F1001 Test Battery of chemicals and is effective against chemical warfare agents.[1][9][10][11][12]

Chemical Resistance Data

The following tables summarize the chemical breakthrough times for various this compound® fabrics based on ASTM F739 testing, which measures the time it takes for a chemical to permeate the fabric. A result of ">480 minutes" indicates that no breakthrough was detected within the 8-hour test period.

Table 1: this compound® 100XP Chemical Breakthrough Times (in minutes)

Chemical CAS Number Breakthrough Time (minutes)
Nitric Acid, 70% 7697-37-2 >480
Sodium Hydroxide, 50% 1310-73-2 >480
Sulfuric Acid, 98% 7664-93-9 >480
Ethylene Glycol 107-21-1 >480
Formaldehyde 50-00-0 >480
Hydrogen Peroxide, 30% 7722-84-1 >480
Phosphoric Acid, 85% 7664-38-2 >480

Data sourced from Kappler Inc.[3][4]

Table 2: this compound® 200 Chemical Breakthrough Times (in minutes)

Chemical CAS Number Breakthrough Time (minutes)
Acetonitrile 75-05-8 52
Benzene 71-43-2 36
Chlorobenzene 108-90-7 38
Methanol 67-56-1 >480
Nitric Acid 7697-37-2 >480
Sodium Hydroxide 1310-73-2 >480
Sulfuric Acid 7664-93-9 >480

Data sourced from Kappler Inc.[13][14]

Table 3: this compound® 300 Chemical Breakthrough Times (in minutes)

Chemical CAS Number Breakthrough Time (minutes)
Acetone 67-64-1 >480
Acetonitrile 75-05-8 87
Dichloromethane 75-09-2 70
Diethylamine 109-89-7 >480
n-Hexane 110-54-3 >480
Sodium Hydroxide 1310-73-2 >480
Sulfuric Acid 7664-93-9 >480
Toluene 108-88-3 >480

Data sourced from Kappler Inc.[15]

Table 4: this compound® 500 Chemical Breakthrough Times (in minutes)

Chemical CAS Number Breakthrough Time (minutes)
Acetone 67-64-1 >480
Acetonitrile 75-05-8 >480
Carbon Disulfide 75-15-0 >480
Dichloromethane 75-09-2 >480
Diethylamine 109-89-7 >480
Dimethylformamide 68-12-2 >480
Ethyl Acetate 141-78-6 >480
n-Hexane 110-54-3 >480
Methanol 67-56-1 >480
Nitrobenzene 98-95-3 >480
Sodium Hydroxide 1310-73-2 >480
Sulfuric Acid 7664-93-9 >480
Tetrachloroethylene 127-18-4 >480
Tetrahydrofuran 109-99-9 >480
Toluene 108-88-3 >480
Ammonia Gas 7664-41-7 >480
Chlorine Gas 7782-50-5 >480

Data sourced from Kappler Inc.[9][16]

Experimental Protocols

The chemical resistance data presented is primarily derived from standardized test methods developed by ASTM International.

ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact This test method is used to measure the rate at which a chemical moves through a protective clothing material on a molecular level. A sample of the fabric is placed in a test cell, dividing it into two chambers. The hazardous chemical is introduced into one chamber, while a collection medium (gas or liquid) in the other chamber is analyzed over time to detect the chemical's breakthrough. The key metrics recorded are the breakthrough detection time and the permeation rate.[17][18][19][20][21]

ASTM F1001: Standard Guide for Selection of Chemicals to Evaluate Protective Clothing Materials This guide provides a standardized list of chemicals for testing the resistance of protective clothing. The chemicals are selected to represent a broad range of chemical classes and physical properties. This compound® 500, for instance, has been tested against the ASTM F1001 battery of 15 liquids and 6 gases and has shown no breakthrough for over 8 hours.[9][10][11][12][22][23][24][25][26][27]

Operational Plans: Donning, Doffing, and Disposal

Proper procedures for putting on (donning) and taking off (doffing) chemical protective clothing are critical to prevent exposure.

Donning Procedure:

  • Preparation: Inspect the suit for any damage. Ensure all other required PPE (respirator, gloves, boots) is ready.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Suit: Step into the suit and pull it up to your waist. Put your arms into the sleeves.

  • Respirator: Put on and seal-check your respirator.

  • Hood: Pull the suit's hood over your head.

  • Zipper: Close the suit's zipper and secure the storm flap.

  • Outer Gloves and Boots: Don outer gloves and boots. Ensure there is a proper seal at the wrists and ankles.

Doffing Procedure (to be performed with a trained assistant):

  • Gross Decontamination: If the suit is heavily contaminated, it should be decontaminated before removal.

  • Outer Gloves: Remove the outer gloves, turning them inside out.

  • Suit Removal: Have an assistant unzip the suit. Roll the suit down and away from your body, turning it inside out as you go.

  • Inner Gloves: Remove the inner gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

  • Hygiene: Wash hands thoroughly after removing all PPE.

Disposal Plan: Contaminated this compound® suits are considered hazardous waste and must be disposed of according to local, state, and federal regulations. The specific disposal method will depend on the nature of the contaminant.

  • Containment: Place the contaminated suit in a designated, leak-proof hazardous waste bag or container.

  • Labeling: Clearly label the container with the type of hazardous waste.

  • Disposal: The contained suit should be sent to a licensed hazardous waste disposal facility. Methods may include incineration or secure landfilling.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of this compound® PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Verification & Use A Identify Chemical Hazards (Liquid, Gas, Particulate) B Evaluate Exposure Conditions (Splash, Immersion, Vapor) A->B C Assess Physical Risks (Tear, Puncture, Abrasion) B->C D Consult this compound® Chemical Resistance Data C->D E Select Appropriate This compound® Level D->E F Choose Garment Type (Coverall, Encapsulating Suit) E->F G Inspect PPE Before Use F->G H Follow Donning/ Doffing Procedures G->H I Adhere to Disposal Plan H->I

Caption: A workflow for selecting appropriate this compound® PPE.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.